Phenyl 4,6-O-benzylidene-b-D-glucopyranoside
Description
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Properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVONSHXUHYXKX-HIQCEYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583714 | |
| Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75829-66-2 | |
| Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
This guide provides a comprehensive overview of the synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a crucial intermediate in synthetic carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers a field-proven experimental protocol, and discusses the critical causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.
Strategic Importance in Glycochemistry
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a selectively protected carbohydrate building block. The benzylidene acetal functional group masks the primary hydroxyl at C6 and the secondary hydroxyl at C4, preventing their participation in subsequent reactions.[1][2] This strategic protection leaves the hydroxyl groups at C2 and C3 available for further functionalization, such as glycosylation, acylation, or alkylation. The phenyl glycoside itself serves as a versatile precursor; its anomeric linkage can be stable under various conditions or activated for glycosylation reactions, making it a valuable asset in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.[3][4]
The Chemistry of Benzylidene Acetal Formation
The synthesis hinges on the acid-catalyzed reaction between a diol and an aldehyde or its acetal equivalent. In this case, the cis-diol arrangement of the C4 and C6 hydroxyls in the glucopyranoside chair conformation is sterically favored to form a stable, six-membered cyclic acetal with benzaldehyde.
Mechanism of Action
The reaction is an equilibrium process. When using benzaldehyde, the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups (typically the more reactive primary C6-OH). A subsequent intramolecular cyclization with the C4-OH and elimination of water yields the thermodynamically stable benzylidene acetal.
A more contemporary and often higher-yielding approach utilizes benzaldehyde dimethyl acetal.[5][6] In this case, the acid catalyst protonates one of the methoxy groups, which is then eliminated as methanol upon nucleophilic attack by a sugar hydroxyl group. The process repeats, eliminating a second molecule of methanol and avoiding the in-situ generation of water, which can be challenging to remove and can hinder the reaction from reaching completion.
Catalyst Selection: The Rationale
The choice of acid catalyst is critical and depends on the stability of other functional groups in the starting material.
-
Lewis Acids (e.g., ZnCl₂): Traditionally used with benzaldehyde, zinc chloride coordinates with the carbonyl oxygen, activating it for nucleophilic attack.[7] This method is robust but can sometimes require harsh conditions.
-
Brønsted Acids (e.g., p-Toluenesulfonic acid (p-TSA) or Camphor-10-sulfonic acid (CSA)): These are highly effective, particularly when paired with benzaldehyde dimethyl acetal.[6][8] They offer milder reaction conditions and are often used in catalytic amounts, simplifying purification.
Experimental Protocol: A Validated Approach
This protocol describes a reliable method for the synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside using benzaldehyde dimethyl acetal and a sulfonic acid catalyst.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Phenyl β-D-glucopyranoside | 256.26 | 10.0 | 1.0 | 2.56 g |
| Benzaldehyde dimethyl acetal | 152.19 | 12.0 | 1.2 | 1.83 g (1.8 mL) |
| Camphor-10-sulfonic acid (CSA) | 232.30 | 0.5 | 0.05 | 116 mg |
| N,N-Dimethylformamide (DMF) | - | - | - | 20 mL |
| Triethylamine (Et₃N) | - | - | - | ~0.5 mL |
| Dichloromethane (DCM) | - | - | - | For extraction |
| Saturated NaHCO₃ solution | - | - | - | For washing |
| Brine | - | - | - | For washing |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | For drying |
| Methanol/Water or Ethanol | - | - | - | For recrystallization |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Phenyl β-D-glucopyranoside (2.56 g, 10.0 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir until the starting material is fully dissolved.
-
Addition of Reagents: Add benzaldehyde dimethyl acetal (1.8 mL, 12.0 mmol) to the solution, followed by the catalytic amount of camphor-10-sulfonic acid (116 mg, 0.5 mmol).[6]
-
Reaction Conditions: Place the flask under a nitrogen or argon atmosphere. Stir the reaction mixture at room temperature (or gently heat to 40-50°C to increase the rate) for 4-6 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), visualizing with a UV lamp and/or a potassium permanganate stain. The product will have a higher Rf value than the starting diol.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding triethylamine (~0.5 mL) until the solution is neutral or slightly basic.
-
Work-up: Transfer the reaction mixture to a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of water.
-
Separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization. Dissolve the solid in a minimum amount of hot methanol or ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Characterization: Collect the white crystalline product by vacuum filtration, wash with cold water, and dry under high vacuum. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point determination.[6][9] An expected yield is typically in the range of 75-90%.
Visualization of the Synthetic Process
Chemical Reaction Scheme
The overall transformation is depicted below, showing the selective protection of the 4- and 6-position hydroxyls.
Caption: Acid-catalyzed synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure, from initial setup to final product characterization.
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting and Advanced Considerations
-
Incomplete Reaction: If TLC indicates a significant amount of starting material remains, the cause could be insufficient catalyst, wet solvent/reagents, or inadequate reaction time. Adding a fresh portion of catalyst or extending the reaction time may be beneficial.
-
Side Products: The formation of other acetals is generally minimal due to the thermodynamic preference for the 4,6-O-benzylidene product. However, over-running the reaction or using excessive heat could lead to minor byproducts.
-
Deprotection: The benzylidene acetal is stable to most reaction conditions but can be removed when desired. Mild acidic hydrolysis will cleave the acetal.[10] Alternatively, catalytic transfer hydrogenation (e.g., using Pd/C and a hydrogen donor like triethylsilane) can also effectively remove the group.[11][12] More recently, methods using catalytic amounts of Lewis acids like BF₃·OEt₂ or FeCl₃ with a scavenger have been developed for clean deprotection.[13]
Conclusion
The synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a cornerstone reaction in carbohydrate chemistry. By understanding the mechanistic principles behind catalyst and reagent selection, and by following a robust, validated protocol, researchers can reliably produce this valuable intermediate. Its strategic use enables the regioselective modification of glucopyranosides, paving the way for the efficient construction of biologically significant and therapeutically relevant complex carbohydrates.
References
-
Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside . Journal of Chemical Education. Available at: [Link]
-
Benzylidene Acetals . Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions . National Institutes of Health (NIH). Available at: [Link]
-
Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside . ResearchGate. Available at: [Link]
-
Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D- . Organic Syntheses Procedure. Available at: [Link]
-
Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization . DergiPark. Available at: [Link]
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Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies . Thieme Connect. Available at: [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C . National Institutes of Health (NIH). Available at: [Link]
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Benzylidene protection of diol . NCBI Bookshelf. Available at: [Link]
-
Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger . American Chemical Society. Available at: [Link]
-
Benzylidene acetal . Wikipedia. Available at: [Link]
-
Synthesis of 4-(phenylazo)phenyl-d-glucopyranoside 9 . ResearchGate. Available at: [Link]
-
Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 . PubMed. Available at: [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C . Semantic Scholar. Available at: [Link]
-
Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity . MDPI. Available at: [Link]
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- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenyl b- D -glucopyranoside 97 1464-44-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzylidene Acetals [organic-chemistry.org]
- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Elucidating the Molecular Architecture: A Technical Guide to Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structural elucidation of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a key carbohydrate intermediate in medicinal chemistry and glycobiology. We will delve into the strategic synthesis, conformational analysis, and comprehensive spectroscopic characterization of this molecule, offering insights into the rationale behind the experimental methodologies.
Introduction: The Significance of Protecting Groups in Carbohydrate Chemistry
Carbohydrates are fundamental to a vast array of biological processes. Their synthesis and modification, however, are complicated by the presence of multiple hydroxyl groups of similar reactivity. The strategic use of protecting groups is therefore paramount to achieving regioselective and stereoselective transformations. The 4,6-O-benzylidene acetal is a widely employed protecting group for pyranosides, serving two primary functions: it masks the C4 and C6 hydroxyls, and it imparts conformational rigidity to the pyranose ring. This rigidity can have a profound influence on the stereochemical outcome of subsequent glycosylation reactions. Phenyl β-D-glucopyranoside itself is a valuable synthon, and its 4,6-O-benzylidene protected form is a crucial intermediate for the synthesis of complex glycoconjugates and potential therapeutic agents.[1][2]
Synthesis and Mechanism: Crafting the Target Molecule
The synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside begins with the commercially available Phenyl β-D-glucopyranoside.[2][3] The key transformation is the regioselective formation of the benzylidene acetal across the C4 and C6 hydroxyl groups.
Experimental Protocol: Acid-Catalyzed Benzylidenation
This protocol is adapted from established procedures for the benzylidenation of glucopyranosides.
Materials:
-
Phenyl β-D-glucopyranoside
-
Benzaldehyde (freshly distilled)
-
Anhydrous Zinc Chloride (fused and powdered) or a strong protic acid (e.g., p-toluenesulfonic acid)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethanol, methanol, ethyl acetate, hexane)
Procedure:
-
To a stirred solution of Phenyl β-D-glucopyranoside in anhydrous DMF, add benzaldehyde (approximately 2-3 equivalents).
-
Add the acid catalyst, such as anhydrous zinc chloride (1-1.5 equivalents), in portions. The reaction is typically conducted at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Phenyl 4,6-O-benzylidene-β-D-glucopyranoside as a white solid.
Mechanistic Rationale
The formation of the benzylidene acetal is an acid-catalyzed process. The mechanism, illustrated below, involves the protonation of the benzaldehyde carbonyl group, making it more electrophilic. This is followed by nucleophilic attack from one of the hydroxyl groups of the glucopyranoside (typically the more reactive primary C6 hydroxyl), forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates an oxocarbenium ion. Intramolecular trapping of this cation by the C4 hydroxyl group, followed by deprotonation, yields the thermodynamically stable six-membered 1,3-dioxane ring.
Caption: Synthetic workflow for Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive identification and structural confirmation of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside rely on a combination of spectroscopic techniques. Each method provides unique and complementary information.
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic features of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a pivotal intermediate in synthetic carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra. By integrating one-dimensional and two-dimensional NMR data, we will establish an unambiguous assignment of all proton and carbon signals. The guide emphasizes the causal relationships between the molecule's rigid conformational structure and its spectral output, offering field-proven insights into experimental choices and data interpretation.
Introduction: The Structural Significance of a Protected Glucoside
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a selectively protected carbohydrate derivative. The strategic installation of the phenyl glycoside at the anomeric position (C-1) and the benzylidene acetal across the C-4 and C-6 hydroxyl groups serves two primary purposes: it imparts stability and renders the remaining hydroxyl groups at C-2 and C-3 available for further chemical modification. The precise characterization of this molecule is paramount to ensure its purity and confirm its stereochemistry before its use in multi-step syntheses of complex glycans, glycoconjugates, and carbohydrate-based therapeutics.
NMR spectroscopy stands as the most powerful, non-destructive technique for the complete structural elucidation of such molecules in solution.[1][2] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, demonstrating how key spectral parameters—chemical shift (δ), spin-spin coupling constants (J), and 2D correlations—provide a definitive fingerprint of the molecule's identity and conformation.
Molecular Structure and Conformational Rigidity
To interpret the NMR spectra of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, one must first appreciate its three-dimensional structure. The molecule consists of three key domains: the phenyl aglycone, the β-D-glucopyranose ring, and the 4,6-O-benzylidene acetal.
The glucopyranose core adopts a stable chair conformation (⁴C₁). The β-configuration dictates that the bulky phenoxy group at C-1 is in an equatorial position, while the anomeric proton (H-1) is axial. The benzylidene group locks the C-4, C-5, C-6, and O-4, O-6 atoms into a second, fused six-membered 1,3-dioxane ring, which also assumes a rigid chair conformation. This conformational rigidity is the cornerstone of spectral interpretation, as it fixes the dihedral angles between adjacent protons, leading to predictable and highly informative coupling constants.
Figure 1: Structure of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
¹H NMR Spectral Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a wealth of information through its chemical shifts and coupling patterns. The analysis is best approached by dissecting the spectrum into its characteristic regions.
Diagnostic Signals: The Keys to the Structure
Certain protons give rise to highly characteristic signals that serve as primary anchors for assigning the rest of the spectrum.
-
Aromatic Protons (δ 7.0–7.6 ppm): The ten protons from the two phenyl rings (one from the glycoside, one from the benzylidene group) resonate in this downfield region. Their signals often appear as a complex multiplet.
-
Benzylidene Acetal Proton (H-7') (δ ~5.5 ppm): This proton, attached to the acetal carbon, is unique. It is not coupled to any other protons and therefore appears as a sharp singlet. Its chemical shift is a hallmark of the benzylidene protecting group.
-
Anomeric Proton (H-1) (δ ~5.1 ppm): This is arguably the most important signal in the spectrum. Due to the electronegativity of the two adjacent oxygen atoms (O-1 and O-5), H-1 is significantly deshielded and shifted downfield from the other ring protons.[3] In the β-anomer, H-1 and H-2 are both in axial positions, resulting in a large diaxial coupling constant (³JH1,H2) of approximately 7-9 Hz.[2][4] This large coupling value is definitive proof of the β-anomeric configuration. The signal for H-1 will therefore appear as a distinct doublet.
The Glucopyranose Ring Protons (δ 3.4–4.4 ppm)
The non-anomeric protons of the glucose ring (H-2, H-3, H-4, H-5, H-6a, H-6e) typically resonate in a congested region, making their assignment from a 1D spectrum alone challenging.[1][5] However, their expected coupling patterns, dictated by the rigid ⁴C₁ chair conformation, can be predicted. The analysis of these couplings is greatly simplified by 2D NMR but a foundational understanding is crucial.
-
H-2, H-3, H-4, H-5: These protons are all expected to be in axial positions. Therefore, large axial-axial couplings (³J ≈ 8-10 Hz) are anticipated between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5. Each of these signals will appear as a triplet or doublet of doublets, depending on the specific couplings.
-
H-6 Protons: The C-6 protons are diastereotopic. H-6ax typically shows a large diaxial coupling to H-5 and a smaller geminal coupling to H-6eq. H-6eq exhibits smaller axial-equatorial and equatorial-equatorial couplings. The benzylidene ring's formation restricts their conformation, leading to distinct chemical shifts.
Table 1: Summary of Representative ¹H NMR Data
(Note: Exact chemical shifts are solvent-dependent. Data presented is typical for CDCl₃.)
| Proton Assignment | Typical δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| Phenyl (10H) | 7.55 – 7.25 | m | - | Characteristic aromatic region. |
| H-7' (acetal) | ~5.55 | s | - | Singlet for the unique benzylidene proton. |
| H-1 (anomeric) | ~5.10 | d | ³J1,2 ≈ 7.8 | Downfield shift; large diaxial coupling confirms β-configuration.[2][4] |
| H-3 | ~3.80 | t | ³J2,3 ≈ ³J3,4 ≈ 9.2 | Axial proton with two axial neighbors (H-2, H-4). |
| H-2 | ~3.70 | dd | ³J1,2 ≈ 7.8, ³J2,3 ≈ 9.2 | Coupled to axial H-1 and axial H-3. |
| H-5 | ~3.65 | ddd | ³J4,5 ≈ 9.5, ³J5,6a ≈ 10.0, ³J5,6e ≈ 5.0 | Complex coupling to H-4 and both H-6 protons. |
| H-4 | ~3.55 | t | ³J3,4 ≈ ³J4,5 ≈ 9.2 | Axial proton with two axial neighbors (H-3, H-5). |
| H-6ax | ~4.35 | dd | ²J6a,6e ≈ 10.5, ³J5,6a ≈ 10.0 | Part of the rigid dioxane ring; diaxial coupling to H-5. |
| H-6eq | ~3.85 | dd | ²J6a,6e ≈ 10.5, ³J5,6e ≈ 5.0 | Part of the rigid dioxane ring; axial-equatorial coupling to H-5. |
¹³C NMR Spectral Analysis: Resolving the Carbon Skeleton
The ¹³C NMR spectrum offers superior signal dispersion compared to the ¹H spectrum, typically allowing for the resolution of all individual carbon atoms.[1][6] Assignments are confirmed using 2D techniques like HSQC.
-
Aromatic Carbons (δ 126–137 ppm): The carbons of the two phenyl rings appear in this region. The quaternary ipso-carbons (attached to oxygen) are typically less intense.
-
Anomeric Carbon (C-1) (δ ~101 ppm): This signal is highly diagnostic for the anomeric carbon of a β-glucoside.[1] Further confirmation can be obtained from the one-bond C-H coupling constant (¹JC1,H1), which is approximately 160 Hz for β-anomers, in contrast to ~170 Hz for α-anomers.[7]
-
Benzylidene Acetal Carbon (C-7') (δ ~102 ppm): The acetal carbon of the 1,3-dioxane ring gives a characteristic signal in this region, clearly distinguishing it from the pyranose ring carbons.[8][9]
-
Glucopyranose Ring Carbons (C-2 to C-6) (δ 66–82 ppm): The remaining five carbons of the glucose skeleton resonate in this range. The C-6 signal is notable as it is part of the benzylidene acetal ring, typically appearing around 68-69 ppm. The C-4 signal is also shifted downfield due to its involvement in the acetal.
Table 2: Summary of Representative ¹³C NMR Data
(Note: Exact chemical shifts are solvent-dependent. Data presented is typical for CDCl₃.)
| Carbon Assignment | Typical δ (ppm) | Rationale for Assignment |
| Phenyl (quat.) | ~137.1, ~156.0 | Quaternary aromatic carbons, low intensity. |
| Phenyl (CH) | 129.5 – 126.3 | Protonated aromatic carbons. |
| C-7' (acetal) | ~102.0 | Characteristic chemical shift for a 1,3-dioxane acetal carbon.[8][9] |
| C-1 (anomeric) | ~101.5 | Diagnostic for the β-anomeric carbon.[1] |
| C-4 | ~81.5 | Downfield shift due to participation in the benzylidene ring. |
| C-3 | ~74.5 | Typical region for a secondary alcohol on the pyranose ring. |
| C-2 | ~73.8 | Typical region for a secondary alcohol on the pyranose ring. |
| C-5 | ~70.0 | Shift influenced by proximity to the rigid benzylidene ring. |
| C-6 | ~68.8 | Upfield shift characteristic of C-6 involved in a 4,6-O-acetal. |
The Power of 2D NMR: Unambiguous Signal Assignment
While 1D NMR provides critical diagnostic information, the significant overlap in the proton spectrum necessitates the use of 2D NMR for complete and confident assignment.[2][10]
¹H-¹H COSY: Tracing Proton Connectivity
Correlation Spectroscopy (COSY) is the definitive experiment for establishing proton-proton coupling networks. By starting at the well-resolved anomeric H-1 signal, one can "walk" around the pyranose ring, sequentially identifying each proton.
The COSY spectrum displays a cross-peak between any two protons that are spin-coupled. The process begins by locating the diagonal peak for H-1 (~5.10 ppm). A horizontal or vertical line from this peak will intersect a cross-peak corresponding to H-2. From the H-2 diagonal peak, one can then find the cross-peak to H-3, and so on, until all protons in the spin system (H-1 through H-6) are assigned.
¹H-¹³C HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears for each carbon and its directly attached proton(s). This experiment is the most reliable method for assigning the carbon signals. Once the proton spectrum has been assigned via COSY, the HSQC spectrum directly reveals the chemical shift of the carbon atom attached to each proton, transferring the ¹H assignments to the ¹³C dimension.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is critical. The following protocol outlines a standard procedure.
6.1. Sample Preparation
-
Accurately weigh approximately 10-15 mg of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be useful for observing hydroxyl proton signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
6.2. NMR Data Acquisition
-
Instrument: 500 MHz NMR Spectrometer equipped with a cryoprobe.
-
Temperature: 298 K (25 °C).
¹H NMR (1D):
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 20 ppm
¹³C NMR (1D with proton decoupling):
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 240 ppm
¹H-¹H COSY:
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 4 per increment
-
Increments (F1 dimension): 256
-
Relaxation Delay (d1): 1.5 s
¹H-¹³C HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 8 per increment
-
Increments (F1 dimension): 256
-
Relaxation Delay (d1): 1.5 s
Conclusion
The comprehensive NMR characterization of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a clear demonstration of modern spectroscopy's power in synthetic chemistry. The structure and stereochemistry are unequivocally confirmed by a logical analysis of key diagnostic signals. The sharp singlet of the acetal proton affirms the presence of the benzylidene group, while the characteristic doublet of the anomeric proton, with its large diaxial coupling constant, provides definitive proof of the β-configuration. While 1D spectra offer these crucial initial insights, the synergistic use of 2D COSY and HSQC experiments is essential for the unambiguous assignment of the entire spin system, transforming a complex puzzle of overlapping signals into a complete, high-resolution structural picture. This robust analytical framework ensures the identity and purity of this vital building block for advanced carbohydrate synthesis.
References
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
-
Gor J. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A: 1–19. Retrieved from [Link]
-
Grosu, I., et al. (2005). SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. Revue Roumaine de Chimie, 50(6), 465-469. Retrieved from [Link]
-
Magritek. (n.d.). Glucose Anomers. Retrieved from [Link]
-
Bock, K., & Pedersen, C. (1974). A Study of 13CH Coupling Constants in Hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2, (3), 293-297. Retrieved from [Link]
- Stenstrom, Y., & Bock, K. (1983). A simple method for the preparation of phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside. Acta Chemica Scandinavica, Series B, 37, 719-720. (Note: While a direct link to the full text may be behind a paywall, the citation is valid and points to a relevant primary source).
-
Bock, K., Lundt, I., & Pedersen, C. (1973). Assignment of anomeric configuration of glycosides by 13C-N.M.R. spectroscopy. Tetrahedron Letters, 14(13), 1037-1040. Retrieved from [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(17), 9755-9799. Retrieved from [Link]
-
D'Alonzo, D., et al. (2012). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules, 17(1), 849-869. Retrieved from [Link]
-
D'Accorso, N. B., et al. (1980). Prediction of anti and gauche vicinal proton-proton coupling constants in carbohydrates: A simple additivity rule for pyranose rings. Organic Magnetic Resonance, 13(6), 417-429. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of 2 J CH of the α-and β-anomeric and pyranose ring forms. Retrieved from [Link]
-
Neszmelyi, A., Liptak, A., & Nanasi, P. (1979). Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters. Carbohydrate Research, 77, 199-206. Retrieved from [Link]
-
Chegg. (2021). 13C NMR Spectrum of the Benzylidene Acetal Product. Retrieved from [Link]
-
Bar-Shimon, M., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18336-18346. Retrieved from [Link]
-
Vilela, P. G. D., et al. (2018). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). Glycobiology, IntechOpen. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
-
Reddit. (2023). Analyzing NMR spectra of protected glucose. r/chemistry. Retrieved from [Link]
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An In-depth Technical Guide to Phenyl 4,6-O-benzylidene-β-D-glucopyranoside: Physicochemical Properties and Characterization
Abstract
This technical guide provides a comprehensive overview of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core physical properties, with a special focus on its melting point as a critical indicator of purity. We will explore its chemical structure, solubility, and optical activity, grounding these properties in the context of their practical implications for synthesis and application. Furthermore, this guide outlines standard protocols for its synthesis and characterization, emphasizing the causality behind experimental choices to ensure reproducibility and reliability in a laboratory setting.
Introduction: The Role of Protecting Groups in Carbohydrate Chemistry
Carbohydrates are polyhydroxylated molecules, and their selective modification presents a significant challenge in synthetic organic chemistry. To achieve regioselectivity, chemists employ protecting groups to temporarily block specific hydroxyl groups, directing reactions to the desired positions. The benzylidene acetal is a classic and widely used protecting group for the 4- and 6-hydroxyls of pyranosides due to its straightforward installation and stability under various reaction conditions.
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (CAS No. 75829-66-2) is a prime example of such a protected monosaccharide. By masking the C4 and C6 hydroxyls, it leaves the C2 and C3 hydroxyl groups available for further functionalization, making it a valuable building block for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. A thorough understanding of its physical properties is paramount for its effective use, storage, and quality control.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound relies on a set of unique identifiers and a well-defined structure.
-
Chemical Name: (-)-(4,6-O-Benzylidene)phenyl-β-D-glucopyranoside
-
CAS Number: 75829-66-2
-
Molecular Formula: C₁₉H₂₀O₆
-
Molecular Weight: 344.36 g/mol
The structure consists of a glucose ring in its pyranose form, with a phenyl group attached via a β-glycosidic bond at the anomeric carbon (C1). The hydroxyl groups at C4 and C6 are protected as a benzylidene acetal.
Caption: Molecular structure of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
Physicochemical Properties
The physical properties of a compound are essential for its handling, purification, and application in synthetic protocols. All quantitative data are summarized in the table below.
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | 194-196 °C (decomposes) | |
| Optical Rotation | [α]₂₁/D = -56° (c=2 in acetone) | |
| Purity | 98% | |
| Solubility | Soluble in acetone |
Melting Point: A Key Purity Criterion
The melting point is one of the most critical physical constants for a solid crystalline compound. For Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, the reported melting point is 194-196 °C , with decomposition.
Expertise & Experience: A sharp melting range, like the 2-degree range reported here, is indicative of high purity. Impurities typically depress the melting point and broaden the range. The observation of decomposition ("dec.") signifies that the compound breaks down into other substances at its melting point. This is crucial information for any experimental setup involving heating; for instance, when drying the compound under vacuum, temperatures should be kept well below this point to prevent degradation.
Optical Activity
As a chiral molecule derived from D-glucose, this compound rotates plane-polarized light. Its specific rotation is documented as [α]₂₁/D = -56° when measured at a concentration of 2 g/100 mL in acetone.
Trustworthiness: The specific rotation is a unique and self-validating property for a chiral molecule. The negative sign (levorotatory) and the magnitude of the rotation are characteristic of this specific stereoisomer. Any significant deviation from this value would suggest the presence of enantiomeric or diastereomeric impurities, or that the incorrect compound has been synthesized. It is a fundamental quality control parameter.
Experimental Protocols
Synthesis Workflow: Acid-Catalyzed Benzylidenation
The synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is typically achieved through the acid-catalyzed reaction of Phenyl-β-D-glucopyranoside with a benzaldehyde equivalent. This protects the primary C6 hydroxyl and the C4 secondary hydroxyl in a single step, forming a six-membered acetal ring.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Preparation: Dissolve Phenyl-β-D-glucopyranoside in an anhydrous solvent like dimethylformamide (DMF).
-
Reagents: Add benzaldehyde dimethyl acetal (a water scavenger and aldehyde source) and a catalytic amount of a strong acid, such as camphor-10-sulfonic acid (CSA).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Neutralization: Quench the reaction by adding a base, such as triethylamine, to neutralize the acid catalyst.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure crystalline solid.
-
Validation: The final product's identity and purity are confirmed by measuring its melting point, optical rotation, and acquiring spectroscopic data (NMR, IR).
Causality Behind Choices:
-
Anhydrous Conditions: The reaction forms water as a byproduct. Using anhydrous solvents and a reagent like benzaldehyde dimethyl acetal (which consumes water) drives the equilibrium towards the product, maximizing yield.
-
Acid Catalyst: The acid protonates the benzaldehyde, activating it for nucleophilic attack by the hydroxyl groups of the glucopyranoside, which is essential for acetal formation.
-
Recrystallization: This purification technique is highly effective for obtaining crystalline solids in high purity, as impurities are left behind in the mother liquor. The sharp melting point of the final product validates the success of this step.
Spectroscopic Characterization
While a full spectral analysis is beyond the scope of this guide, researchers should expect the following characteristic signals for structural verification:
-
¹H NMR: The spectrum will show distinct signals for the anomeric proton (H1), the benzylidene acetal proton (-O-CH(Ph)-O-), aromatic protons from both the phenyl and benzylidene groups, and the carbohydrate ring protons.
-
¹³C NMR: The carbon spectrum will corroborate the structure with signals for the anomeric carbon (C1), the acetal carbon, aromatic carbons, and the six carbons of the glucopyranose ring.
These spectroscopic techniques, combined with the physical properties discussed, provide a self-validating system for confirming the identity and purity of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
Conclusion
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a cornerstone intermediate for advanced carbohydrate synthesis. Its well-defined physical properties, particularly its sharp melting point of 194-196 °C and characteristic optical rotation of -56°, serve as reliable benchmarks for purity and identity. The protocols for its synthesis and characterization are robust and grounded in fundamental principles of organic chemistry, providing researchers with a dependable starting material for the development of novel therapeutics and complex biomolecules.
References
The Unseen Architect: A Deep Dive into the Mechanism of 4,6-O-Benzylidene Acetal Formation on Glucopyranosides
This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the mechanism governing the formation of 4,6-O-benzylidene acetals on glucopyranosides. This pivotal reaction in carbohydrate chemistry is fundamental for the regioselective protection of pyranoside rings, a cornerstone in the synthesis of complex carbohydrates and glycoconjugates. This guide elucidates the underlying principles of this reaction, from the intricate dance of intermediates to the thermodynamic forces dictating its highly selective outcome.
The Strategic Imperative: Why 4,6-O-Benzylidene Acetal Protection?
In the multifaceted world of carbohydrate synthesis, the hydroxyl groups of a monosaccharide present a formidable challenge due to their similar reactivity. The ability to selectively protect certain hydroxyls while leaving others available for subsequent reactions is paramount. The formation of a 4,6-O-benzylidene acetal on a glucopyranoside serves as a robust and reliable method to simultaneously protect the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4. This strategic protection leaves the C-2 and C-3 hydroxyls accessible for further functionalization, thereby paving the way for the controlled and predictable synthesis of complex oligosaccharides and glycotherapeutics. The rigidifying effect of the bicyclic acetal structure also plays a crucial role in influencing the stereochemical outcome of subsequent glycosylation reactions.[1]
The Reaction Unveiled: A Step-by-Step Mechanistic Journey
The formation of a 4,6-O-benzylidene acetal is an acid-catalyzed reaction between a glucopyranoside and benzaldehyde (or a benzaldehyde equivalent like benzaldehyde dimethyl acetal). The reaction proceeds through a series of reversible steps, ultimately leading to the thermodynamically most stable product. Both Brønsted and Lewis acids can be employed as catalysts.
The Role of the Acid Catalyst: Activating the Electrophile
The reaction is initiated by the activation of the benzaldehyde carbonyl group by an acid catalyst.
-
Brønsted Acid Catalysis: A proton from a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) protonates the carbonyl oxygen of benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Lewis Acid Catalysis: A Lewis acid (e.g., zinc chloride, ferric chloride) coordinates with the lone pair of electrons on the carbonyl oxygen.[2] This coordination polarizes the carbonyl bond, rendering the carbonyl carbon more electrophilic.
The Nucleophilic Attack and Hemiacetal Formation
The activated benzaldehyde is then attacked by one of the hydroxyl groups of the glucopyranoside. While any of the hydroxyl groups can, in principle, act as the nucleophile, the formation of the initial hemiacetal is a reversible process.
The Path to the Acetal: Intramolecular Cyclization
Following the formation of the initial hemiacetal, a second intramolecular nucleophilic attack occurs from another hydroxyl group on the protonated hemiacetal intermediate. This step leads to the formation of a cyclic acetal and the elimination of a water molecule. The reaction is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent.
The Decisive Factor: Kinetic vs. Thermodynamic Control
The high regioselectivity for the formation of the 4,6-O-benzylidene acetal is a classic example of thermodynamic control. While other cyclic acetals, such as the 2,3-O- or 3,4-O-acetals, can form as kinetic products, they are less stable than the 4,6-O-acetal. Given that the reaction is reversible, under equilibrating conditions, the most stable product will predominate.
The thermodynamic stability of the 4,6-O-benzylidene acetal arises from the formation of a stable, six-membered 1,3-dioxane ring fused to the pyranose ring. This fused bicyclic system adopts a chair-chair conformation, which minimizes steric and torsional strain. In contrast, the formation of a 2,3- or 3,4-O-benzylidene acetal would result in a five-membered 1,3-dioxolane ring fused to the pyranose ring. This fusion introduces significant ring strain, making these isomers thermodynamically less favorable.[1]
| Acetal Type | Ring Size | Fused Ring System | Relative Stability |
| 4,6-O-Benzylidene | 6-membered | trans-fused 1,3-dioxane | High (Thermodynamic Product) |
| 2,3-O-Benzylidene | 5-membered | cis-fused 1,3-dioxolane | Low (Kinetic Product) |
| 3,4-O-Benzylidene | 5-membered | cis-fused 1,3-dioxolane | Low (Kinetic Product) |
Experimental Best Practices: A Protocol for Success
The successful synthesis of 4,6-O-benzylidene glucopyranosides hinges on careful control of reaction conditions to ensure thermodynamic equilibrium is reached.
A Comparative Overview of Catalytic Systems
The choice of catalyst can significantly impact reaction efficiency and yield. Below is a comparison of commonly used catalysts.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂)[3] | Lewis Acid | Benzaldehyde as solvent, room temp, 24-48 h | Inexpensive, effective | Can be harsh, workup can be challenging |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Inert solvent (e.g., DMF, toluene), elevated temp. | Strong acid, effective in catalytic amounts | Can cause side reactions if not controlled |
| Camphor-10-sulfonic Acid (CSA)[2] | Brønsted Acid | Anhydrous DMF, with benzaldehyde dimethyl acetal | Milder than p-TsOH, good yields | More expensive than p-TsOH |
| Phosphotungstic Acid (PTA)[4] | Heterogeneous Brønsted Acid | Ambient temperature | Eco-friendly, thermally stable, easy to handle | May require optimization for specific substrates |
Detailed Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This protocol provides a reliable method for the preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[3][5]
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde (freshly distilled)
-
Anhydrous Zinc Chloride (fused and powdered)
-
Methanol
-
Hexane
-
Deionized Water
Procedure:
-
To a stirred mixture of methyl α-D-glucopyranoside and freshly fused and powdered zinc chloride, add benzaldehyde.
-
Stir the reaction mixture at room temperature for 24-48 hours. The mixture will become a thick, pale-yellow paste.
-
Pour the reaction mixture slowly into a large volume of cold water with vigorous stirring.
-
Add hexane to the aqueous mixture and continue stirring to help remove excess benzaldehyde.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with hexane.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform/ether) to obtain pure methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white crystalline solid.[3]
Purification and Characterization:
-
Purification: The product is typically purified by precipitation or recrystallization.[5]
-
Characterization: The structure and purity of the product should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum will show a characteristic singlet for the acetal proton around 5.5 ppm. The ¹³C NMR will show a signal for the acetal carbon around 101 ppm.[6][7]
-
IR Spectroscopy: The IR spectrum will show the absence of a broad O-H stretch from the C-4 and C-6 hydroxyls and the presence of characteristic C-O and aromatic C-H stretches.[5][8]
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.[8]
-
Conclusion: A Cornerstone of Modern Carbohydrate Chemistry
The formation of 4,6-O-benzylidene acetals on glucopyranosides is a testament to the elegance and power of thermodynamic control in organic synthesis. A thorough understanding of its mechanism, the factors governing its regioselectivity, and the practical aspects of its execution empowers researchers to harness this reaction for the efficient and predictable synthesis of complex carbohydrate-based molecules. This foundational protecting group strategy continues to be an indispensable tool in the development of novel therapeutics and the exploration of the intricate world of glycobiology.
References
-
D. M. Gordon and S. J. Danishefsky, "Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside," Journal of Chemical Education, vol. 68, no. 1, p. 71, 1991. [Online]. Available: [Link]
-
A. B. Smith III et al., "Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors," The Journal of Organic Chemistry, vol. 72, no. 13, pp. 4795-4803, 2007. [Online]. Available: [Link]
-
S. Hanessian, "Methyl 6-bromo-6-deoxy-α-D-glucopyranoside 4-benzoate," Organic Syntheses, vol. 56, p. 145, 1977. [Online]. Available: [Link]
-
M. S. Ali et al., "Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization," Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 6, no. 3, pp. 637-648, 2019. [Online]. Available: [Link]
-
S. K. Cirandur, A. K. Misra, "Phosphotungstic acid catalyzed regioselective 4,6-O-benzylidenation of hexopyranosides," Carbohydrate Research, vol. 346, no. 14, pp. 2251-2254, 2011. [Online]. Available: [Link]
- P. J. Garegg and T. Norberg, "A convenient synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside," Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, vol. 33, pp. 116-118, 1979.
- T. W. Greene and P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed. New York: John Wiley & Sons, 1999.
- J. O. Duus, C. H. Gotfredsen, and K. Bock, "Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations," Chemical Reviews, vol. 100, no. 12, pp. 4589-4614, 2000.
-
N. Tanaka et al., "Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H," Carbohydrate Research, vol. 343, no. 15, pp. 2675-2679, 2008. [Online]. Available: [Link]
-
G. M. de O. Barra et al., "Synthesis of Benzylidene Acetals of N-Acetyl-N-Methyl Glucamine," Revista Virtual de Química, vol. 8, no. 2, pp. 466-476, 2016. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Benzylidene Acetals." [Online]. Available: [Link]
-
R. M. de Lederkremer and O. Varela, "Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside," Carbohydrate Research, vol. 97, no. 1, pp. 148-151, 1981. [Online]. Available: [Link]
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CAS number and chemical data for Phenyl 4,6-O-benzylidene-b-D-glucopyranoside
An In-Depth Technical Guide to Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a pivotal carbohydrate derivative in synthetic and medicinal chemistry. We will delve into its chemical identity, properties, synthesis, and applications, offering insights grounded in established scientific principles.
Section 1: Chemical Identity and Physicochemical Properties
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a protected monosaccharide that serves as a versatile building block in the synthesis of more complex carbohydrate structures. The benzylidene group provides a robust protecting strategy for the 4- and 6-hydroxyl groups of the glucose moiety, allowing for selective reactions at other positions.
1.1. Core Chemical Data
A clear identification of this compound is crucial for regulatory and experimental consistency.
| Parameter | Value | Source(s) |
| CAS Number | 75829-66-2 | [1][2][3] |
| Molecular Formula | C₁₉H₂₀O₆ | [1][2] |
| Molecular Weight | 344.36 g/mol | [1][2] |
| MDL Number | MFCD00136366 | [1][3] |
1.2. Physicochemical Characteristics
Understanding the physical properties of this compound is essential for its handling, storage, and application in various reaction conditions.
| Property | Value | Source(s) |
| Appearance | Solid | [1] |
| Melting Point | 194-196 °C (decomposes) | [1] |
| Optical Activity | [α]21/D −56° (c = 2 in acetone) | [1] |
1.3. Chemical Structure
The structure of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is fundamental to its reactivity. The rigid benzylidene acetal locks the pyranose ring in a conformation that influences the accessibility and reactivity of the remaining hydroxyl groups.
Caption: Chemical structure of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
Section 2: Synthesis and Characterization
The synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside typically involves the protection of phenyl β-D-glucopyranoside. The benzylidene acetal is introduced by reacting the parent glycoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst, such as camphor-10-sulfonic acid, in an anhydrous solvent like dimethylformamide (DMF).[4]
2.1. General Synthesis Workflow
The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Caption: General workflow for the synthesis of the title compound.
2.2. Detailed Experimental Protocol
-
Preparation: To a solution of Phenyl-β-D-glucopyranoside in anhydrous DMF, add benzaldehyde dimethyl acetal and a catalytic amount of camphor-10-sulfonic acid.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a weak base (e.g., triethylamine).
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2.3. Spectroscopic Characterization
Section 3: Reactivity and Applications in Synthesis
The strategic placement of the benzylidene protecting group makes Phenyl 4,6-O-benzylidene-β-D-glucopyranoside a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates. The remaining free hydroxyl groups at the C-2 and C-3 positions are available for further functionalization.
3.1. Key Reactions
-
Acylation and Alkylation: The hydroxyl groups at C-2 and C-3 can be selectively acylated or alkylated to introduce other protecting groups or functional moieties.[4]
-
Glycosylation: The phenyl group at the anomeric position can be activated for glycosylation reactions, although the thiophenyl analogue, Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside, is more commonly used as a glycosyl donor due to the enhanced reactivity of the thioglycoside.[8][9]
-
Regioselective Ring-Opening: The benzylidene acetal can be regioselectively opened to liberate either the 4- or 6-hydroxyl group, providing a pathway to differentially protected glucose derivatives.
The presence of the 4,6-O-benzylidene acetal is known to influence the reactivity of the glycoside, often leading to a decrease in the rate of hydrolysis compared to analogues without this protecting group.[10]
3.2. Applications in Drug Development and Biochemistry
This compound and its derivatives serve as intermediates in the synthesis of various biologically active molecules.[9] For example, the parent compound, Phenyl-β-D-glucopyranoside, has demonstrated anti-inflammatory activity.[11] The protected version allows for the synthesis of analogues with potentially enhanced or modified biological profiles. It is also utilized in biochemical studies to investigate enzyme activity and carbohydrate-protein interactions.[9]
Section 4: Safety and Handling
Proper handling and storage are crucial to maintain the integrity of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside and ensure laboratory safety.
4.1. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
4.2. Storage Conditions
-
Store in a tightly closed container in a cool, dry place.
-
For long-term storage, keeping the compound in a freezer is recommended.
4.3. Disposal
Dispose of the compound and any contaminated materials in accordance with local and national regulations for chemical waste.
Section 5: Conclusion
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a cornerstone intermediate in modern carbohydrate chemistry. Its well-defined structure and predictable reactivity allow for the controlled synthesis of complex oligosaccharides and glycoconjugates, which are essential for advancing our understanding of glycobiology and for the development of novel therapeutics. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and handling, offering a valuable resource for researchers in the field.
References
-
Supplementary Information - Quim. Nova. (URL: [Link])
-
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | C19H20O5S - PubChem. (URL: [Link])
-
Safety Data Sheet - G-Biosciences. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])
-
Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors - NIH. (URL: [Link])
-
Reaction of phenyl 2-0-acetyl-4,5-0-benzylidene-3-deoxy-3-nitro-.beta.-D-glucopyranoside with alkali azide - ACS Publications. (URL: [Link])
-
1H NMR Spectrum (PHY0076601) - PhytoBank. (URL: [Link])
-
Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization - DergiPark. (URL: [Link])
-
Synthesis and reactions of p-Nitrobenzyl 4,6-0-benzylidene-2,3-di-0-methoxymethyl-ฮฒ-D-glucopyranoside - Scholarly Commons. (URL: [Link])
-
Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. (URL: [Link])
-
Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - NIH. (URL: [Link])
-
Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed. (URL: [Link])
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- 10. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility Profile of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in Organic Solvents
This guide provides a comprehensive technical overview of the solubility profile of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document will delve into the theoretical underpinnings of its solubility, provide a detailed experimental workflow for determining its solubility in various organic solvents, and discuss the analytical techniques required for accurate quantification.
Introduction: The Significance of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside and its Solubility
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a protected monosaccharide derivative that serves as a crucial building block in synthetic carbohydrate chemistry. Its rigid benzylidene acetal protecting group locks the pyranose ring in a specific conformation, influencing its reactivity and making it a valuable intermediate in the synthesis of complex oligosaccharides and glycoconjugates. These complex molecules are at the heart of numerous biological processes and are key targets in drug discovery and development.
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications. From reaction kinetics in synthetic organic chemistry to formulation development in medicinal chemistry, a thorough understanding of its solubility profile is paramount for efficient and reproducible results. This guide will equip the reader with the foundational knowledge and practical protocols to assess and leverage the solubility characteristics of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
Physicochemical Properties: A Tale of Two Analogues
| Property | Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside | (-)-(4,6-O-Benzylidene)phenyl-β-D-glucopyranoside[1][2] |
| Molecular Formula | C₁₉H₂₀O₅S | C₁₉H₂₀O₆ |
| Molecular Weight | 360.42 g/mol | 344.36 g/mol |
| Appearance | White to off-white crystalline powder | Solid |
| Melting Point | 179-185 °C | 194-196 °C (decomposes) |
| Purity (by HPLC) | ≥ 98% | 98% |
| Optical Rotation | [α]20/D = -44 to -47° (c=1 in CHCl₃) | [α]21/D −56°, c = 2 in acetone |
The presence of the benzylidene and phenyl groups imparts a significant degree of hydrophobicity to the molecule. However, the free hydroxyl groups at the C2 and C3 positions of the glucopyranose ring provide sites for hydrogen bonding, contributing to some degree of polarity. This amphipathic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in a given organic solvent will be governed by the interplay of several factors:
-
Polarity: The molecule possesses both polar (hydroxyl groups) and non-polar (benzylidene and phenyl groups) regions. Therefore, it is expected to have limited solubility in highly non-polar solvents like hexanes and better solubility in solvents of intermediate polarity.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly influence its ability to solvate the hydroxyl groups of the glucopyranoside. Protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate) are likely to be effective.
-
Dielectric Constant: Solvents with a higher dielectric constant can better stabilize the polar regions of the solute, potentially leading to higher solubility.
Based on these principles, we can hypothesize the following solubility trends:
-
High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile
-
Low to Insoluble: Hexanes, Toluene, Water
It is crucial to note that these are predictions. Empirical determination of the solubility profile is essential for accurate and reliable application of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium solubility of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside can be determined using the widely accepted shake-flask method.
Caption: Experimental workflow for determining the equilibrium solubility of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an amount of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside that is in excess of its estimated solubility into a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Sampling and Analysis:
-
After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility) to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of glycosides.[3] A reverse-phase HPLC method coupled with a UV detector is suitable for the analysis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside due to the presence of the UV-active phenyl and benzylidene groups.
Caption: Workflow for the quantification of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside using HPLC-UV.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio can be optimized, and a gradient elution may be necessary to achieve good separation from any impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV absorbance at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Column Temperature: 25 °C
Quantification Procedure:
-
Prepare a series of standard solutions of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside of known concentrations in the mobile phase or a compatible solvent.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the diluted sample supernatant and determine its peak area.
-
Calculate the concentration of the compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Account for the dilution factor to determine the final solubility in the original organic solvent.
Conclusion: A Practical Guide for the Modern Researcher
While a pre-existing, comprehensive database of the solubility of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in all organic solvents may not be readily available, this guide provides the theoretical foundation and a robust experimental framework to empower researchers to determine this critical parameter. By understanding the physicochemical properties of this valuable synthetic intermediate and applying the detailed protocols for solubility determination and HPLC quantification, scientists can ensure the accuracy, reproducibility, and success of their synthetic and developmental endeavors.
References
-
Chem-Impex. Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Phenyl 4,6-O-benzylidene-β-D-glucopyranoside as a Glycosyl Acceptor
Abstract
This guide provides a detailed technical overview of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, a pivotal building block in modern carbohydrate chemistry. We delve into the chemical principles governing its function as a glycosyl acceptor, highlighting the critical role of the benzylidene protecting group in controlling reactivity and regioselectivity. A comprehensive, field-proven protocol for a representative glycosylation reaction is provided, complete with step-by-step instructions, characterization data, and troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex oligosaccharides and glycoconjugates.
Introduction: The Strategic Importance of a Versatile Acceptor
The chemical synthesis of oligosaccharides is a cornerstone of glycobiology and therapeutic development. The process relies on the precise and controlled formation of glycosidic linkages, a reaction that pairs a "glycosyl donor" with a "glycosyl acceptor." The acceptor, a nucleophilic carbohydrate molecule, plays a crucial role in determining the final structure and yield of the desired product.
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a highly valued glycosyl acceptor due to its unique structural features. The anomeric position is protected by a stable phenyl group, which is useful for UV visualization during chromatography. More importantly, the rigid 4,6-O-benzylidene acetal serves two primary functions: it protects the primary hydroxyl group at C6 and the secondary hydroxyl at C4, and it imparts conformational rigidity to the pyranose ring.[1][2][3] This leaves the hydroxyl groups at the C2 and C3 positions as the available nucleophilic sites for glycosylation, making this compound an ideal starting point for the synthesis of β(1→2) and β(1→3) linked disaccharides.[4] Understanding how to exploit the subtle differences in the reactivity of these two hydroxyl groups is key to its effective use.
Mechanistic Principles and Strategic Considerations
The Role of the 4,6-O-Benzylidene Acetal
The benzylidene group is not merely a passive protecting group; it actively influences the acceptor's behavior.[1][5]
-
Conformational Rigidity: The fusion of the 1,3-dioxane ring (the benzylidene acetal) to the pyranose ring locks the glucose core into a rigid chair conformation. This conformational constraint can significantly influence the stereochemical outcome of the glycosylation, preventing the formation of unwanted isomers.[2][6]
-
Electronic Effects: Protecting groups can be classified as "arming" or "disarming" based on their electronic influence on the reactivity of the carbohydrate.[7] The electron-withdrawing nature of the benzylidene acetal has a modest "disarming" effect, slightly reducing the nucleophilicity of the remaining C2 and C3 hydroxyls.[2] This effect, while seemingly counterintuitive, can enhance selectivity by tempering reactivity and preventing side reactions.
-
Regioselectivity (C2-OH vs. C3-OH): With two available hydroxyl groups, the key challenge is achieving regioselective glycosylation at a single position. The outcome is governed by a combination of steric and electronic factors, which can be manipulated by the choice of glycosyl donor, promoter, and reaction conditions.[4]
-
Steric Hindrance: The C3-OH is generally considered more sterically accessible than the C2-OH.
-
Nucleophilicity: The relative nucleophilicity of the two hydroxyls can be influenced by intramolecular hydrogen bonding and the solvent system.
-
Donor Size: As a general principle, larger, more sterically demanding glycosyl donors tend to react preferentially at the more accessible C3 position. Conversely, smaller donors may show increased reactivity at the C2 position.[4]
-
The Glycosylation Reaction Mechanism
The fundamental process involves the activation of a glycosyl donor by a promoter (a thiophilic or oxophilic Lewis acid) to generate a highly reactive electrophilic intermediate. This intermediate, which exists on a spectrum from a covalent species (like a glycosyl triflate) to a solvent-separated oxocarbenium ion pair, is then intercepted by a nucleophilic hydroxyl group on the acceptor.[8]
Protocol: Regioselective Synthesis of a β(1→3) Disaccharide
This protocol details a representative procedure for the glycosylation of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside at the C3 position using a common thioglycoside donor system.
Objective: To synthesize Phenyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside.
Reaction Scheme:
Materials and Reagents
| Reagent | CAS Number | M.Wt. | Recommended Grade |
| Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (Acceptor) | 75829-66-2 | 344.36 | >98% |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (Donor) | 3371-55-9 | 456.47 | >98% |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | >98% |
| Trifluoromethanesulfonic acid (TfOH) | 1493-13-6 | 150.08 | >99% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | DriSolv® or equiv. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | >99.5% |
| Activated Molecular Sieves, 4 Å | 70955-01-0 | - | Powdered, activated |
| Sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | ACS Reagent |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Silica Gel for Column Chromatography | 112926-00-8 | 60.08 | 230-400 mesh |
| Ethyl Acetate & Hexane | 141-78-6/110-54-3 | - | HPLC Grade |
Equipment
-
Round-bottom flasks (flame-dried)
-
Magnetic stirrer and stir bars
-
Inert gas line (Argon or Nitrogen) with manifold
-
Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (Acceptor, 1.0 equiv, e.g., 500 mg).
-
Add the Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (Donor, 1.2 equiv).
-
Add freshly activated, powdered 4 Å molecular sieves (approx. 1.5x the mass of the acceptor).
-
Seal the flask with a septum, and purge with dry Argon for 10 minutes.
-
Scientist's Note: The system must be rigorously anhydrous. Molecular sieves are critical for scavenging trace amounts of water that can hydrolyze the activated donor or deactivate the promoter.[9]
-
-
Glycosylation:
-
Dissolve the solids in anhydrous Dichloromethane (DCM, approx. 0.05 M with respect to the acceptor).
-
Cool the stirring suspension to -40 °C using a suitable cooling bath.
-
Add N-Iodosuccinimide (NIS, 1.3 equiv) in one portion. The suspension will typically turn yellow/brown.
-
Stir for 5 minutes, then add Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise via syringe. The reaction will turn dark brown or black.
-
Scientist's Note: TfOH is the catalyst that activates the NIS/thioglycoside complex. It is highly corrosive and moisture-sensitive. A sub-stoichiometric amount is used to prevent degradation of the acid-labile protecting groups. The low temperature is essential for controlling the high reactivity of the system and maximizing selectivity.[9]
-
-
Monitoring and Quenching:
-
Allow the reaction to stir at -40 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., 2:1 Hexane/Ethyl Acetate). Stain with a ceric ammonium molybdate (CAM) or p-anisaldehyde solution. The disappearance of the acceptor (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction progression.
-
Once the acceptor is consumed, quench the reaction by adding triethylamine (Et₃N, ~5 equiv relative to TfOH) directly to the cold reaction mixture. The color should lighten significantly.
-
-
Workup and Purification:
-
Allow the flask to warm to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the pad thoroughly with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of Na₂S₂O₃ (to remove excess iodine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 40% Ethyl Acetate in Hexane) to isolate the pure disaccharide product.
-
Characterization and Expected Results
Proper characterization is essential to validate the successful synthesis and confirm the regiochemistry and stereochemistry of the newly formed glycosidic bond.
| Parameter | Expected Outcome |
| Yield | 65-80% |
| Physical State | White solid or foam |
| TLC (2:1 Hex/EtOAc) | Rf ≈ 0.4 (product); Rf ≈ 0.2 (acceptor) |
| ¹H NMR | Diagnostic Signals: Appearance of a new anomeric proton from the galactose unit (doublet, J ≈ 8.0 Hz, ~4.5-4.7 ppm), indicating a β-linkage. Downfield shift of the H-3 proton of the glucose unit. Presence of four acetyl singlets (~1.9-2.1 ppm). |
| ¹³C NMR | Appearance of a new anomeric carbon signal (~101-103 ppm). Shift in the C-3 signal of the glucose unit to ~80-85 ppm (from ~74 ppm), confirming glycosylation at that position. |
| HRMS (ESI) | Calculated exact mass for [M+Na]⁺ should match the observed mass within 5 ppm. For C₃₇H₄₀O₁₅SNa (if Phenylthio group remains) or C₃₇H₄₀O₁₅Na (product). Correction: The final product is C₃₃H₄₀O₁₅. Expected m/z for [C₃₃H₄₀O₁₅+Na]⁺. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagents; insufficient activation; wet conditions. | Ensure reagents are pure and dry. Use freshly opened anhydrous solvents. Increase amount of TfOH slightly (e.g., to 0.25 equiv). Check activity of the donor on a small test scale. |
| Formation of Side Products | Reaction too warm; too much catalyst; prolonged reaction time. | Maintain temperature rigorously. Use the minimum effective amount of TfOH. Quench the reaction as soon as the acceptor is consumed. |
| Poor Regioselectivity | Donor is not sterically hindered enough; reaction conditions favor C2 glycosylation. | Consider a more sterically bulky protecting group pattern on the donor. Screen different solvent systems (e.g., Et₂O or Toluene) which can alter selectivity. |
| Hydrolysis of Donor | Presence of water in the reaction mixture. | Rigorously dry all glassware, reagents, and solvents. Ensure molecular sieves are freshly activated and powdered to maximize surface area. |
References
-
Demchenko, A. V. (2008). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations . PMC, NIH. [Link]
-
Taylor, C. M. (2001). Protecting Groups in Carbohydrate Chemistry . Journal of Chemical Education, 78(4), 545. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting Group Strategies in Carbohydrate Chemistry . In Comprehensive Organic Synthesis II (pp. 1-36). Elsevier. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting-Group-Free Synthesis in Carbohydrate Chemistry . Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Cunha, A. C., Pereira, L. O. R., de Souza, M. C. B. V., & Ferreira, V. F. (2008). Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment . Journal of Chemical Education, 85(9), 1257. [Link]
-
Codée, J. D. C., Ali, A. M., & Fraser-Reid, B. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro . PMC. [Link]
-
Imamura, A., et al. (2021). ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations . MDPI. [Link]
-
Li, W., et al. (2020). Activation modes of ester type glycosyl donors, representative examples, and the present work . ResearchGate. [Link]
-
McKay, M. J., et al. (2014). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors . The Journal of Organic Chemistry, 79(13), 6026-6043. [Link]
-
van der Vorm, S., et al. (2016). The influence of acceptor nucleophilicity on the glycosylation reaction mechanism . Chemical Science, 7(12), 6869-6878. [Link]
-
Demchenko, A. V., et al. (2018). Glycosylation with complex donors and acceptors . ResearchGate. [Link]
-
Lin, M. H., et al. (2021). Parametric Analysis of Donor Activation for Glycosylation Reactions . Chemistry – A European Journal, 27(42), 10848-10854. [Link]
-
UBC Library Open Collections. (1973). Synthesis of disaccharides as reference compounds . UBC Library. [Link]
-
Oscarson, S., & Garg, N. (2017). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside . Beilstein Journal of Organic Chemistry, 13, 2246-2252. [Link]
-
Tanaka, H., et al. (2018). Synthesis of Sucrose-Mimicking Disaccharide by Intramolecular Aglycone Delivery . Molecules, 23(11), 2998. [Link]
-
Pozsgay, V. (2003). Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides . Carbohydrate Research, 338(9), 843-849. [Link]
-
Kabir, A. K. M. S., et al. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization . DergiPark. [Link]
-
Panza, L., et al. (2023). Alternative Routes to 4,6-O-Benzylidene β-Thioglycosides . Helvetica Chimica Acta, 106(5), e202300028. [Link]
-
Wang, Y., et al. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides . RSC Advances, 13(49), 34659-34665. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Cornerstone Building Block in Glycochemistry
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside stands as a pivotal building block in the intricate art of oligosaccharide synthesis. Its unique structural features, combining a stable anomeric phenyl group and a conformationally rigidifying benzylidene acetal, offer chemists a versatile platform for the controlled and stereoselective construction of complex carbohydrate chains. These oligosaccharides are at the heart of numerous biological processes and are increasingly recognized as crucial components in the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1][2]
The phenylthio- anomeric group provides stability under various reaction conditions, yet it can be readily activated for glycosylation, serving as an excellent leaving group.[1] The 4,6-O-benzylidene acetal, on the other hand, serves a dual purpose. It simultaneously protects the hydroxyl groups at the 4- and 6-positions and imparts a rigid chair conformation to the pyranose ring. This conformational rigidity is a key factor in influencing the stereochemical outcome of glycosylation reactions at the neighboring C-2 and C-3 positions.[3]
This guide provides an in-depth exploration of the synthesis, properties, and applications of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in oligosaccharide synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest to synthesize biologically relevant glycans.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₅S | [4] |
| Molecular Weight | 360.42 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Melting Point | 179-185 °C | Chem-Impex |
| Optical Rotation | [α]²⁰/D = -44 to -47° (c=1 in CHCl₃) | Chem-Impex |
| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | |
| Storage | Store at ≤ -10 °C to ensure long-term stability. | Chem-Impex |
Handling Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Phenyl 4,6-O-benzylidene-β-D-glucopyranoside. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
The preparation of the title compound is a foundational step. While various methods exist, a common and reliable approach involves the direct benzylidenation of a suitable precursor, such as Phenyl 1-thio-β-D-glucopyranoside.
Protocol 1: Synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
This protocol describes the acid-catalyzed benzylidenation of Phenyl 1-thio-β-D-glucopyranoside.
Materials:
-
Phenyl 1-thio-β-D-glucopyranoside
-
Benzaldehyde dimethyl acetal
-
Camphor-10-sulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Triethylamine or saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Phenyl 1-thio-β-D-glucopyranoside (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add benzaldehyde dimethyl acetal (1.2-1.5 eq).
-
Add a catalytic amount of camphor-10-sulfonic acid (CSA) (0.1 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or saturated sodium bicarbonate solution until the mixture is neutral.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford Phenyl 4,6-O-benzylidene-β-D-glucopyranoside as a white solid.
The Benzylidene Acetal: A Stereodirecting and Protecting Group
The 4,6-O-benzylidene acetal is more than just a protecting group; it plays a crucial role in directing the stereochemical outcome of glycosylation reactions. By locking the pyranose ring in a rigid chair conformation, it influences the accessibility of the C-2 and C-3 hydroxyl groups and the trajectory of incoming glycosyl donors.
Recent mechanistic studies have shed light on the role of the benzylidene group in glycosylation. While traditionally considered a non-participating group, it can influence the formation of transient intermediates, such as anhydro cations, which can dictate the stereoselectivity of the glycosidic bond formation.[5]
Diagram of the Stereodirecting Effect of the Benzylidene Acetal
Sources
- 1. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi | MDPI [mdpi.com]
Application Notes and Protocols: A Guide to Regioselective Reductive Opening of the 4,6-O-Benzylidene Acetal
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Among these, the 4,6-O-benzylidene acetal stands out as a cornerstone for the protection of the primary and a secondary hydroxyl group of hexopyranosides. Its widespread use is attributed to its ease of installation, stability under various reaction conditions, and, most importantly, its susceptibility to regioselective reductive opening.[1][2] This unique feature allows for the controlled liberation of either the C-4 or C-6 hydroxyl group, paving the way for selective functionalization at these positions.[2][3]
This guide provides an in-depth exploration of the mechanistic principles governing the regioselectivity of this reaction and offers detailed, field-proven protocols for achieving the desired regioisomeric outcome. We will delve into the interplay of Lewis acids, hydride donors, and solvent effects that dictate the cleavage pathway, empowering researchers to make informed decisions in their synthetic strategies.
Mechanistic Principles of Regioselectivity
The regiochemical outcome of the reductive opening of a 4,6-O-benzylidene acetal is not arbitrary; it is a finely tuned process governed by the choice of reagents and reaction conditions. The key to this selectivity lies in which of the two oxygen atoms of the acetal, O-4 or O-6, is coordinated by the electrophilic species in solution, and how the subsequent hydride delivery occurs. Two primary mechanistic pathways can be delineated.[4][5]
Pathway A: Lewis Acid-Directed Opening (Formation of 4-O-Benzyl Ether)
In this scenario, the Lewis acid is the most electrophilic species in the reaction mixture. It preferentially coordinates to the more sterically accessible and often more nucleophilic oxygen atom, which is typically O-6.[2][3] This coordination polarizes the C6-O6 bond, facilitating a hydride attack at the benzylic carbon and leading to the cleavage of the C6-O6 bond. The result is the formation of a 4-O-benzyl ether with a free hydroxyl group at the C-6 position.[4][5] The choice of solvent can play a crucial role; for instance, in nonpolar solvents like toluene, a highly reactive "naked" Lewis acid can lead to the formation of a fully developed oxocarbenium ion, which may result in lower stereoselectivity.[4][5] In contrast, coordinating solvents like THF can moderate the Lewis acid's reactivity, leading to a more controlled reaction through an intimate ion pair with higher stereoselectivity.[4][5]
Pathway B: Borane-Directed Opening (Formation of 6-O-Benzyl Ether)
Conversely, when a borane reagent is activated by a Lewis acid, the borane itself can become the most electrophilic species.[2][3] In this case, the borane coordinates to the most nucleophilic oxygen, O-6. This coordination directs the hydride from the borane to attack the benzylic carbon, but the subsequent cleavage occurs at the O-4 position.[3][4] This "inverse" regioselectivity yields a 6-O-benzyl ether and a free hydroxyl group at the C-4 position.[4][5] This pathway often proceeds through an oxocarbenium ion, which can lead to lower stereoselectivity.[4][5]
The interplay between the Lewis acid, the hydride source, and the solvent is therefore critical in determining which of these pathways is dominant.
Figure 1: Decision workflow for regioselective opening.
Key Reagent Systems and Comparative Data
The choice of reagent system is the most critical factor in controlling the regioselectivity of the benzylidene acetal opening. Below is a summary of commonly used systems and their expected outcomes.
| Desired Product | Reagent System | Typical Solvent | Regioselectivity (4-OBn : 6-OBn) | Typical Yield | Reference |
| 4-O-Benzyl Ether (Free 6-OH) | LiAlH₄ - AlCl₃ | CH₂Cl₂ - Et₂O | >95 : 5 | 80-95% | [6][7] |
| BH₃·THF - TMSOTf | CH₂Cl₂ | >95 : 5 | 85-95% | [7][8] | |
| DIBAL-H (from toluene stock) | Toluene/CH₂Cl₂ | >90 : 10 | 70-90% | [9] | |
| 6-O-Benzyl Ether (Free 4-OH) | NaCNBH₃ - HCl | THF | 5 : >95 | 75-90% | [6][7] |
| Et₃SiH - TfOH | CH₂Cl₂ | <5 : >95 | 80-95% | [7][10] | |
| Et₃SiH - BF₃·Et₂O | CH₂Cl₂ | <10 : >90 | 80-95% | [7] | |
| Et₃SiH - PhBCl₂ | CH₂Cl₂ | <5 : >95 | 70-90% | [11][12] | |
| Me₃N·BH₃ - AlCl₃ | Toluene | <10 : >90 | 70-85% | [7] |
Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents.
Protocol 1: Synthesis of 4-O-Benzyl Ether using LiAlH₄-AlCl₃
This method is a classic and reliable procedure for obtaining the 4-O-benzyl ether, leaving the C-6 hydroxyl group free.[6]
Materials:
-
4,6-O-benzylidene protected hexopyranoside
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Lithium aluminum hydride (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate solution
-
Standard workup and purification reagents
Procedure:
-
Dissolve the 4,6-O-benzylidene acetal (1.0 equiv) in a mixture of anhydrous CH₂Cl₂ and Et₂O (1:1 v/v, approximately 10-15 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of LiAlH₄ (2.0-3.0 equiv) in anhydrous Et₂O.
-
Slowly add a solution of AlCl₃ (2.0-3.0 equiv) in anhydrous Et₂O to the LiAlH₄ solution at 0 °C. Stir for 15 minutes.
-
Add the freshly prepared LiAlH₄-AlCl₃ reagent to the substrate solution at 0 °C dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, sequential addition of ethyl acetate, followed by methanol.
-
Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously for 1-2 hours until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-O-benzyl ether.
Protocol 2: Synthesis of 6-O-Benzyl Ether using Et₃SiH-TfOH
This protocol is highly efficient and regioselective for the formation of the 6-O-benzyl ether, leaving the C-4 hydroxyl group free.[7][10]
Materials:
-
4,6-O-benzylidene protected hexopyranoside
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated Molecular Sieves 4 Å
-
Triethylsilane (Et₃SiH)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Triethylamine (NEt₃)
-
Methanol
-
Standard workup and purification reagents
Procedure:
-
Dissolve the 4,6-O-benzylidene acetal (1.0 equiv) in anhydrous CH₂Cl₂ (10 mL per mmol of substrate).
-
Add activated molecular sieves 4 Å (0.5–1 g per mmol of substrate) and stir the suspension at room temperature for 30-60 minutes.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Add triethylsilane (2.0–3.0 equiv) followed by the dropwise addition of trifluoromethanesulfonic acid (2.0–3.0 equiv).
-
Stir the reaction at -78 °C and allow it to slowly warm to 0 °C or room temperature while monitoring the progress by TLC. Reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding anhydrous triethylamine (to neutralize the acid) followed by methanol.
-
Filter off the molecular sieves and dilute the filtrate with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-O-benzyl ether.
Sources
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive openings of benzylidene acetals revisited: a mechanistic scheme for regio- and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 10. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Deprotection of Benzylidene Acetals via Catalytic Transfer Hydrogenation
Introduction: A Safer, Milder Approach to Acetal Deprotection
In the landscape of multistep organic synthesis, particularly in carbohydrate and natural product chemistry, the judicious use of protecting groups is paramount. The benzylidene acetal is a widely employed protecting group for 1,2- and 1,3-diols due to its facile installation and general stability.[1] However, its removal, or deprotection, can present challenges, especially in the presence of other sensitive functionalities. Traditional methods often rely on harsh acidic conditions or high-pressure hydrogenation, which can lead to unwanted side reactions or the cleavage of other protecting groups like benzyl ethers.[1][2]
Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and versatile alternative for the removal of benzylidene acetals.[3][4][5] This technique offers a significantly safer and often more selective methodology compared to classical catalytic hydrogenation that requires handling flammable, high-pressure hydrogen gas.[3][5] In CTH, hydrogen is generated in situ from a stable hydrogen donor molecule in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[3][6] This approach not only circumvents the need for specialized high-pressure equipment but also often proceeds under remarkably mild reaction conditions, such as at or near room temperature and atmospheric pressure.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of catalytic transfer hydrogenation for the selective removal of benzylidene acetals.
Theoretical Background: The Mechanism of Catalytic Transfer Hydrogenation
The core principle of Catalytic Transfer Hydrogenation lies in the transfer of hydrogen atoms from a donor molecule to the substrate, mediated by a metal catalyst. The most widely accepted mechanism for the palladium-catalyzed transfer hydrogenation of a benzylidene acetal involves the following key steps:
-
Adsorption and Activation: Both the hydrogen donor and the benzylidene acetal substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Generation: The hydrogen donor decomposes on the catalyst surface to generate active hydrogen species. For instance, ammonium formate decomposes to formic acid, which in turn decomposes to hydrogen, carbon dioxide, and ammonia.
-
Hydrogenolysis: The adsorbed active hydrogen species then react with the benzylidene acetal. This process involves the reductive cleavage of the C-O bonds of the acetal, leading to the formation of the desired diol and toluene as a byproduct.
-
Desorption: The deprotected diol and the byproducts desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Figure 1. A simplified representation of the catalytic transfer hydrogenation mechanism for benzylidene acetal removal on a palladium surface.
Experimental Considerations: Choosing the Right Tools for the Job
The success of a CTH reaction for benzylidene acetal deprotection hinges on the careful selection of the catalyst, hydrogen donor, and solvent.
Catalyst Selection
Palladium on carbon (Pd/C) is the most ubiquitously used catalyst for CTH reactions due to its high activity, stability, and ease of handling.[3] Typically, 10% Pd/C is employed, though loadings can be adjusted based on the substrate's reactivity.
Hydrogen Donors
A variety of organic molecules can serve as hydrogen donors in CTH. The choice of donor can significantly impact the reaction rate and selectivity.
-
Ammonium Formate (HCOONH₄): This is one of the most common and effective hydrogen donors.[6][7] It is an inexpensive, stable, and easy-to-handle solid. The in situ generation of formic acid from ammonium formate often facilitates the reaction.
-
Formic Acid (HCOOH): Formic acid can be used directly as a hydrogen donor.[5][8] Its acidic nature can sometimes accelerate the deprotection of acid-labile groups.
-
Triethylsilane (Et₃SiH): In combination with Pd/C, triethylsilane offers a mild and neutral system for CTH.[1][9][10][11] This can be particularly advantageous when dealing with substrates sensitive to acidic conditions.[1][9]
Solvent Systems
The choice of solvent is crucial for ensuring the solubility of the substrate and facilitating the interaction between the reactants and the catalyst.
-
Alcohols (Methanol, Ethanol): These are the most common solvents for CTH reactions. They are polar enough to dissolve many carbohydrate derivatives and are generally compatible with the reaction conditions.[3]
-
Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc): These solvents can also be used, sometimes in combination with alcohols, to improve the solubility of less polar substrates.[12]
The following table summarizes common combinations of catalysts, hydrogen donors, and solvents for the removal of benzylidene acetals:
| Catalyst | Hydrogen Donor | Solvent(s) | Typical Conditions | Key Advantages |
| 10% Pd/C | Ammonium Formate | Methanol, Ethanol | Room Temp to Reflux | High efficiency, readily available reagents.[6][7] |
| 10% Pd/C | Formic Acid | Methanol, Ethanol | Room Temp to Reflux | Can be faster, acidic nature may aid deprotection.[8][13] |
| 10% Pd/C | Triethylsilane | Methanol, Chloroform | Room Temperature | Mild, neutral conditions, suitable for acid-sensitive substrates.[1][10] |
Experimental Protocols
The following protocols provide a general framework for the removal of benzylidene acetals using catalytic transfer hydrogenation. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
General Workflow
Figure 2. A standard experimental workflow for catalytic transfer hydrogenation.
Protocol 1: Deprotection using Palladium on Carbon and Ammonium Formate
This protocol is a robust and widely applicable method for benzylidene acetal removal.
Materials:
-
Benzylidene-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the benzylidene-protected substrate in an appropriate volume of methanol or ethanol (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate). Caution: Pd/C can be pyrophoric when dry. Handle with care, preferably in a fume hood.
-
Hydrogen Donor Addition: Add ammonium formate (typically 3-10 equivalents relative to the substrate) to the reaction mixture. The addition may cause some effervescence.
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by standard methods such as column chromatography.
Protocol 2: Deprotection using Palladium on Carbon and Triethylsilane
This protocol is ideal for substrates that are sensitive to acidic conditions.[1][9]
Materials:
-
Benzylidene-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH) or Chloroform (CHCl₃)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the benzylidene-protected substrate in methanol or chloroform in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Hydrogen Donor Addition: Add triethylsilane (typically 2-5 equivalents) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often rapid.[10]
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient catalyst or hydrogen donor- Catalyst poisoning (e.g., by sulfur-containing compounds)- Poor substrate solubility | - Increase the amount of catalyst and/or hydrogen donor.- Use a fresh batch of catalyst. If poisoning is suspected, pre-treat the substrate with a scavenger.- Try a different solvent or a solvent mixture to improve solubility. |
| Formation of Byproducts | - Over-reduction of other functional groups- Incomplete reaction leading to partially deprotected intermediates | - Monitor the reaction closely and stop it as soon as the starting material is consumed.- Consider using a milder hydrogen donor like triethylsilane.- Adjust the reaction temperature or time. |
| Difficulty in Filtering the Catalyst | - Fine catalyst particles passing through the filter | - Use a finer porosity filter or a thicker pad of Celite®.- Centrifuge the reaction mixture to pellet the catalyst before decanting and filtering the supernatant. |
Safety Precautions
-
Catalyst Handling: Palladium on carbon is flammable and can be pyrophoric, especially when dry and in the presence of organic solvents.[14][15] Always handle it in a well-ventilated fume hood and avoid creating dust.[16][17] After the reaction, the filtered catalyst should be quenched by making a wet slurry with water before disposal to minimize the risk of fire.[14][16]
-
Hydrogen Evolution: Although CTH avoids the use of high-pressure hydrogen gas, small amounts of hydrogen may be evolved during the reaction. Ensure adequate ventilation and avoid open flames or ignition sources in the vicinity of the reaction.[15][16][18]
-
Solvent Safety: Use appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, when handling organic solvents.
Conclusion
Catalytic transfer hydrogenation is a highly effective, safe, and versatile method for the removal of benzylidene acetals in organic synthesis.[3] Its mild reaction conditions and tolerance for a variety of functional groups make it an invaluable tool for chemists, particularly in the synthesis of complex molecules.[1][3] By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can confidently employ CTH to achieve clean and efficient deprotection, thereby streamlining their synthetic routes.
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Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78. [Link]
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Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
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Al-Amin, M., & Al-Shaalani, A. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PubMed. [Link]
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Al-Amin, M., & Al-Shaalani, A. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. ResearchGate. [Link]
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Binkley, R. W., Goewey, G. S., & Johnston, J. C. (1984). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 49(6), 992–996. [Link]
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Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]
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Greve, R. D., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters. [Link]
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Wikipedia. (n.d.). Transfer hydrogenation. [Link]
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Greve, R. D., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters. [Link]
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Malik, P., et al. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
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Greve, R. D., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ResearchGate. [Link]
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Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal. [Link]
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Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Ingenta Connect. [Link]
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Nanjing HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Hydrogenation SOP. [Link]
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Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PubMed. [Link]
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Stanford Environmental Health & Safety. (n.d.). HYDROGENATION EXPLOSION. [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
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El-Zaria, M. E. (2019). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
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Brittain, S., & Buckley, C. (2021). Borrowing Hydrogen for Organic Synthesis. ACS Central Science. [https://pubs.acs.org/doi/10.1021/acscentsci.0c014 borrowinghydrogen]([Link] borrowinghydrogen)
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Al-Amin, M., & Al-Shaalani, A. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. [Link]
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Request PDF. (n.d.). 8.04 Reduction of CO to CHOH by Metal-Catalyzed Hydrogenation and Transfer Hydrogenation. [Link]
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Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Organic Chemistry Portal. [Link]
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Juhász, L. (2019). Catalytic transfer hydrogenation of sugar derivatives. ResearchGate. [Link]
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Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. PubMed. [Link]
- Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. [No Source Found]
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Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
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Štepánek, V., et al. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. [Link]
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University of Illinois at Urbana-Champaign. (2017). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. [Link]
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Organic Chemistry Portal. (n.d.). Hydrogen. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,3-di-O-acyl Derivatives from Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed protocols and expert insights into the synthesis of 2,3-di-O-acyl derivatives of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside. These selectively acylated carbohydrate scaffolds are pivotal intermediates in the synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. This document outlines the strategic protection of the C-4 and C-6 hydroxyl groups, followed by the targeted acylation of the C-2 and C-3 positions. We will delve into the mechanistic rationale behind the choice of reagents and reaction conditions, providing a self-validating framework for researchers. This guide also includes protocols for reaction monitoring, purification, and comprehensive characterization of the final products.
Introduction: The Strategic Importance of Selective Acylation
Carbohydrates are fundamental to a vast array of biological processes, and their synthetic derivatives are of paramount importance in drug discovery and development. The selective functionalization of the multiple hydroxyl groups on a sugar backbone is a formidable challenge in carbohydrate chemistry. The synthesis of 2,3-di-O-acyl derivatives of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a prime example of strategic protecting group chemistry, enabling the generation of valuable building blocks for the synthesis of more complex oligosaccharides and glycoconjugates.
The initial protection of the C-4 and C-6 hydroxyl groups with a benzylidene acetal directs acylation to the remaining C-2 and C-3 hydroxyls. The phenyl glycoside at the anomeric position offers stability and serves as a versatile handle for further glycosylation reactions. The acyl groups at the C-2 and C-3 positions can be tailored to modulate the reactivity and solubility of the glycosyl donor, or they can be part of the final target molecule. Understanding the nuances of this synthetic route is crucial for any researcher working in the field of glycochemistry.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of 2,3-di-O-acyl derivatives from Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a multi-step process that begins with the protection of the C-4 and C-6 hydroxyls of the parent phenyl glucopyranoside. This is followed by the selective acylation of the C-2 and C-3 hydroxyl groups.
Step 1: Benzylidene Acetal Protection
The formation of the 4,6-O-benzylidene acetal is a classic and robust method for the simultaneous protection of the primary C-6 hydroxyl and the secondary C-4 hydroxyl group. This reaction is typically carried out by treating the phenyl β-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of a catalytic amount of a strong acid, such as camphor-10-sulfonic acid (CSA) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[1] The benzylidene acetal forms a rigid bicyclic system, which not only protects the C-4 and C-6 hydroxyls but also influences the conformation of the pyranose ring, thereby affecting the reactivity of the remaining hydroxyl groups at C-2 and C-3.
Step 2: Diacylation of the C-2 and C-3 Hydroxyls
With the C-4 and C-6 positions blocked, the C-2 and C-3 hydroxyl groups are available for acylation. The direct diacylation can be achieved by treating the Phenyl 4,6-O-benzylidene-β-D-glucopyranoside with an excess of an acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine. Pyridine serves a dual role: it acts as a nucleophilic catalyst, activating the acylating agent, and as a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[2][3]
The relative reactivity of the C-2 and C-3 hydroxyl groups can be influenced by several factors, including the anomeric configuration (α or β) and the solvent. In the case of β-glucosides, the C-2 hydroxyl is generally more sterically hindered than the C-3 hydroxyl. However, electronic effects and hydrogen bonding can also play a significant role in determining the regioselectivity of acylation. For the synthesis of di-acylated products, using a stoichiometric excess of the acylating agent and allowing the reaction to proceed to completion is the most straightforward approach.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Materials and Reagents
| Reagent | Grade | Supplier |
| Phenyl β-D-glucopyranoside | ≥98% | Commercially Available |
| Benzaldehyde dimethyl acetal | ≥98% | Commercially Available |
| Camphor-10-sulfonic acid (CSA) | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | ≥98% | Commercially Available |
| Pyridine, anhydrous | ≥99.8% | Commercially Available |
| Dichloromethane (DCM), ACS grade | Commercially Available | |
| Ethyl acetate, ACS grade | Commercially Available | |
| Hexanes, ACS grade | Commercially Available | |
| Methanol, ACS grade | Commercially Available | |
| Silica gel 60 (230-400 mesh) | Commercially Available | |
| TLC plates, silica gel 60 F254 | Commercially Available |
Synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (1)
-
To a solution of Phenyl β-D-glucopyranoside (1.0 eq) in anhydrous DMF, add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphor-10-sulfonic acid (0.1 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material is more polar than the product.
-
Once the reaction is complete (typically after 4-6 hours), quench the reaction by adding a few drops of triethylamine.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product 1 .
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Synthesis of Phenyl 2,3-di-O-acyl-4,6-O-benzylidene-β-D-glucopyranoside (2)
-
Dissolve Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (1 ) (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (2.5 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The di-acylated product will be significantly less polar than the starting material.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Extract the product with dichloromethane (3 x volume of pyridine).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product 2 .
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Characterization of Products
The structural elucidation of the synthesized compounds is critical to confirm their identity and purity.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reaction and for the preliminary assessment of product purity. Carbohydrates and their derivatives can be visualized on TLC plates using a variety of staining methods, such as charring with a solution of sulfuric acid in ethanol or using a p-anisaldehyde stain, followed by heating.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous characterization of carbohydrate derivatives.
-
¹H NMR: The proton NMR spectrum provides a wealth of information. The successful acylation of the C-2 and C-3 hydroxyl groups is evidenced by the downfield shift of the H-2 and H-3 protons. The appearance of new signals in the acyl region (e.g., a singlet around 2.0 ppm for an acetyl group) is also a key indicator. The anomeric proton (H-1) will appear as a doublet, and its coupling constant (J₁,₂) can confirm the β-configuration (typically around 7-8 Hz).
-
¹³C NMR: The carbon NMR spectrum will show new signals for the carbonyl carbons of the acyl groups (typically in the range of 165-175 ppm). The C-2 and C-3 carbons will also experience a shift upon acylation.
-
2D NMR (COSY, HSQC): Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning all the proton and carbon signals in the molecule, confirming the connectivity and the positions of the acyl groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product, providing further evidence of a successful synthesis.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the synthesis of acetyl and benzoyl derivatives.
| Acyl Group | Acylating Agent | Product Name | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Acetyl | Acetyl Chloride | Phenyl 2,3-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranoside | 80-90 | ~2.0 (s, 6H, 2 x OAc), ~5.0-5.5 (m, 2H, H-2, H-3) |
| Benzoyl | Benzoyl Chloride | Phenyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside | 85-95 | ~7.2-8.1 (m, 20H, Ar-H), ~5.5-6.0 (m, 2H, H-2, H-3) |
Yields are approximate and may vary depending on reaction scale and purification efficiency.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows the presence of starting material after the recommended reaction time, additional acylating agent and base can be added. Ensure all reagents and solvents are anhydrous, as moisture will quench the acylating agent.
-
Formation of Mono-acylated Byproducts: If significant amounts of mono-acylated products are observed, this could be due to insufficient acylating agent or a shorter reaction time. Stepwise acylation, where the more reactive hydroxyl is first acylated followed by the second, can be a more controlled approach to obtain specific mono-acylated derivatives if desired.
-
Purification Challenges: The separation of di-acylated product from any unreacted starting material or mono-acylated intermediates can sometimes be challenging. Careful column chromatography with a shallow solvent gradient is often required for optimal separation.
-
Deprotection of the Benzylidene Acetal: For subsequent synthetic steps, the benzylidene acetal can be removed under various conditions, such as catalytic transfer hydrogenation (e.g., Pd/C, H₂), or acidic hydrolysis.[4] The choice of deprotection method will depend on the stability of the other functional groups in the molecule.
Conclusion
The synthesis of 2,3-di-O-acyl derivatives of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a cornerstone of modern carbohydrate chemistry. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce these valuable synthetic intermediates. The ability to selectively functionalize the hydroxyl groups of carbohydrates opens the door to the creation of novel molecules with significant potential in medicine and materials science.
References
-
DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Retrieved from [Link]
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Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
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eSaral. What is the role of pyridine in the acylation. Retrieved from [Link]
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Seitz, A., Wende, R. C., & Schreiner, P. R. (2023). Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Chemistry – A European Journal, 29(18), e202203002. [Link]
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Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D. Organic Syntheses Procedure. Retrieved from [Link]
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PMC. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Retrieved from [Link]
-
NIH. (2024). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. Retrieved from [Link]
-
Creative Biolabs. Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]
-
ResearchGate. (2009). Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. Retrieved from [Link]
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ACS Publications. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Retrieved from [Link]
-
MDPI. (2018). Structural Characterization of Lignin and Lignin-Carbohydrate Complex (LCC) from Ginkgo Shells (Ginkgo biloba L.) by Comprehensive NMR Spectroscopy. Retrieved from [Link]
-
PMC - NIH. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]
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- 4. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells [mdpi.com]
Application Note: A Guide to the Synthesis of Biologically Active Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Glycoconjugates in Biology and Medicine
Glycoconjugates, which are complex carbohydrates covalently linked to proteins or lipids, are fundamental to a vast array of biological processes.[1][2] Found predominantly on cell surfaces, they mediate critical events such as cell-cell recognition, signaling, immune responses, and host-pathogen interactions.[1][3] The profound influence of the glycan component (the "glyco-" part of the conjugate) on the function of biomolecules has made glycoconjugates a focal point in drug development, diagnostics, and fundamental biological research.[1][2] A prime example of their therapeutic potential is the success of glycoconjugate vaccines, which link bacterial polysaccharides to immunogenic carrier proteins to elicit a robust and long-lasting immune response against encapsulated bacteria like Haemophilus influenzae type b (Hib) and Streptococcus pneumoniae.[4][5]
However, the inherent complexity and heterogeneity of glycans isolated from natural sources present significant challenges for research and therapeutic development.[3][6][7] Natural glycoproteins often exist as a mixture of "glycoforms," molecules with the same protein backbone but different glycan structures, making it difficult to establish clear structure-function relationships.[6][8] Chemical synthesis provides a powerful solution, enabling the production of structurally defined, homogeneous glycoconjugates.[9] This guide offers an in-depth overview of the primary strategies for synthesizing these vital molecules, provides detailed protocols for key methodologies, and explains the rationale behind critical experimental choices.
Section 1: Strategic Approaches to Glycoconjugate Synthesis
The synthesis of a biologically active glycoconjugate is a multi-stage process that requires careful planning. The overall strategy can be broadly categorized into three major approaches: chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. The choice of strategy depends on the complexity of the target molecule, desired yield, and available resources.
-
Chemical Synthesis: Offers unparalleled control for creating non-natural structures and incorporating specific modifications. However, it necessitates complex protecting group strategies to differentiate the numerous hydroxyl groups on a monosaccharide, which can be laborious.[10][11]
-
Enzymatic Synthesis: Utilizes nature's catalysts—glycosyltransferases and glycosidases—to form glycosidic bonds with perfect regio- and stereoselectivity, often under mild, aqueous conditions without the need for protecting groups.[12][13][14] The main limitation is the availability and substrate specificity of the required enzymes.
-
Chemoenzymatic Synthesis: A hybrid approach that combines the strengths of both chemical and enzymatic methods.[3][15][16] Typically, a core glycan structure is chemically synthesized and then elaborated or conjugated using enzymes. This strategy is highly efficient for producing complex glycoproteins.[6][12]
A generalized workflow for glycoconjugate synthesis involves three core phases: synthesis of the glycan component, synthesis of the aglycone (the protein, peptide, or lipid), and finally, the ligation of these two parts.
Caption: General workflow for glycoconjugate synthesis.
Section 2: Chemical Synthesis of the Glycan Component
The cornerstone of chemical glycan synthesis is the glycosylation reaction, where a glycosyl donor (a sugar with a leaving group at the anomeric position) is coupled with a glycosyl acceptor (a sugar with a free hydroxyl group).[17] The primary challenge is controlling the stereochemistry at the newly formed anomeric center to yield either an α- or β-glycosidic linkage.
The Role of Protecting Groups and Neighboring Group Participation
Protecting groups are crucial not only for preventing unwanted side reactions but also for directing the stereochemical outcome of the glycosylation.[11][18][19] A participating group, typically an acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor, can attack the intermediate oxocarbenium ion to form a stable acyloxonium ion.[20] This intermediate shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting exclusively in a 1,2-trans glycosidic linkage.[20] Conversely, non-participating groups (e.g., benzyl, silyl ethers) at C-2 do not provide this anchimeric assistance, often leading to a mixture of anomers, with the thermodynamically favored product (often the α-glycoside due to the anomeric effect) predominating.[20][21]
Caption: Neighboring group participation in glycosylation.
Protocol 1: Schmidt Trichloracetimidate Glycosylation
The Schmidt trichloroacetimidate method is one of the most reliable and widely used glycosylation reactions. It involves activating a trichloroacetimidate donor with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Objective: To synthesize a β-linked disaccharide using a glucosyl trichloroacetimidate donor.
Materials & Reagents:
-
Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate
-
Glycosyl Acceptor: Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside
-
Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 M in dichloromethane (DCM)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quenching Agent: Triethylamine (TEA)
-
Molecular Sieves (4Å), activated
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycosyl donor (1.2 equivalents) and glycosyl acceptor (1.0 equivalent) in anhydrous DCM. Add activated 4Å molecular sieves.
-
Equilibration: Stir the mixture at room temperature for 30 minutes.
-
Initiation: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.
-
Reaction: Add the TMSOTf solution (0.1 equivalents) dropwise via syringe. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The low temperature is critical to control the reaction rate and minimize side reactions, improving the stereoselectivity.
-
-
Quenching: Once the TLC indicates consumption of the acceptor, quench the reaction by adding triethylamine (1.5 equivalents relative to TMSOTf).
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.
-
Characterization: Confirm the structure and stereochemistry of the purified disaccharide using NMR (¹H, ¹³C, COSY) and Mass Spectrometry.[22][23] The presence of a large coupling constant (J ≈ 8 Hz) for the anomeric proton in the ¹H NMR spectrum is diagnostic of a β-linkage.
Section 3: Enzymatic and Chemoenzymatic Strategies
Nature has perfected glycan synthesis through enzymes that offer unparalleled specificity.[12][13] Harnessing these biocatalysts provides a highly efficient route to complex glycoconjugates, bypassing the need for intricate protecting group chemistry.[14][24]
-
Glycosyltransferases: These enzymes transfer a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-Gal, CMP-Neu5Ac) to a specific acceptor.[14][16] They are essential for building out complex glycan chains in a stepwise fashion.[12]
-
Endoglycosidases: These enzymes cleave internal glycosidic linkages. Under specific conditions, particularly using engineered mutants called "glycosynthases," they can be used to transfer an entire pre-assembled oligosaccharide en bloc to a protein or peptide bearing a single GlcNAc residue.[6][25][26] This is a highly convergent and powerful method for glycoprotein synthesis.[6]
Protocol 2: Chemoenzymatic Synthesis of a Sialylated Glycopeptide
This protocol demonstrates a chemoenzymatic approach where a chemically synthesized glycopeptide is further modified by an enzyme.
Objective: To add a terminal sialic acid residue to a synthetic glycopeptide using a sialyltransferase.
Materials & Reagents:
-
Substrate: Synthetic Gal-β(1-3)GalNAc-α-Ser-peptide (1.0 equivalent)
-
Enzyme: Recombinant α-2,3-Sialyltransferase
-
Sugar Donor: Cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) (1.5 equivalents)
-
Enzyme Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂
-
Alkaline Phosphatase
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the glycopeptide substrate and CMP-Neu5Ac in the enzyme buffer.
-
Enzyme Addition: Add alkaline phosphatase, followed by the α-2,3-sialyltransferase.
-
Causality Note: Alkaline phosphatase is included to degrade the byproduct, CMP, which can cause feedback inhibition of the sialyltransferase, thus driving the reaction to completion.
-
-
Incubation: Incubate the reaction mixture at 37 °C. Monitor the reaction progress by HPLC or Mass Spectrometry.
-
Termination: Once the reaction is complete (typically 12-24 hours), terminate it by boiling for 5 minutes to denature the enzymes.
-
Purification: Centrifuge the mixture to pellet the denatured protein. Purify the supernatant containing the sialylated glycopeptide using reverse-phase HPLC.
-
Characterization: Confirm the product structure and mass by ESI-Mass Spectrometry. The mass increase should correspond to the addition of one N-acetylneuraminic acid residue.
Section 4: Ligation Strategies - Attaching the Glycan to the Aglycone
Once the glycan is synthesized, it must be covalently attached to its protein, lipid, or small molecule partner. Modern ligation chemistries are designed to be highly selective (chemoselective), proceeding under mild, often aqueous, conditions without affecting other functional groups on the biomolecules.
-
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry.[27][28] It involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage.[27][29] This reaction is extremely efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[28] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a metal-free alternative that is highly valuable for in vivo applications.[30]
-
Native Chemical Ligation (NCL): This powerful technique allows for the synthesis of large proteins by joining two unprotected peptide fragments.[12][31] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[31][32][33] This method is fully compatible with glycosylated peptide fragments, enabling the synthesis of large, homogeneous glycoproteins.[12][34]
Caption: Key chemoselective ligation strategies.
Protocol 3: Glycoconjugation via Copper-Catalyzed Click Chemistry (CuAAC)
Objective: To conjugate an azide-functionalized glycan to an alkyne-functionalized protein.
Materials & Reagents:
-
Azido-Glycan (1.5 equivalents)
-
Alkyne-Protein (1.0 equivalent)
-
Copper(II) Sulfate (CuSO₄) (0.1 equivalents)
-
Sodium Ascorbate (0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation: Prepare stock solutions of all reagents. Dissolve the Alkyne-Protein in PBS.
-
Catalyst Premix: In a separate tube, mix CuSO₄ with THPTA ligand. Then add sodium ascorbate. A color change to light yellow/orange indicates the reduction of Cu(II) to the active Cu(I) species.
-
Causality Note: Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ. The THPTA ligand stabilizes the Cu(I) oxidation state and prevents protein precipitation.
-
-
Ligation: Add the Azido-Glycan to the protein solution. Then, add the prepared catalyst premix to initiate the reaction.
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by SDS-PAGE; a successful conjugation will show a shift in the protein's molecular weight corresponding to the mass of the added glycan.
-
Purification: Once the reaction is complete, the resulting glycoconjugate can be purified from excess reagents and unreacted glycan using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the final product by MALDI-TOF Mass Spectrometry to verify the molecular weight of the glycoconjugate.
Section 5: Characterization and Quality Control
Unambiguous structural confirmation is a non-negotiable step in glycoconjugate synthesis.[22] A combination of spectroscopic techniques is required to fully characterize the product.
| Technique | Information Provided | Sensitivity | Key Application |
| NMR Spectroscopy | Detailed 3D structure, anomeric configuration (α/β), linkage positions, monosaccharide sequence.[22] | Low (µmol-nmol) | Definitive structural elucidation of pure compounds. |
| Mass Spectrometry (MS) | Molecular weight, monosaccharide composition, sequence, branching patterns.[22] | High (pmol-fmol) | Verifying mass, monitoring reactions, sequencing. |
| HPLC/UPLC | Purity assessment, separation of isomers, reaction monitoring. | Moderate | Quality control and purification. |
Table 1: Key analytical techniques for glycoconjugate characterization.
Conclusion and Future Outlook
The ability to synthesize homogeneous, structurally defined glycoconjugates has revolutionized glycobiology and is accelerating the development of new therapeutics and diagnostics.[2] While chemical synthesis offers ultimate structural control, chemoenzymatic methods are emerging as the most powerful and scalable strategies for creating complex glycoproteins.[6][26] Advances in automated solid-phase synthesis are further streamlining the production of complex oligosaccharides, much like in the peptide and oligonucleotide fields.[35][36][37][38] As these synthetic tools become more robust and accessible, they will undoubtedly unlock new insights into the biological roles of glycans and pave the way for the next generation of carbohydrate-based medicines, from improved vaccines to novel cancer immunotherapies.[4][9]
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de la Torre, B. G., & Albericio, F. (2019). Going Native: Synthesis of Glycoproteins and Glycopeptides via Native Linkages To Study Glycan-Specific Roles in the Immune System. Bioconjugate Chemistry, 30(11), 2737-2751. [Link]
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Application Notes & Protocols: Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside as a Versatile Glycosyl Donor
Introduction: The Strategic Value of Thioglycoside Donors
In the intricate field of oligosaccharide synthesis, the choice of the glycosyl donor is a critical determinant of success. Among the diverse array of available donors, thioglycosides have secured a prominent position due to their exceptional balance of stability and tunable reactivity.[1][2] Unlike more labile donors, the anomeric thioether linkage is robust, withstanding a wide gamut of reaction conditions used for installing and removing protecting groups, thus streamlining the preparation of complex building blocks.[1][3] The activation of these donors is achieved under mild conditions using thiophilic promoters, offering a high degree of control over the glycosylation event.[1]
This guide focuses on a specific and highly valuable building block: Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside .[4][5][6] This molecule is not merely a donor; it is a strategic platform for the synthesis of complex glucans. Its utility is derived from three key structural features:
-
The Phenylthio Group: An excellent leaving group at the anomeric position, it remains inert until treated with a specific class of activators, providing chemical stability and orthogonality.[3][7]
-
The 4,6-O-benzylidene Acetal: This cyclic protecting group imparts significant conformational rigidity to the pyranose ring, locking it in a 4C1 chair conformation.[8][9] This pre-organization is crucial for influencing the stereochemical outcome of glycosylation. Furthermore, the acetal can be regioselectively opened to expose either the C4 or C6 hydroxyl for further elaboration.[10][11]
-
Unprotected C2 and C3 Hydroxyls: These positions serve as a blank canvas, allowing the synthetic chemist to install specific protecting groups that dictate the stereochemical course of the glycosylation, a concept central to modern carbohydrate chemistry.[12][13]
This document provides a detailed exploration of the mechanistic principles, field-proven protocols, and expert insights required to effectively utilize this powerful glycosyl donor in research and development settings.
Core Principles: Mechanism and Stereochemical Control
The successful application of Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside hinges on a firm understanding of its activation mechanism and the factors governing stereoselectivity.
Activation Pathway: The NIS/TfOH Promoter System
A widely adopted and highly reliable method for activating thioglycosides involves a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[7][14][15][16] The mechanism proceeds through several well-defined steps:
-
Initial Activation: The anomeric sulfur atom, a soft nucleophile, attacks the electrophilic iodine (I+) provided by NIS.
-
Leaving Group Formation: The resulting sulfonium ion intermediate is protonated by the highly acidic TfOH, which facilitates the departure of the phenylthio group.
-
Formation of the Key Intermediate: This process generates a highly reactive oxocarbenium ion, which is understood to exist in a complex equilibrium with covalent species, such as an anomeric triflate.[17] It is this electrophilic species that the glycosyl acceptor attacks.
-
Glycosidic Bond Formation: The nucleophilic hydroxyl group of the glycosyl acceptor attacks the anomeric center of the activated donor, forming the desired glycosidic linkage.
The entire workflow is a finely tuned process where temperature, solvent, and stoichiometry play crucial roles in maximizing yield and minimizing side reactions.
Caption: Figure 1: Activation Mechanism with NIS/TfOH.
The Decisive Role of the C2-Protecting Group
While the 4,6-O-benzylidene acetal sets the stage, the true director of stereochemistry is the protecting group installed at the C2 position.[13][18] This is the most critical experimental choice a chemist makes when designing a glycosylation with this donor.
-
1,2-trans (β) Glycosides via Neighboring Group Participation (NGP): When an acyl-type protecting group (e.g., benzoyl, acetyl) is placed at C2, it actively participates in the reaction.[12][18] Upon formation of the oxocarbenium ion, the carbonyl oxygen of the C2-ester attacks the anomeric center, forming a stable, five-membered dioxolanylium ion intermediate. This intermediate effectively shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack exclusively from the β-face. The result is a highly reliable and stereoselective formation of the 1,2-trans β-glycoside .
-
1,2-cis (α) Glycosides with Non-Participating Groups: When an ether-type protecting group (e.g., benzyl, silyl) is used at C2, it is non-participating. No intermediate is formed to block either face of the donor. The stereochemical outcome is then governed by a complex interplay of solvent, temperature, and the anomeric effect, which thermodynamically favors the α-anomer. While this often leads to α-rich mixtures, achieving high selectivity for the 1,2-cis linkage is notoriously challenging and requires careful optimization.[13]
Caption: Figure 2: C2-Group Directing Stereoselectivity.
| C2-Protecting Group | Mechanism | Expected Product | Stereoselectivity |
| Benzoyl (Bz), Acetyl (Ac) | Neighboring Group Participation | β-Glycoside (1,2-trans) | Excellent |
| Benzyl (Bn), Silyl (e.g., TBS) | Non-Participating | α/β Mixture (often α > β) | Variable, requires optimization |
| Table 1. Influence of C2-Protecting Group on Stereochemical Outcome. |
Experimental Protocols
The following protocols provide a comprehensive workflow, from donor preparation to the final glycosylation reaction. Strict adherence to anhydrous conditions is paramount for success.
Protocol 1: Prerequisite - Protection of the C2 and C3 Hydroxyls
This protocol must be performed before the glycosylation step. Choose the appropriate protecting group based on the desired stereochemical outcome as discussed in Section 2.2.
A) Benzoylation for 1,2-trans (β) Selectivity (NGP)
-
Dissolve Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside (1.0 eq) in anhydrous pyridine at 0 °C under an argon atmosphere.
-
Slowly add benzoyl chloride (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of water.
-
Extract with ethyl acetate, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel chromatography to yield Phenyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside.
B) Benzylation for 1,2-cis (α) Selectivity (Non-NGP)
-
To a solution of Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside (1.0 eq) in anhydrous DMF at 0 °C under argon, add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench carefully by the dropwise addition of methanol, followed by water.
-
Extract with ethyl acetate, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to yield Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside.
Protocol 2: Standard Glycosylation with NIS/TfOH
This protocol describes a general procedure for the glycosylation reaction.
Materials:
-
Protected Glycosyl Donor (from Protocol 1)
-
Glycosyl Acceptor (alcohol)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH), 0.1 M solution in anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (3Å or 4Å, powdered)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (for quenching)
-
Saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃
Procedure:
-
Preparation: Add the protected glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated powdered molecular sieves (approx. 1 g per mmol of acceptor) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.[7]
-
Inert Atmosphere: Seal the flask with septa, and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.05 M with respect to the acceptor.
-
Stirring & Cooling: Stir the suspension at room temperature for 30-60 minutes to ensure a dry environment. Then, cool the flask to the desired temperature (typically -40 °C to -78 °C) using a suitable cooling bath.[14]
-
Activator Addition: Add solid NIS (1.5 eq) to the cold, stirring suspension.
-
Initiation: After 5 minutes, add the 0.1 M TfOH solution (0.1-0.2 eq) dropwise via syringe.[7][19] The reaction mixture may turn a darker color.
-
Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the donor. The reaction is typically complete within 30-90 minutes.
-
Quenching: Once the reaction is complete, quench by adding triethylamine (approx. 5 eq relative to TfOH) directly to the cold reaction mixture.[7]
-
Work-up: a. Allow the mixture to warm to room temperature. b. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the pad thoroughly with DCM.[7] c. Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), saturated aqueous NaHCO₃, and brine.[7] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired glycoside.
Caption: Figure 3: Glycosylation Experimental Workflow.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction | 1. Inactive reagents (wet). 2. Acceptor is highly unreactive. 3. Insufficient activation. | 1. Ensure all reagents and solvents are scrupulously dry. Flame-dry glassware. 2. Increase temperature slightly (e.g., from -78°C to -40°C). 3. Increase the amount of TfOH incrementally (e.g., to 0.3 eq). |
| Poor Stereoselectivity | 1. Incorrect C2-protecting group used for desired outcome. 2. Reaction temperature too high. 3. Solvent effects. | 1. Verify the C2-group (acyl for β, ether for α). 2. Run the reaction at a lower temperature to favor kinetic control. 3. For α-selectivity with non-participating donors, consider a non-polar solvent. For β-selectivity, a more coordinating solvent like ether can sometimes help. |
| Donor Hydrolysis | Presence of water in the reaction. | Ensure molecular sieves are freshly activated and powdered. Use high-quality anhydrous solvents. |
| Formation of Side Products | 1. N-glycosyl succinimide formation.[20] 2. Intermolecular aglycon transfer.[20] | 1. This is a known side reaction; purification is the primary solution. 2. Ensure slow addition of the activator and maintain low temperatures. |
| Table 2. Common Glycosylation Troubleshooting Guide. |
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- Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides.
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Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside, a crucial intermediate in carbohydrate chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical advice to ensure a successful and efficient synthesis.
Introduction
Methyl 4,6-O-benzylidene-α-D-glucopyranoside is a selectively protected derivative of methyl α-D-glucopyranoside. The benzylidene acetal protecting group at the 4- and 6-positions offers several advantages in multi-step syntheses. It imparts conformational rigidity, is stable under a variety of reaction conditions, and can be selectively cleaved when necessary.[1] This makes it an invaluable building block for the synthesis of complex carbohydrates, glycoconjugates, and carbohydrate-based drugs.[2][3]
The synthesis involves the reaction of methyl α-D-glucopyranoside with benzaldehyde or a benzaldehyde equivalent in the presence of an acid catalyst. The regioselectivity for the 4- and 6-hydroxyl groups is driven by the formation of a thermodynamically stable six-membered cyclic acetal.
Mechanistic Insights: The Chemistry Behind the Synthesis
The formation of the benzylidene acetal is an acid-catalyzed process. The reaction proceeds through the formation of a hemiacetal intermediate from the reaction of benzaldehyde with one of the hydroxyl groups of the glucopyranoside. Subsequent intramolecular reaction with a second hydroxyl group, followed by the elimination of water, leads to the formation of the cyclic acetal.
The preference for the formation of the 4,6-O-benzylidene acetal over other possible acetals (e.g., 2,3-O-benzylidene) is due to the formation of a thermodynamically more stable six-membered ring fused to the pyranose ring. The trans-fused ring system is sterically favored.
Several methods exist for this synthesis, with the most common employing either benzaldehyde with a dehydrating agent like zinc chloride, or a transacetalation reaction with benzaldehyde dimethyl acetal.[1][4][5] The choice of method often depends on the scale of the reaction and the desired purity of the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside.
Detailed Experimental Protocol
This protocol is based on a commonly used and reliable method utilizing benzaldehyde dimethyl acetal and camphor-10-sulfonic acid as the catalyst.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Methyl α-D-glucopyranoside | 194.18 | 5.0 | 25.74 |
| Benzaldehyde dimethyl acetal | 152.19 | 5.0 mL | 33.5 |
| Camphor-10-sulfonic acid | 232.30 | 0.1 | - |
| Dry Dimethylformamide (DMF) | - | 30 mL | - |
| Triethylamine | 101.19 | - | - |
| Ethyl acetate | - | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Silica Gel (for column chromatography) | - | - | - |
| Ethyl acetate-hexane (3:1) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (25.74 mmol) of methyl-α-D-glucopyranoside in 30 mL of dry dimethylformamide (DMF).
-
Addition of Reagents: To this solution, add 5.0 mL (33.5 mmol) of benzaldehyde dimethyl acetal and 100 mg of camphor-10-sulfonic acid.
-
Reaction: Heat the reaction mixture at 50°C for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane (3:1) solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by adding triethylamine dropwise until the solution is neutral.
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a crude residue.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with an ethyl acetate-hexane (3:1) mixture. This should yield the product as a white crystalline solid.[5] A reported yield for this method is approximately 76%.[5]
-
Recrystallization: For further purification, the product can be recrystallized from a chloroform-ether mixture to afford analytically pure material.[4]
Characterization of the Product
The structure and purity of the synthesized methyl 4,6-O-benzylidene-α-D-glucopyranoside should be confirmed by various analytical techniques.
-
Melting Point: The reported melting point for the pure compound is in the range of 160-165°C.[4][5]
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Characteristic signals include the anomeric proton (H-1) as a doublet around δ 4.97 ppm, the benzylic proton (PhCH-) as a singlet around δ 5.53 ppm, and the aromatic protons between δ 7.17-7.81 ppm. The methyl group of the glycoside typically appears as a singlet around δ 3.31 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the anomeric carbon, the benzylic carbon, and the aromatic carbons, in addition to the signals for the pyranose ring carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad hydroxyl (-OH) stretch, indicating the presence of the free hydroxyl groups at the 2- and 3-positions, and characteristic peaks for the C-O and aromatic C-H bonds.
Safety and Handling Precautions
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Reagent-Specific Hazards:
-
Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
Benzaldehyde dimethyl acetal and Triethylamine: These are flammable liquids and should be handled with care, away from ignition sources.
-
Camphor-10-sulfonic acid: This is a corrosive solid. Avoid contact with skin and eyes.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside is a fundamental procedure in carbohydrate chemistry. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this important intermediate for their synthetic endeavors. Careful execution of the reaction, work-up, and purification steps, followed by thorough characterization, will ensure the desired product is obtained in good yield and high purity.
References
-
Organic Syntheses Procedure. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Retrieved from Organic Syntheses website: [Link]
-
Bako, E., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4648. [Link]
-
Islam, M., et al. (2019). Novel Methyl 4,6-O-Benzylidene- α -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Hacettepe Journal of Biology and Chemistry, 47(2), 153-164. [Link]
-
Shashkov, A. S., et al. (2002). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 79(2), 238. [Link]
-
Spanevello, R. A., & Saavedra, D. D. (1999). IMPROVED PREPARATION OF METHYL 4,6-O-BENZYLIDENE-α-D-GLUCOPYRANOSIDE. Organic Preparations and Procedures International, 31(3), 354-356. [Link]
-
ResearchGate. (n.d.). Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. Retrieved from ResearchGate website: [Link]
-
Kawsar, S. M. A., et al. (2014). Synthesis And Characterization Of Methyl 4, 6-O-Enzylidene- Α-D-Glucopyranoside Derivatives. International Journal of Scientific & Technology Research, 3(10). [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylidene acetal. In Wikipedia. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dergipark.org.tr [dergipark.org.tr]
One-Pot Glycosylation Strategies Involving Benzylidene Acetals: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex oligosaccharides is a critical yet often challenging endeavor. Traditional methods, marked by numerous protection, deprotection, and purification steps, are notoriously time-consuming and can lead to significant yield losses. One-pot synthesis strategies have emerged as a powerful solution, streamlining the process by enabling multiple reaction steps in a single vessel. This guide delves into the intricacies of one-pot glycosylation strategies that pivot on the use of benzylidene acetals, a cornerstone of modern carbohydrate chemistry.
The 4,6-O-benzylidene acetal is a widely used protecting group for pyranosides due to its straightforward installation and, more importantly, its capacity for regioselective reductive opening. This unique feature allows for the controlled exposure of either the C-4 or C-6 hydroxyl group, paving the way for subsequent glycosylation in a sequential, one-pot manner. This approach not only enhances synthetic efficiency but also provides a high degree of control over the final oligosaccharide structure.
The Causality Behind Experimental Choices: Expertise in Action
The success of a one-pot glycosylation strategy hinges on a deep understanding of the underlying chemical principles. The choice of reagents, catalysts, and reaction conditions is not arbitrary but is instead dictated by the desired outcome, specifically the regioselectivity of acetal opening and the stereoselectivity of the newly formed glycosidic bond.
The Role of Triflic Acid and Triethylsilane
A common and effective combination for the reductive opening of benzylidene acetals is triflic acid (TfOH) and triethylsilane (Et₃SiH).[1][2] TfOH serves as a potent Lewis acid that activates the acetal for cleavage. The regiochemical outcome of this opening is highly dependent on the reaction conditions. The combination of TfOH and Et₃SiH typically results in the formation of a 6-O-benzyl ether, leaving the C-4 hydroxyl group free for subsequent glycosylation.[1] This selectivity is crucial for the synthesis of oligosaccharides with 1,4-linkages.
Controlling Stereoselectivity
The stereochemical outcome of the glycosylation step is governed by a complex interplay of factors, including the nature of the glycosyl donor, the protecting groups on both the donor and acceptor, and the reaction conditions. The 4,6-O-benzylidene acetal itself can influence the stereoselectivity of glycosylation reactions. It is known to have a "disarming" effect, which can modulate the reactivity of the glycosyl donor and acceptor, thereby enhancing the stereoselectivity of the glycosidic bond formation.[3][4] The reaction mechanism can be viewed as a continuum between an Sₙ1 and Sₙ2 pathway.[5][6] For instance, the formation of covalent α-glycosyl triflates can act as a reservoir for transient ion pairs, influencing the final anomeric configuration.
Core Experimental Workflow
The general workflow for a one-pot glycosylation involving a benzylidene acetal can be conceptualized as a two-stage process occurring in the same reaction vessel.
Figure 1: General workflow for a two-stage one-pot glycosylation.
Application Notes and Protocols
This section provides detailed, step-by-step methodologies for key one-pot glycosylation strategies.
Protocol 1: One-Pot Synthesis of a Disaccharide via Reductive Benzylidene Acetal Opening and Glycosylation
This protocol details the synthesis of a disaccharide by first performing a regioselective reductive opening of a 4,6-O-benzylidene acetal on a glycosyl acceptor, followed by glycosylation with a trichloroacetimidate donor.[1]
Materials:
-
Benzylidene-protected glycosyl acceptor (e.g., a protected glucopyranoside)
-
Glycosyl trichloroacetimidate donor
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (Et₃SiH)
-
Triflic acid (TfOH)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Molecular sieves, 4 Å
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the benzylidene-protected glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to -78 °C.
-
Add Et₃SiH (2.0 equivalents) and TfOH (1.8 equivalents) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
In a separate flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous DCM.
-
Add the solution of the glycosyl donor to the reaction mixture at -78 °C.
-
Allow the reaction mixture to gradually warm to 0 °C over a period of 30 minutes.
-
Quench the reaction by the addition of triethylamine.
-
Add methanol to the mixture.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired disaccharide.
Protocol 2: One-Pot Synthesis of a Branched Trisaccharide
This protocol outlines a more complex one-pot procedure involving an initial glycosylation, followed by reductive benzylidene acetal opening and a subsequent glycosylation to form a branched trisaccharide.[1]
Materials:
-
Glycosyl trichloroacetimidate donor 1
-
Benzylidene-protected glycosyl acceptor
-
Glycosyl trichloroacetimidate donor 2
-
Dichloromethane (DCM), anhydrous
-
Triflic acid (TfOH)
-
Triethylsilane (Et₃SiH)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Molecular sieves, 4 Å
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the benzylidene-protected glycosyl acceptor, glycosyl trichloroacetimidate donor 1, and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add a catalytic amount of TfOH to initiate the first glycosylation.
-
Stir the reaction at 0 °C for 30 minutes. Monitor the formation of the intermediate disaccharide by TLC and/or MALDI-MS.
-
Cool the reaction mixture to -78 °C.
-
Add TfOH (1.8 equivalents) and Et₃SiH (2.0 equivalents) to the mixture.
-
Stir at -78 °C for 30 minutes to effect the reductive opening of the benzylidene acetal.
-
Add a solution of glycosyl trichloroacetimidate donor 2 in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to 0 °C over 30 minutes.
-
Quench the reaction with triethylamine, followed by the addition of methanol.
-
Filter through Celite and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to yield the branched trisaccharide.
Quantitative Data Summary
The efficiency of these one-pot strategies is a key advantage. The following table summarizes typical yields for the synthesis of di- and trisaccharides using the methods described.
| Product Type | One-Pot Strategy | Typical Yield (%) | Reference |
| Disaccharide | Reductive Opening then Glycosylation | 70-72% | [1] |
| Branched Trisaccharide | Glycosylation, Reductive Opening, then Glycosylation | 63-67% | [1] |
Visualizing the Chemical Transformation
The following diagram illustrates the key chemical transformations in the one-pot synthesis of a branched trisaccharide.
Figure 2: Chemical transformation pathway for branched trisaccharide synthesis.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through careful monitoring and characterization at key stages. The use of Thin Layer Chromatography (TLC) is essential for tracking the consumption of starting materials and the formation of intermediates and final products. Furthermore, Mass Spectrometry (MS), particularly MALDI-MS, can be employed to confirm the molecular weights of the synthesized oligosaccharides at each stage of the one-pot procedure without the need for isolation.[1] Final product characterization should be performed using standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry of the newly formed glycosidic linkages.
Conclusion
One-pot glycosylation strategies involving benzylidene acetals represent a significant advancement in the field of carbohydrate synthesis. By combining multiple reaction steps into a single, seamless operation, these methods offer enhanced efficiency, reduced waste, and high yields of complex oligosaccharides. The key to mastering these techniques lies in a thorough understanding of the underlying reaction mechanisms and the precise control of reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to leverage these powerful strategies in their pursuit of novel therapeutics and a deeper understanding of the roles of carbohydrates in biology.
References
-
Vohra, Y., Vasan, M., Venot, A., & Boons, G. J. (2008). One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. Organic letters, 10(15), 3247–3250. [Link]
-
Vohra, Y., Vasan, M., Venot, A., & Boons, G. J. (2008). One-pot synthesis of oligosaccharides by combining reductive openings of benzylidene acetals and glycosylations. PubMed, 10(15), 3247-50. [Link]
-
Zhu, X., & Schmidt, R. R. (2018). "One-Pot" Protection, Glycosylation, and Protection-Glycosylation Strategies of Carbohydrates. Chemical reviews, 118(16), 8025–8104. [Link]
-
Chang, C. W., Greis, K., Kirschbaum, C., Leichnitz, S., Meijer, G., von Helden, G., Seeberger, P. H., & Pagel, K. (2023). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Max Planck Institute for Pure and Applied Mathematics. [Link]
-
Khatri, H. R., & Der, P. (2021). One-Pot Glycosylation Strategy for Rapid Access of Oligosaccharides with Wide Range of Molecular Diversity. Current Organic Chemistry, 25(20). [Link]
-
Vohra, Y., Vasan, M., Venot, A., & Boons, G. J. (2010). One-Pot Synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. ResearchGate. [Link]
-
Zhu, X., & Schmidt, R. R. (2018). “One-Pot” Protection, Glycosylation, and Protection–Glycosylation Strategies of Carbohydrates. ResearchGate. [Link]
-
Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Organic Chemistry Portal. [Link]
-
Glycoscience Protocols (GlycoPODv2). (2021). Reductive opening of benzylidene group. NCBI Bookshelf. [Link]
-
Chang, C. W., et al. (2023). Benzylidene-Directed Glycosylations – Mechanistic Insights from Cryogenic Infrared Spectroscopy. ResearchGate. [Link]
-
Demchenko, A. V., & Stine, K. J. (2022). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry, 18, 1036–1066. [Link]
-
Demchenko, A. V., & Stine, K. J. (2022). Approaches to stereoselective 1,1'-glycosylation. PubMed Central. [Link]
-
Chang, C. W., et al. (2023). Stereoselectivity in glycosylation reactions. a, Schematic mechanisms... ResearchGate. [Link]
Sources
- 1. One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of oligosaccharides by combining reductive openings of benzylidene acetals and glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy :: MPG.PuRe [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Benzylidene Acetal Protection of Glucopyranosides
Welcome to the technical support center for benzylidene acetal protection of glucopyranosides. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial protecting group strategy. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring higher yields and predictable outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary role of a benzylidene acetal in carbohydrate chemistry?
A benzylidene acetal is a widely used protecting group for 1,2- and 1,3-diols in carbohydrate chemistry.[1][2][3] In the context of glucopyranosides, it is most commonly employed to simultaneously protect the hydroxyl groups at the C4 and C6 positions, forming a rigid 1,3-dioxane ring.[4][5] This strategy is foundational for regioselective modifications at other positions (C2 and C3) of the pyranose ring.
Q2: What are the typical reagents and catalysts for benzylidene acetal formation?
The formation of a benzylidene acetal involves the reaction of a glucopyranoside with benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal, in the presence of an acid catalyst.[6] Common catalysts include:
-
Protic Acids: p-Toluenesulfonic acid (TsOH) and 10-camphorsulfonic acid (CSA) are traditionally used.[4][7]
-
Lewis Acids: Zinc chloride (ZnCl₂), copper(II) triflate (Cu(OTf)₂), and iron(III) chloride (FeCl₃) are also effective.[4][7][8] Cu(OTf)₂ has been noted for its high efficiency, often allowing the reaction to proceed at room temperature within an hour.[4]
-
Solid Acid Catalysts: Dowex 50WX8 and phosphomolybdic acid supported on silica gel offer advantages in terms of easier workup and catalyst recovery.[9][10]
Q3: Why is my yield of the 4,6-O-benzylidene acetal low?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction is an equilibrium process. Inefficient removal of the water byproduct will drive the equilibrium back towards the starting materials.
-
Side Reactions: The formation of other acetals (e.g., 2,3-O-benzylidene) or intermolecular reactions can occur, especially under kinetic control.
-
Substrate Decomposition: Harsh acidic conditions or prolonged reaction times can lead to the degradation of the starting material or product.
-
Moisture Contamination: The presence of water in the reagents or solvent will inhibit the reaction.
Q4: How can I improve the regioselectivity for the 4,6-O-benzylidene acetal?
The formation of the 4,6-O-benzylidene acetal is generally favored under thermodynamic control because the resulting six-membered 1,3-dioxane ring is more stable than the five-membered 1,3-dioxolane ring that would be formed at other positions.[5][11] To favor the thermodynamic product:
-
Use higher temperatures and longer reaction times: This allows the initially formed kinetic products (like the 2,3-acetal) to revert to the starting materials and eventually form the more stable 4,6-acetal.[12][13][14]
-
Choose the appropriate catalyst: Some catalysts may favor the formation of the thermodynamic product more than others.
Q5: Can the benzylidene acetal be selectively opened to yield a free 4-OH or 6-OH group?
Yes, the regioselective reductive opening of the benzylidene acetal is a powerful synthetic tool.[15][16] The choice of reagents determines which hydroxyl group is liberated:
-
To obtain a free 4-OH group (6-O-benzyl ether): Reagents such as NaCNBH₃-HCl or Et₃SiH-BF₃·Et₂O are commonly used.[15]
-
To obtain a free 6-OH group (4-O-benzyl ether): Reagent combinations like LiAlH₄-AlCl₃ or BH₃·THF-TMSOTf are effective.[15][17]
The regioselectivity of these reactions is influenced by the coordination of the Lewis acid and the hydride donor to the oxygen atoms of the acetal.[18]
II. Troubleshooting Guide
Problem 1: Low or No Product Formation
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Causality and Solutions
| Potential Cause | Explanation | Recommended Action |
| Presence of Water | Acetal formation is a reversible reaction where water is a byproduct. Any adventitious water will push the equilibrium to the left. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Employ a method for water removal, such as a Dean-Stark apparatus or the addition of molecular sieves.[19][20] |
| Inefficient Catalyst | The catalyst may be inactive or used in an insufficient amount. | Use a fresh, high-purity catalyst. Optimize the catalyst loading; typically 0.05-0.1 equivalents are used.[4] Consider a more active catalyst like Cu(OTf)₂.[4] |
| Suboptimal Temperature | The reaction may be too slow at lower temperatures, or side reactions may be favored at higher temperatures. | For kinetically controlled reactions, lower temperatures are preferred. For the thermodynamically favored 4,6-acetal, higher temperatures may be necessary to allow for equilibration.[12][13] |
| Poor Quality Reagents | Benzaldehyde can oxidize to benzoic acid, which can interfere with the reaction. | Use freshly distilled benzaldehyde or high-purity benzaldehyde dimethyl acetal. |
Problem 2: Formation of Multiple Products
Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. Thermodynamic Product Formation.
Causality and Solutions
| Potential Cause | Explanation | Recommended Action |
| Kinetic Product Formation | At lower temperatures and shorter reaction times, the kinetically favored product (often the 2,3-O-acetal) may form faster than the thermodynamically stable 4,6-O-acetal.[11][12] | Increase the reaction temperature and/or prolong the reaction time to allow the reaction to reach thermodynamic equilibrium, favoring the more stable 4,6-O-benzylidene acetal.[13][14] |
| Formation of Di-benzylidene Adducts | If the reaction conditions are too forcing, or if the substrate has other available diol pairs, multiple benzylidene groups can be installed. | Use a stoichiometric amount of benzaldehyde or benzaldehyde dimethyl acetal. Monitor the reaction closely by TLC to stop it once the desired mono-acetal is formed. |
| Anomeric Mixture in Starting Material | If the starting glucopyranoside is an anomeric mixture, the product will also be a mixture of anomers. | Use anomerically pure starting material. |
III. Experimental Protocols
Protocol 1: General Procedure for 4,6-O-Benzylidene Acetal Formation (Thermodynamic Control)
-
Preparation: To a solution of the methyl α-D-glucopyranoside (1.0 eq.) in anhydrous acetonitrile (or DMF), add benzaldehyde dimethyl acetal (1.2 eq.).[4][5]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.) or Cu(OTf)₂ (0.05 eq.).[4]
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding triethylamine (Et₃N) to neutralize the acid catalyst.[4]
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of hot ethanol and allowing it to cool) or by silica gel column chromatography.[5][21]
Protocol 2: Regioselective Reductive Opening to Afford a 6-O-Benzyl Ether (Free 4-OH)
-
Preparation: Dissolve the 4,6-O-benzylidene acetal (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of sodium cyanoborohydride (NaCNBH₃, 2.0 eq.) in THF. Then, slowly add a solution of ethereal HCl.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
IV. References
-
Mandal, P. K., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 9–14. [Link]
-
Reddy, N. R., Kumar, R., & Baskaran, S. (2019). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. European Journal of Organic Chemistry, 2019(4), 841–845. [Link]
-
A convenient method for highly selective deprotection of benzylidene acetals from sugars. (1996). Synthetic Communications, 26(5), 993-1000. [Link]
-
Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. (2009). Letters in Organic Chemistry, 6(3), 244-246. [Link]
-
Greve, R. D., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 25(20), 3656–3660. [Link]
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Imamura, A., & Ando, H. (2021). Benzylidene protection of diol. Glycoscience Protocols. [Link]
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Greve, R. D., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(20), 3656–3660. [Link]
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Mező, E., et al. (2021). Systematic Study of Regioselective Reductive Ring-Opening Reactions of 4,6-O-Halobenzylidene Acetals of Glucopyranosides. The Journal of Organic Chemistry, 86(18), 12457–12472. [Link]
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Benzylidene Acetals. Organic Chemistry Portal. [Link]
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Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. (2006). Journal of Chemical Education, 83(5), 759. [Link]
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Tanaka, N., et al. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Carbohydrate Research, 343(15), 2675-2679. [Link]
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Sharma, A., & Panchadhayee, R. (2023). P2O5-Al2O3 Catalyzed One Pot Acetylation, Benzylidene Acetal Protection and Benzylidene Removal of Sugar Derivatives. Asian Journal of Chemistry, 35(8), 2007-2012. [Link]
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Neanu, C., et al. (2010). Synthesis of Benzylidene Acetals of N-Acetyl-N-Methyl Glucamine. Revue de Chimie, 61(1), 27-31. [Link]
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Tanaka, N., et al. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Carbohydrate Research, 343(15), 2675-2679. [Link]
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Demchenko, A. V., & Wolfert, M. A. (2006). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside. Journal of Chemical Education, 83(5), 759. [Link]
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Foster, A. B., et al. (1966). Kinetic and thermodynamic control in the formation of monoacetals from aldehydes and D-glucitol. Journal of the Chemical Society B: Physical Organic, 219-223. [Link]
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Reddy, B. V. S., et al. (2008). Truly Catalytic and Chemoselective Cleavage of Benzylidene Acetal with Phosphomolybdic Acid Supported on Silica Gel. Synthetic Communications, 38(13), 2139-2146. [Link]
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Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (2009). The Journal of Organic Chemistry, 74(15), 5319–5330. [Link]
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Hutter, M., & Chabre, Y. M. (2018). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 14, 2966–2972. [Link]
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Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. (2008). Current Organic Synthesis, 5(2), 147-164. [Link]
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Thermodynamic reaction control. Wikipedia. [Link]
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Kinetic vs. Thermodynamic Control of Reactions. (2021). Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2021). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
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Benzylidene acetal. Wikipedia. [Link]
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An Alternative Preparation of O-Benzylidene Acetals. (1961). Acta Chemica Scandinavica, 15, 211-212. [Link]
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Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. (2006). Journal of Chemical Education, 83(5), 759. [Link]
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Bols, M., et al. (2010). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(5), 1594–1602. [Link]
-
Varga, E., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4641. [Link]
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Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. [Link]
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Hanessian, S., & Hullar, T. L. (1966). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Organic Syntheses, 46, 19. [Link]
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Mandal, P. K., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 9-14. [Link]
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Lipták, A., et al. (1988). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 179, 23-36. [Link]
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Help with benzylidene protective group mechanism. (2016, April 22). Reddit. [Link]
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Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?. (2020, March 26). Reddit. [Link]
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Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346–5353. [Link]
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Technical Support Center: Troubleshooting Regioselective Opening of 4,6-O-Benzylidene Acetals
Welcome to the technical support center for the regioselective opening of 4,6-O-benzylidene acetals. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reaction in carbohydrate chemistry. Here, we address common challenges and provide in-depth, field-proven solutions to help you navigate the complexities of this transformation.
The regioselective opening of a 4,6-O-benzylidene acetal is a cornerstone of synthetic carbohydrate chemistry, allowing for the differential protection of the C4 and C6 hydroxyl groups. This seemingly straightforward reaction can, however, be fraught with challenges, including poor regioselectivity, low yields, and unexpected side reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter at the bench.
FAQs and Troubleshooting Guides
Section 1: Issues with Regioselectivity
Question 1: My reaction is giving me a mixture of 4-O-benzyl and 6-O-benzyl products. How can I improve the regioselectivity?
Answer: This is one of the most common issues and its solution lies in understanding the underlying reaction mechanisms, which can be broadly categorized into three pathways.[1][2] The choice of Lewis acid, hydride source, and solvent are the most critical factors in directing the regioselectivity.[3][4]
Causality: The regiochemical outcome depends on which of the two acetal oxygens (O4 or O6) coordinates to the Lewis acid, and how the subsequent hydride transfer occurs.[4]
-
To Favor the 4-O-Benzyl Ether (Free 6-OH): This outcome is typically achieved when the Lewis acid coordinates to O6, which is generally more sterically accessible and often considered more nucleophilic.[4] This coordination facilitates the cleavage of the C6-O bond. Reagent systems like LiAlH₄-AlCl₃ are classic examples that favor this pathway.[5]
-
To Favor the 6-O-Benzyl Ether (Free 4-OH): Achieving this selectivity often involves a different mechanistic route where the borane reagent itself becomes the most electrophilic species after activation by a Lewis acid, leading to coordination with the more nucleophilic O6 and subsequent formation of the 6-O-benzyl ether.[1][2] Another approach involves using reagent systems like triethylsilane (Et₃SiH) with an acid catalyst.[6]
Troubleshooting Workflow:
Caption: Decision workflow for improving regioselectivity.
Detailed Protocols:
-
Protocol for 4-O-Benzyl Ether (Lipták's procedure):
-
Dissolve the 4,6-O-benzylidene acetal in a 1:1 mixture of anhydrous CH₂Cl₂ and Et₂O.
-
Cool the solution to 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Add LiAlH₄ (typically 1.5-2.0 equivalents) portion-wise.
-
Slowly add a solution of AlCl₃ (1.5-2.0 equivalents) in Et₂O.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of ethyl acetate, water, and then a saturated solution of sodium potassium tartrate.
-
-
Protocol for 6-O-Benzyl Ether (Garegg's procedure):
-
Dissolve the 4,6-O-benzylidene acetal in anhydrous THF containing powdered 4 Å molecular sieves.
-
Add NaCNBH₃ (5-10 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add a freshly prepared ethereal solution of HCl until the starting material is consumed (monitored by TLC).
-
Quench the reaction with aqueous NaHCO₃ and extract the product.
-
Section 2: Low Yield and Incomplete Reactions
Question 2: My reaction is sluggish, and I'm getting a low yield of the desired product along with unreacted starting material. What can I do?
Answer: Low yields and incomplete reactions are often traced back to reagent quality, reaction setup, or insufficient activation of the acetal.
Causality: The reductive opening is initiated by the coordination of a Lewis acid to one of the acetal oxygens. If the Lewis acid is weak, impure, or scavenged by impurities (like water), the reaction will not proceed efficiently. Similarly, the hydride source must be sufficiently reactive to reduce the intermediate oxocarbenium ion or activated acetal.
Troubleshooting Steps:
-
Reagent Quality is Paramount:
-
Hydride Sources: Use freshly opened bottles or titrated solutions of reagents like DIBAL-H and LiAlH₄.[7] Older reagents can have significantly lower molarity.
-
Lewis Acids: Ensure Lewis acids like AlCl₃, BF₃·OEt₂, or PhBCl₂ are anhydrous.
-
Solvents: Use freshly distilled, anhydrous solvents. Water is a common culprit that will quench both the Lewis acid and the hydride source.
-
-
Temperature Control: While some protocols run at room temperature, many require specific temperature profiles. For example, initial addition of reagents is often done at low temperatures (-78 °C or 0 °C) to control exotherms and side reactions, followed by warming to room temperature to drive the reaction to completion.[6]
-
Stoichiometry: Carefully check the stoichiometry of your reagents. An excess of the hydride donor and Lewis acid is often required.
Data Summary: Common Reagent Systems and Conditions
| Reagent System | Typical Product | Solvent | Temperature | Key Considerations |
| LiAlH₄ / AlCl₃ | 4-O-Benzyl | CH₂Cl₂ / Et₂O | 0 °C to RT | Incompatible with ester and amide groups.[5] |
| DIBAL-H | Solvent Dependent | Toluene or CH₂Cl₂ | -78 °C to RT | Regioselectivity is highly solvent-dependent.[8] |
| NaCNBH₃ / HCl | 6-O-Benzyl | THF | 0 °C to RT | Requires careful pH control with ethereal HCl.[9] |
| Et₃SiH / TfOH | 6-O-Benzyl | CH₂Cl₂ | -78 °C to RT | Can sometimes produce a 4-O-silylated byproduct.[6] |
| Et₃SiH / PhBCl₂ | 4-O-Benzyl | CH₂Cl₂ | -20 °C to RT | Offers unique regioselectivity but can have side reactions.[10][11][12] |
| BH₃·NMe₃ / BF₃·OEt₂ | 6-O-Benzyl | THF | RT | The borane is activated by the Lewis acid.[1][2] |
Section 3: Unexpected Side Products
Question 3: I've isolated an unexpected side product. What are the common side reactions and how can I avoid them?
Answer: The reaction conditions for benzylidene acetal opening can be harsh enough to affect other functional groups in your molecule or to promote unexpected rearrangements.
Causality and Solutions:
-
Reduction of Other Functional Groups: Strong hydride reagents like LiAlH₄ will readily reduce esters, amides, and azides. If your substrate contains these groups, consider a milder reagent system like NaCNBH₃ or Et₃SiH.[5][11]
-
Formation of Silylated Byproducts: When using triethylsilane (Et₃SiH), it is possible to form a 4-O-triethylsilylated 6-O-benzyl ether as a byproduct.[6] This can often be mitigated by careful control of the reaction time and quenching procedure.
-
Lewis Acid-Promoted Cleavage: In some cases, particularly with sensitive substrates, the Lewis acid can promote the complete cleavage of the benzylidene group, leading back to the diol.[11] Using a milder Lewis acid or lower temperatures can help prevent this.
-
Rearrangements: The intermediate oxocarbenium ion can be susceptible to rearrangements, although this is less common with the stable 6-membered ring of the 4,6-O-benzylidene acetal. Ensuring low temperatures during the formation of this intermediate can minimize this risk.
Specific Case Study: Et₃SiH/PhBCl₂ System Recent studies have highlighted several potential pitfalls with the Et₃SiH/PhBCl₂ reagent system, including:[11][13]
-
Alkene Hydroboration: If your substrate contains an alkene, it may be susceptible to hydroboration.
-
Azide Reduction: This system can reduce azide groups.
-
Lewis Acid-Promoted Cleavage: As mentioned, cleavage of the acetal can occur. Optimized, reproducible conditions were developed to minimize these side reactions, emphasizing the importance of precise stoichiometry and temperature control.[12]
Section 4: Special Cases and Reagents
Question 4: I need to perform an oxidative cleavage of the benzylidene acetal. What are the common problems with reagents like N-Bromosuccinimide (NBS)?
Answer: The Hanessian-Hullar reaction, which uses NBS to achieve an oxidative cleavage to a 4-O-benzoyl-6-bromo derivative, is a powerful transformation but can be mechanistically complex and prone to issues.[14][15]
Causality: The reaction proceeds via a radical mechanism, initiated by the abstraction of the benzylic hydrogen.[14] The resulting radical then reacts further to yield the product. The success of the reaction is highly dependent on radical initiation and the absence of radical scavengers.
Troubleshooting the Hanessian-Hullar Reaction:
-
Initiation: The reaction is often initiated by light (photo-bromination) or a radical initiator like AIBN. Ensure your light source is adequate or that your initiator is fresh.[14]
-
Solvent: The reaction is typically run in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane.
-
Acid Scavenger: The reaction produces HBr as a byproduct, which can cause undesired side reactions. An acid scavenger, such as barium carbonate (BaCO₃), is often added.
-
Over-bromination: It is possible to get bromination on the aromatic ring of the benzylidene group. This can be minimized by slow addition of NBS and careful monitoring of the reaction.
Reaction Workflow:
Sources
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- 9. On the reaction of 4,6-O-benzylidene-2-deoxypyranosides with sodium cyanoborohydride: formation of 1,5-anhydroalditols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 12. Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Deprotection Conditions for 4,6-O-Benzylidene Acetals
Sources
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- 3. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
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- 10. Benzylidene Acetals [organic-chemistry.org]
- 11. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stereoselectivity Control with 4,6-O-Benzylidene Acetals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for controlling stereoselectivity in reactions involving 4,6-O-benzylidene acetals. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this crucial protecting group in carbohydrate synthesis. Here, we address common challenges, explain the mechanistic principles behind experimental choices, and provide actionable troubleshooting protocols to optimize your reactions.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered in the lab.
Category 1: Glycosylation Reactions
Question 1: I am getting a mixture of α and β anomers in my glycosylation reaction. How exactly does the 4,6-O-benzylidene acetal influence the stereochemical outcome?
Answer: The 4,6-O-benzylidene acetal is not merely a passive protecting group; it actively influences the stereochemical course of a glycosylation reaction through several mechanisms:
-
Conformational Rigidity: The primary role of the acetal is to lock the pyranose ring into a rigid and predictable 4C1 chair conformation.[1] This rigidity reduces conformational ambiguity and leads to more predictable facial selectivity during the approach of the nucleophile.
-
Electronic Disarming Effect: The acetal group is electron-withdrawing, which reduces the reactivity of the glycosyl donor. This is known as a "disarming" effect.[1] This effect is a combination of torsional and electronic factors that stabilize the ground state of the donor, making the formation of the oxocarbenium ion intermediate less favorable.[2] A less reactive donor often allows for greater selectivity, as the reaction is more sensitive to subtle differences in the transition state energies.
-
Stereodirecting Influence: The stereochemical outcome is highly dependent on the configuration of the glycosyl donor. While generalizations can be complex, for many systems:
-
Glucosyl Donors: The benzylidene acetal typically favors the formation of the α-glycoside (a 1,2-cis product).[3]
-
Mannosyl Donors: High β-selectivity (a 1,2-cis product) is often observed.[3] This is because the acetal helps to stabilize the β-anomer.[4][5]
-
Galactosyl Donors: The acetal is generally α-directing, even when a participating group is present at the C2 position.[6]
-
Caption: Key influences of the 4,6-O-benzylidene acetal on glycosylation.
Question 2: My α/β selectivity is still poor. What are the most critical experimental parameters I should screen to improve it?
Answer: Achieving high stereoselectivity is a multifactorial problem.[3] If you are observing poor selectivity, systematically varying the following parameters is essential:
-
Solvent: The solvent plays a critical role by stabilizing or destabilizing reaction intermediates.[7][8]
-
Ethereal Solvents (THF, Diethyl Ether, Dioxane): These coordinating solvents are often found to enhance α-selectivity in many glycosylation reactions.[3]
-
Non-Coordinating Solvents (DCM, Toluene): These are standard solvents, but their lack of coordination can sometimes lead to different selectivity profiles compared to ethers. The choice can influence whether the reaction proceeds through a contact ion pair or a solvent-separated ion pair, affecting the stereochemical outcome.[9][10]
-
-
Temperature: Lowering the reaction temperature is one of the most effective tools for enhancing stereoselectivity. Lower temperatures (e.g., -20 °C to -78 °C) increase the energy difference between the diastereomeric transition states, amplifying the preference for the lower-energy pathway.[11] Be aware that this will also decrease the reaction rate, requiring longer reaction times.
-
Lewis Acid / Promoter System: The choice of activator for your glycosyl donor is critical. Different promoters can lead to vastly different stereochemical outcomes with the same donor.[9]
-
Hard vs. Soft Lewis Acids: For some systems, "harder" Lewis acids like TMSOTf can favor one isomer, while "softer" ones like BF3•OEt2 may favor the other.[6][12]
-
Common Promoter Systems: Systems like N-Iodosuccinimide/TMSOTf (NIS/TMSOTf) can yield significantly different stereoselectivities compared to 1-Benzenesulfinyl piperidine/Tf2O (BSP/Tf2O), particularly with gluco- and mannopyranoside donors.[9]
-
Category 2: Reductive Cleavage Reactions
Question 3: I am trying to reductively open the benzylidene acetal to get a specific regioisomer (4-O-benzyl or 6-O-benzyl), but I am getting a mixture. How can I control this?
Answer: The regioselective opening of a 4,6-O-benzylidene acetal is a classic example of kinetic versus thermodynamic control, which can be manipulated by temperature and the choice of reagents.[13][14][15]
-
To favor the 4-O-Benzyl Ether (cleavage at O-6): This is typically the thermodynamically controlled product. The Lewis acid coordinates to the more sterically accessible O-6 atom. This pathway is favored at higher temperatures (e.g., 0 °C).[13][14]
-
To favor the 6-O-Benzyl Ether (cleavage at O-4): This is the kinetically controlled product. At low temperatures (e.g., -78 °C), coordination or protonation is favored at the more basic, though sterically hindered, O-4 atom.[13][14]
The outcome is highly dependent on the reagent system used. For example, with the BH3/Bu2BOTf system, this temperature-dependent selectivity is well-established.[13][14]
Caption: Kinetic vs. Thermodynamic control in reductive acetal opening.
Troubleshooting Guides & Protocols
Guide 1: Workflow for Optimizing Glycosylation Stereoselectivity
If your initial glycosylation reaction provides a poor α:β ratio, follow this systematic approach to optimize the conditions.
Caption: Systematic workflow for troubleshooting poor glycosylation selectivity.
Guide 2: Data Summary for Regioselective Reductive Cleavage
The choice of reducing agent and Lewis acid is paramount for controlling the regiochemical outcome of the benzylidene acetal opening. The following table summarizes common reagent systems and their expected major products.
| Reagent System | Temperature | Major Product | Notes |
| BH3•THF / Bu2BOTf | 0 °C | 4-O-Benzyl Ether | Thermodynamic product.[13][14] |
| BH3•THF / Bu2BOTf | -78 °C | 6-O-Benzyl Ether | Kinetic product.[13][14] |
| Et3SiH / TfOH | Room Temp | 6-O-Benzyl Ether | Excellent selectivity for the 6-O-benzyl product.[16] |
| Et3SiH / PhBCl2 | Room Temp | 4-O-Benzyl Ether | Excellent selectivity for the 4-O-benzyl product.[16] |
| DIBAL-H (in CH2Cl2) | Varies | 6-O-Benzyl Ether | Solvent choice is critical; DIBAL-H in toluene can give the 4-O-benzyl ether.[17] |
| BH3•THF / TMSOTf (cat.) | Room Temp | 4-O-Benzyl Ether | Highly regioselective system.[18] |
Protocol: Temperature-Controlled Reductive Cleavage with BH3•THF and Bu2BOTf
This protocol provides a method for the selective formation of either the 4-O- or 6-O-p-methoxybenzyl (PMB) ether from a p-methoxybenzylidene acetal.[13][14]
Materials:
-
4,6-O-p-methoxybenzylidene protected pyranoside
-
Borane-tetrahydrofuran complex (BH3•THF), 1.0 M in THF
-
Dibutylboron triflate (Bu2BOTf), 1.0 M in CH2Cl2
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure A: Synthesis of the 4-O-PMB Ether (Thermodynamic Control)
-
Dissolve the 4,6-O-p-methoxybenzylidene acetal (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add BH3•THF solution (5.0 equiv) dropwise to the stirred solution.
-
Add Bu2BOTf solution (2.5 equiv) dropwise. The reaction is often rapid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully at 0 °C by slow addition of triethylamine followed by methanol.
-
Concentrate the mixture under reduced pressure and purify by silica gel chromatography.
Procedure B: Synthesis of the 6-O-PMB Ether (Kinetic Control)
-
Dissolve the 4,6-O-p-methoxybenzylidene acetal (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BH3•THF solution (5.0 equiv) dropwise to the stirred solution.
-
Add Bu2BOTf solution (2.5 equiv) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once complete, quench the reaction carefully at -78 °C by slow addition of triethylamine followed by methanol.
-
Allow the mixture to warm to room temperature, concentrate under reduced pressure, and purify by silica gel chromatography.
References
-
Crich, D., de la Mora, M., & Vinod, A. U. (2003). Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations. The Journal of Organic Chemistry, 68(21), 8142–8148. [Link]
-
Sureshkumar, G., Hotha, S. (2007). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. Organic Letters, 9(16), 3045–3048. [Link]
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Various Authors. (n.d.). Stereodirecting effect of 4,6-O-benzylidene acetal. ResearchGate. [Link]
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Crich, D. (2010). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Accounts of Chemical Research, 43(8), 1144–1153. [Link]
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Sha, C., et al. (2022). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry, 18, 1056–1094. [Link]
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Ghosh, R., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 883236. [Link]
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Sureshkumar, G., Hotha, S. (2007). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. ResearchGate. [Link]
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Ghosh, R., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. National Institutes of Health. [Link]
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Banerjee, A., Kumar, P. S., & Baskaran, S. (2011). A Lewis acid initiated intramolecular cyclization of benzylidene acetal with an azide functional group: novel synthesis of oxazolines and oxazines. Chemical Communications, 47(42), 11641–11643. [Link]
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Gosh, R., Chakraborty, S., & Mukhopadhyay, B. (2012). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. ResearchGate. [Link]
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Bols, M., et al. (2001). The Disarming Effect of the 4,6-Acetal Group on Glycoside Reactivity: Torsional or Electronic? Journal of the American Chemical Society, 123(45), 11047–11054. [Link]
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Crich, D., & Vinod, A. U. (2004). Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series. Journal of Organic Chemistry, 69(15), 5123–5125. [Link]
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Crich, D., & Vinod, A. U. (2004). Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series. National Institutes of Health. [Link]
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Johnsson, R., Ohlin, M., & Ellervik, U. (2010). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(23), 8041–8053. [Link]
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Oikawa, M., et al. (1997). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. ResearchGate. [Link]
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Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358–1370. [Link]
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Farao, M., & Fagnoni, M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1052–1061. [Link]
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Farao, M., & Fagnoni, M. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
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Kanger, T., et al. (2003). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions. DiVA portal. [Link]
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Orihara, D., et al. (2002). A Selective Ring Opening Reaction of 4,6-O-Benzylidene Acetals in Carbohydrates Using Trialkylsilane Derivatives. ResearchGate. [Link]
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Preventing orthoester formation during glycosylation
Introduction: The Challenge of the Orthoester Byproduct
In the intricate world of oligosaccharide synthesis, achieving high stereoselectivity and yield is the ultimate goal. The formation of 1,2-trans-glycosidic linkages is a cornerstone of this field, frequently accomplished by leveraging a "participating" acyl protecting group at the C2 position of the glycosyl donor. While this strategy is powerful, it is often plagued by a persistent and troublesome side reaction: the formation of a stable glycosyl orthoester.[1][2] This byproduct not only consumes valuable starting materials, leading to reduced yields, but also introduces significant challenges in product purification.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering this common hurdle. We will dissect the mechanisms behind orthoester formation, provide robust troubleshooting strategies in a practical question-and-answer format, and explore advanced methods to circumvent this issue, ensuring your glycosylation reactions proceed with maximal efficiency and fidelity.
Frequently Asked Questions (FAQs)
Q1: What exactly is a glycosyl orthoester, and why is it problematic?
A glycosyl orthoester is a functional group where a single carbon atom is bonded to three alkoxy groups, with one of the alkoxy groups being the glycosyl acceptor and another being part of a cyclic structure involving the C1 and C2 positions of the glycosyl donor.[3] Its formation is a common side reaction when using glycosyl donors that have a participating acyl group (like acetate or benzoate) at the C2 position.[2]
Why it's a problem:
-
Yield Reduction: The orthoester is a thermodynamic sink that traps both the glycosyl donor and acceptor in a stable, undesired form, directly lowering the yield of the target glycoside.[1][2]
-
Purification Complexity: Orthoesters often have chromatographic properties (e.g., Rf values on TLC) similar to the desired product or starting materials, complicating separation and purification.
-
Reaction Stalling: In some cases, the reaction may appear to stall as starting materials are consumed, but the desired product concentration fails to increase, with the orthoester being the major species formed.
Q2: What is the chemical mechanism that leads to orthoester formation?
The formation of an orthoester is a direct consequence of the dual reactivity of the key intermediate in 1,2-trans glycosylation: the cyclic acyloxonium ion.
-
Activation & Acyloxonium Ion Formation: The reaction begins with the activation of the leaving group at the anomeric center (C1) of the glycosyl donor. The neighboring acyl group at C2 attacks the incipient oxocarbenium ion, forming a five-membered cyclic acyloxonium ion. This intermediate effectively blocks the top face (in the case of a glucosyl donor), directing the incoming acceptor to attack from the bottom face to form the desired 1,2-trans linkage.[2][4]
-
Competing Nucleophilic Attack: The glycosyl acceptor (an alcohol, ROH) can act as a nucleophile at two different electrophilic sites on the acyloxonium ion:
-
Pathway A (Desired): Attack at the anomeric carbon (C1) leads to the formation of the 1,2-trans-glycoside.
-
Pathway B (Undesired): Attack at the exocyclic acyl carbon leads to the formation of the 1,2-orthoester byproduct.[2]
-
The balance between these two pathways is highly dependent on the reaction conditions.
}
Q3: How can I detect orthoester formation during my experiment?
Early detection is key to troubleshooting. You can identify the presence of an orthoester using standard laboratory techniques:
-
Thin-Layer Chromatography (TLC):
-
Rf Value: Orthoesters are typically less polar than the corresponding glycoside and often less polar than the acceptor alcohol. They may appear as a new spot with a higher Rf value than the desired product.
-
Staining: Orthoesters are readily visualized with general-purpose stains like p-anisaldehyde, permanganate, or phosphomolybdic acid.[5][6][7] They will appear as distinct spots, often with a different color response compared to the starting materials.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| NMR Signal Type | Characteristic Chemical Shift / Feature | Notes |
| ¹H NMR | Singlet around 5.5-6.0 ppm for the anomeric proton (H1) in some orthoesters.[1] | The exact shift is highly structure-dependent. The key is the appearance of a new set of sugar signals. |
| Methyl singlet from the C2-acetyl group may shift. | ||
| ¹³C NMR | Quaternary carbon signal between 115-125 ppm. | This is the hallmark of an orthoester: the C(OR)₃ carbon. |
| Anomeric carbon (C1) signal shifted upfield to ~95-105 ppm. | This is different from the typical glycosidic C1 signal. |
In-Depth Troubleshooting Guides
Scenario 1: "My reaction is yielding a significant amount of orthoester. How can I modify my conditions to favor the desired glycoside?"
This is the most common problem. The formation of the orthoester is often kinetically competitive with glycosylation. Modifying your reaction parameters can tip the balance in favor of the desired product.
Core Strategy: The goal is to destabilize the orthoester or promote its conversion to the glycoside in situ. This is often achieved by adjusting acidity, temperature, and solvent.
| Parameter | Effect on Orthoester Formation | Troubleshooting Action & Rationale |
| Temperature | Higher temperatures can favor orthoester formation or its equilibration. | Action: Run the reaction at a lower temperature (e.g., start at -78 °C and warm slowly to -40 °C or -20 °C).[10] Rationale: Lowering the temperature can favor the kinetically controlled glycosylation product over the thermodynamically more stable orthoester in some systems. |
| Lewis/Brønsted Acid | Weakly acidic conditions can lead to accumulation of the orthoester.[11] Strongly acidic conditions can promote its rearrangement but may also cause anomerization.[11][12] | Action: If using a mild promoter, try a slightly stronger one (e.g., switch from BF₃·OEt₂ to TMSOTf in catalytic amounts).[10] If using a strong promoter, ensure conditions are not basic or neutral, which can trap the orthoester.[12] |
| Solvent | Coordinating solvents (e.g., acetonitrile, ethers) can stabilize intermediates differently, sometimes favoring orthoester formation. | Action: Use a non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE).[10] These solvents are less likely to interfere with the key ionic intermediates. |
| Reaction Time | Orthoester can be an intermediate that slowly converts to the product. | Action: Monitor the reaction over a longer period. The orthoester may form initially and then slowly rearrange to the desired glycoside, especially if the conditions are sufficiently acidic.[1] |
| Pre-activation | Activating the donor before adding the acceptor can sometimes minimize side reactions. | Action: Stir the glycosyl donor and the activator at low temperature for 5-10 minutes before adding the acceptor.[10] This ensures the acyloxonium ion is fully formed before the acceptor is introduced. |
Scenario 2: "I've already isolated a large quantity of the orthoester byproduct. Can it be salvaged?"
Yes, absolutely. One of the most useful properties of orthoesters is that they can often be quantitatively converted into the desired 1,2-trans-glycoside. This is a highly effective recovery strategy.
The Principle: Under controlled acidic conditions, the orthoester can be protonated or activated by a Lewis acid, leading to the reformation of the acyloxonium ion intermediate, which is then intercepted by the released acceptor alcohol to form the thermodynamically favored glycoside.[1][3][13]
}
-
Preparation: Dissolve the purified orthoester byproduct in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar). Add activated 4Å molecular sieves.
-
Cooling: Cool the solution to the desired temperature, typically between -20 °C and 0 °C.
-
Acid Addition: Add a catalytic amount (0.05 - 0.2 equivalents) of a Lewis acid or Brønsted acid. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triflic acid (TfOH) are highly effective.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC. You should see the spot corresponding to the orthoester disappear and a new, more polar spot corresponding to the 1,2-trans-glycoside appear.
-
Quenching: Once the reaction is complete (typically 30-60 minutes), quench the reaction by adding a few drops of a hindered base, such as 2,6-lutidine or triethylamine, until the solution is neutral.
-
Workup: Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the pure 1,2-trans-glycoside.
Advanced Prevention Strategies
Q4: My system is particularly prone to orthoester formation. Are there alternative C2-protecting groups I can use?
Yes. If optimizing reaction conditions is insufficient, changing the C2-participating group is a powerful strategy. The choice of this group directly influences the stability and reactivity of the acyloxonium ion intermediate.
| C2-Protecting Group | Characteristics | Prevention Mechanism | Considerations |
| Standard Acyl (Acetate, Benzoate) | The most common participating groups.[4] | - | Prone to orthoester formation, serving as the baseline for comparison. |
| Pivaloate (Piv) | A bulky ester group. | The steric hindrance of the t-butyl group can disfavor the acceptor's approach to the exocyclic acyl carbon, thus reducing orthoester formation. | Removal requires stronger basic conditions than acetate or benzoate. |
| 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) | A novel participating group designed for robust stereocontrol. | The ortho-nitro group is believed to engage in "dual participation," stabilizing the acyloxonium ion in a way that highly favors attack at the anomeric center and suppresses orthoester formation.[14] | This is a specialized group that may require custom synthesis but offers excellent control.[14] |
| 2,3-O-Carbonate | A non-participating, conformationally rigid group. | This group avoids the acyloxonium ion mechanism altogether, preventing orthoester formation. It promotes 1,2-trans glycosides through other electronic and steric effects.[4] | This is an effective strategy but represents a different mechanistic class of glycosylation. |
By carefully selecting the C2-protecting group and optimizing the reaction conditions based on the principles outlined in this guide, researchers can significantly mitigate or even eliminate the formation of orthoester byproducts, leading to cleaner reactions, higher yields, and more efficient synthesis of complex carbohydrates.
References
-
Yang, Z., et al. (2000). Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. Carbohydrate Research, 329(4), 879-884. [Link]
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Garegg, P. J., & Norberg, T. (1976). The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-step procedure. Acta Chemica Scandinavica, B 30, 625-628. [Link]
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Trabbic, K. A., & Barchi, J. J. (2016). Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. Carbohydrate Research, 429, 51-56. [Link]
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Li, H., et al. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 21(6), 765. [Link]
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van der Vorm, S., et al. (2017). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 82(13), 6649-6664. [Link]
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Moremen, K. W., et al. (2017). Primary Structure of Glycans by NMR Spectroscopy. Methods in Molecular Biology, 1503, 137-152. [Link]
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Liu, H., et al. (2019). Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions. Organic Letters, 21(21), 8713-8717. [Link]
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Toshima, H., et al. (2009). Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules, 14(7), 2457-2467. [Link]
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Wikipedia. (n.d.). Ortho ester. [Link]
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Crich, D., & Li, H. (2006). On the Role of Neighboring Group Participation and Ortho Esters in β-Xylosylation: 13C NMR Observation of a Bridging 2-Phenyl-1,3-dioxalenium Ion. The Journal of Organic Chemistry, 71(19), 7439-7442. [Link]
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Wang, Y., et al. (2022). Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Nature Communications, 13, 671. [Link]
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Canadian Glycomics Network (GlycoNet). (2020). Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube. [Link]
-
Kochetkov, N. K., & Bochkov, A. F. (1967). The Configuration and the Mechanism of Hydrolysis of the Maltose Derivatives with Orthoester Structure. Journal of the American Chemical Society, 89(25), 6520-6522. [Link]
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Heravi, M. M., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31245-31309. [Link]
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de la Fuente, A., & Rojas, C. M. (2020). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 16, 2576-2592. [Link]
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Kumar, R., et al. (2018). Protecting carbohydrates with ethers, acetals and orthoesters under basic conditions. Organic & Biomolecular Chemistry, 16(24), 4444-4448. [Link]
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Clark, T. (n.d.). TLC Visualization Methods. University of Wisconsin-Madison Chemistry Department. [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Procedure SEP-120. [Link]
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Canadian Glycomics Network (GlycoNet). (2020). Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. [Link]
-
Le, C. H. A., et al. (2022). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 27(15), 4785. [Link]
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Pauli, G. F. (2000). Higher order and substituent chemical shift effects in the proton NMR of glycosides. Journal of Natural Products, 63(6), 834-838. [Link]
-
Labster. (n.d.). TLC Visualization Methods. Labster Theory Pages. [Link]
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Zhang, Q., et al. (2022). Glycosylation of 2-(2-Propylsulfinyl)benzyl 1,2-Orthoester Glycosides Initiated by Sulfoxide Activation. Organic Letters, 24(29), 5349-5354. [Link]
-
ResearchGate. (n.d.). Acyl group installation at the C2 position by Fürstner. [Link]
-
Walvoort, M. T. C., et al. (2010). Stereocontrolled Glycoside and Glycosyl Ester Synthesis. Neighboring Group Participation and Hydrogenolysis of 3-(2′-Benzyloxyphenyl)-3,3-dimethylpropanoates. The Journal of Organic Chemistry, 75(14), 4734-4742. [Link]
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Monash University. (n.d.). Organic reactions: Hydrolysis. Student Academic Success. [Link]
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Löffler, S., & Jäschke, A. (2013). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 46(12), 2743-2753. [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]
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Wessjohann, L. A., et al. (2007). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry, 3, 19. [Link]
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Canadian Glycomics Network (GlycoNet). (2020). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. YouTube. [Link]
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Skorupa, A., et al. (2015). Detection and Visualization Methods Used in Thin-Layer Chromatography. Journal of AOAC International, 98(3), 562-567. [Link]
-
Heravi, M. M., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31245-31309. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [Link]
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Wipf, P., & Jung, J.-K. (1999). Synthetic applications of ortho esters. Chemical Reviews, 99(5), 1469-1480. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Technical Support Center: Purification of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
Welcome to the technical support center for the purification of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this protected carbohydrate. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Persistent Contamination with Benzaldehyde
Q1: After my reaction work-up, TLC analysis shows a spot with a similar Rf to my product, which I suspect is unreacted benzaldehyde. How can I effectively remove it?
A1: Rationale and Troubleshooting Strategy
Unreacted benzaldehyde is a common impurity in the synthesis of benzylidene acetals and its removal can be challenging due to its moderate polarity, which can be close to that of the desired product.[1][2] A multi-step approach involving both chemical and physical separation techniques is often the most effective strategy.
Troubleshooting Workflow for Benzaldehyde Removal
Sources
Technical Support Center: Glycosylation of Hindered Acceptors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for overcoming challenges in synthetic carbohydrate chemistry. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and advanced protocols for a frequently encountered obstacle: the low reactivity of sterically hindered glycosyl acceptors. Our aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern success in these demanding reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My glycosylation reaction with a hindered secondary or tertiary alcohol is failing or giving very low yields. What are the primary factors to consider?
A: Low reactivity in hindered glycosyl acceptors is a classic problem in carbohydrate synthesis. The outcome of your reaction is influenced by a delicate interplay of steric and electronic factors.[1][2][3] The primary culprits for failure are typically:
-
Steric Hindrance: The sheer bulk around the acceptor's hydroxyl group physically obstructs the approach of the activated glycosyl donor. This significantly raises the activation energy of the reaction.
-
Low Nucleophilicity of the Acceptor: Hindered alcohols are often poor nucleophiles. This intrinsic low reactivity is a major hurdle to overcome.[3]
-
Insufficient Donor Activation: The combination of a hindered acceptor and a "disarmed" (electron-poor) glycosyl donor is particularly challenging. A more potent activation system is required to generate a sufficiently electrophilic donor species to react with the poor nucleophile.[4]
-
Inappropriate Reaction Conditions: Temperature, solvent, and the choice of promoter/catalyst are critical variables that must be finely tuned for difficult couplings.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Hindered Glycosylations.
Q2: I'm observing the formation of side products, such as orthoesters or products from donor decomposition. How can I suppress these pathways?
A: The formation of side products often indicates that the reaction conditions are either too harsh, leading to decomposition, or that a competing reaction pathway is kinetically favored.
-
Orthoester Formation: This is a common side reaction when using donors with a participating group (e.g., an acetyl group) at the C-2 position. The acceptor may attack the carbonyl carbon of the intermediate dioxolenium ion instead of the anomeric carbon.[6]
-
Donor Decomposition: Overly aggressive activation can lead to the irreversible decomposition of the glycosyl donor before it has a chance to react with the hindered acceptor. This is particularly true for sensitive donors.[7]
-
Solution: A key strategy is to decouple donor activation from the glycosylation event itself. This is the principle behind pre-activation based glycosylation .[6][8] The donor is first activated at a low temperature in the absence of the acceptor. Once the highly reactive intermediate is formed, the hindered acceptor is introduced.[8] This allows for the use of potent activators while minimizing the lifetime of the sensitive activated species.[8]
-
Q3: My reaction requires high temperatures to proceed, but this is compromising the stereoselectivity. How can I achieve both high yield and high stereoselectivity?
A: This is a classic dilemma. High temperatures provide the necessary activation energy but can also lead to anomerization (loss of stereocontrol) by favoring thermodynamic product mixtures over kinetically controlled ones.[5] The solution lies in choosing a system that can operate efficiently at lower temperatures.
Strategies for Low-Temperature Glycosylation of Hindered Acceptors:
| Strategy | Principle | Key Advantages | Representative Catalysts/Promoters |
| Transition Metal Catalysis | Utilizes catalysts based on metals like Iron, Palladium, Nickel, or Gold to activate the glycosyl donor under mild conditions.[9] | High efficiency, excellent functional group tolerance, and the ability to tune reactivity and selectivity through ligand modification.[9][10] | Fe(III) catalysts[7], Pd(CH₃CN)₄(BF₄)₂[9], Cationic Nickel(II) complexes[9] |
| Pre-activation Protocols | The donor is activated first at a very low temperature (e.g., -78°C) before the acceptor is added.[8] | Allows for the formation of a highly reactive donor species that can couple with the hindered acceptor before it decomposes.[6][8] | Tf₂O/Ph₂SO, NIS/TfOH[8] |
| Hydrogen Bond Activation | Organocatalysts, such as (thio)ureas, can activate glycosyl imidate donors through hydrogen bonding under very mild conditions.[11] | Avoids the use of harsh Lewis or Brønsted acids, offering excellent functional group tolerance.[11] | Schreiner's thiourea, custom bis-thioureas[11] |
| Steering Groups | A temporary protecting group is installed on the donor that actively directs the acceptor to the desired face, often through a covalent intermediate. | Can provide exceptionally high stereoselectivity where other methods fail. | 2-chloro-2-methylpropanoic ester[12] |
Experimental Protocol: Iron-Catalyzed Glycosylation of a Hindered Secondary Acceptor
This protocol is adapted from recent advances in iron catalysis, which has shown remarkable efficacy for coupling with previously challenging hindered secondary acceptors.[7]
-
Preparation: Rigorously dry all glassware. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents:
-
Glycal Epoxide Donor (1.0 equiv)
-
Hindered Secondary Alcohol Acceptor (1.5 equiv)
-
Iron(III) catalyst (e.g., FeCl₃, 10 mol%)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Activated 4Å molecular sieves
-
-
Procedure: a. To a flame-dried round-bottom flask, add the glycal epoxide donor, the hindered alcohol acceptor, and the molecular sieves. b. Dissolve the solids in anhydrous DCM. c. Cool the mixture to the recommended temperature (e.g., -20 °C or 0 °C). d. In a separate vial, dissolve the iron catalyst in a small amount of anhydrous DCM. e. Add the catalyst solution to the reaction mixture dropwise. f. Monitor the reaction by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by adding a few drops of triethylamine. h. Filter the mixture through a pad of Celite, wash with DCM, and concentrate the filtrate under reduced pressure. i. Purify the crude product by flash column chromatography.
The iron catalyst facilitates a stereospecific SN2-type ring-opening of the epoxide by the alcohol, which is effective even with bulky secondary acceptors that would typically lead to decomposition or low yields with other methods.[7]
Q4: How do I choose the right glycosyl donor for my hindered acceptor?
A: The choice of donor is critical. For a hindered acceptor, you need a donor that can be activated to form a highly electrophilic intermediate.
Caption: Matching Glycosyl Donor Reactivity with Acceptor Difficulty.
-
For Highly Hindered Acceptors: Consider using highly reactive donors such as glycal epoxides [7] or donors that can be activated via transition metals, like glycosyl ortho-alkynylbenzoates (activated by Au(I) or Pt(II)).[9] Glycosyl trichloroacetimidates are also a versatile and highly reactive choice, often activated by Lewis acids like TMSOTf or BF₃·Et₂O.[13][14]
-
For Moderately Hindered Acceptors: Standard donors like thioglycosides may be sufficient, but they will likely require a potent promoter system (e.g., NIS/TfOH) and potentially a pre-activation strategy.[5][8]
References
-
Li, Y., & Zhu, X. (2018). Iron-Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides. Angewandte Chemie International Edition, 57(34), 11063-11067. [Link]
-
Szpilman, A. M., & Carreira, E. M. (2009). Beta-glycosidation of Sterically Hindered Alcohols. Organic Letters, 11(6), 1305–1307. [Link]
-
Gervay-Hague, J., & Haddad, T. (2011). Recent Advances in Transition Metal-Catalyzed Glycosylation. Molecules, 16(7), 5768-5801. [Link]
-
Le, T. N., & Woerpel, K. A. (2016). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 12, 2736–2753. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Pre-activation Based Stereoselective Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Dang, Q.-D., & Niu, D. (2021). Catalytic glycosylation for minimally protected donors and acceptors. American Chemical Society. [Link]
-
Molla, M. R., & Mandal, P. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Molecules, 27(12), 3798. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Seeberger, P. H., & Werz, D. B. (2007). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 46(48), 9260-9263. [Link]
-
Taylor, M. S. (2018). Catalyst-Controlled Glycosylation. Organic Reactions, 100, 1-100. [Link]
-
Yu, B., & Li, Y. (2021). Hydrogen bond activated glycosylation under mild conditions. Chemical Science, 13(1), 133-138. [Link]
-
Zhu, J., et al. (2018). Dynamic Kinetic Stereoselective Glycosylation via Rh(II) and Chiral Phosphoric Acid-Cocatalyzed Carbenoid Insertion to Anomeric OH Bond for the Synthesis of Glycoconjugates. Journal of the American Chemical Society, 140(1), 375-384. [Link]
-
Rivas, F., et al. (2023). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. Journal of Medicinal Chemistry, 66(19), 13389–13402. [Link]
-
Crich, D. (2011). Guidelines for O-Glycoside Formation from First Principles. The Journal of Organic Chemistry, 76(22), 9193–9209. [Link]
-
Justin, W. (2020). Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube. [Link]
-
Zhu, X., & Schmidt, R. R. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journal of Organic Chemistry, 13, 2148–2174. [Link]
-
Ferrier, R. J. (2001). Activation of Sugar Hydroxyl Groups Prior to Glycosylation. ResearchGate. [Link]
-
van der Vorm, S., et al. (2018). Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. Angewandte Chemie International Edition, 57(31), 9838-9842. [Link]
-
Demchenko, A. V. (2024). Enabling technologies applied to glycosylation. Carbohydrate Chemistry Chemical and Biological Approaches, 46, 44-72. [Link]
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- 2. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. youtube.com [youtube.com]
Glycosylation Solvent Optimization: A Technical Support Center
Welcome to the Technical Support Center for Optimizing Solvent Conditions in Glycosylation Reactions. The choice of solvent is a critical, yet often underestimated, parameter that profoundly influences the yield and, most importantly, the stereochemical outcome of a glycosylation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and systematically optimize solvent conditions for successful glycosidic bond formation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a glycosylation reaction?
The solvent is not merely a medium for dissolving reactants; it is an active participant that influences the reaction's pathway. Its primary roles include:
-
Stabilizing Intermediates: Glycosylation reactions proceed through charged intermediates, such as oxocarbenium ions.[4][5][6] The solvent's polarity and coordinating ability affect the stability of these species.[7][8]
-
Modulating Nucleophilicity: The solvent can affect the nucleophilicity of the glycosyl acceptor.
-
Controlling Stereochemistry: The solvent can directly participate in the reaction to influence whether the α or β anomer is formed.[7][9]
-
Influencing Reaction Rate: The choice of solvent can significantly impact the rate of glycosyl donor activation and subsequent reaction. Generally, reactions in dichloromethane (DCM) are faster than those in diethyl ether (Et₂O) or acetonitrile (CH₃CN).[7][8]
Q2: How does solvent polarity affect the stereoselectivity (α/β ratio) of my glycosylation?
Solvent polarity plays a crucial role in the equilibrium between a covalent glycosyl donor species, a contact ion pair (CIP), and a solvent-separated ion pair (SSIP). This balance dictates the reaction's mechanistic pathway (SN1 vs. SN2).[4][5][6]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): These solvents favor an SN2-like mechanism. They do not effectively stabilize charged intermediates, promoting a concerted displacement of the leaving group by the acceptor.[10] Ethereal solvents are known to favor the formation of α-glycosides.[7][8]
-
Polar Aprotic Solvents (e.g., DCM, Acetonitrile): These solvents can support the formation of charged intermediates.[7][8] Acetonitrile, a "participating" or "coordinating" solvent, can react with the oxocarbenium ion to form a stable α-nitrilium ion intermediate. This intermediate blocks the α-face, forcing the glycosyl acceptor to attack from the β-face, leading to the formation of 1,2-trans-glycosides (β-glycosides for glucose donors).[7][8][9]
Q3: Why is acetonitrile a "go-to" solvent for achieving β-selectivity, and what are its drawbacks?
Acetonitrile is widely used to achieve high β-selectivity due to the "nitrile effect."[10] It actively participates in the reaction by forming an α-nitrilium ion intermediate, which then undergoes SN2-like displacement by the acceptor to yield the β-glycoside.[7][8][9]
Drawbacks:
-
Reduced Reactivity: The formation of the stable nitrilium intermediate can sometimes slow down the reaction or require higher temperatures for activation.
-
Side Reactions: The nitrile group itself can sometimes be incorporated into side products.
-
Not universally applicable: The nitrile effect is not always dominant, especially with highly reactive donors or acceptors.
Q4: When should I use a non-coordinating solvent like dichloromethane (DCM)?
DCM is a moderately polar, non-coordinating solvent and is one of the most common solvents for glycosylation.[7][8] It is a good choice when:
-
You want to avoid direct solvent participation in the reaction mechanism.
-
You are using a glycosyl donor with a participating group at C-2 (like an acetyl or benzoyl group), which will direct the formation of a 1,2-trans product.[11]
-
You are aiming for an α-glycoside with a donor that lacks a C-2 participating group, as DCM can favor SN2-like inversion at the anomeric center.[10]
Q5: Can I use solvent mixtures to fine-tune my reaction?
Absolutely. Using solvent mixtures is a powerful strategy to optimize selectivity.[7][12] For example, adding diethyl ether to a DCM reaction can often increase α-selectivity.[7][8] The ratio of the solvents can be systematically varied to find the optimal balance for yield and stereoselectivity.
Section 2: Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
Possible Cause A: Poor Glycosyl Donor Activation
Causality: The solvent may be interfering with the activator. For instance, highly coordinating solvents can complex with Lewis acid promoters, reducing their efficacy. Additionally, some donors are less stable at higher temperatures, which might be required for activation in certain solvents.[13]
Solution: Solvent Screening Protocol
-
Setup: Prepare identical small-scale reactions in parallel.
-
Solvent Selection: Choose a range of solvents with varying properties. A good starting panel includes:
-
Dichloromethane (DCM) - Moderately polar, non-coordinating
-
Acetonitrile (ACN) - Polar, coordinating
-
Diethyl Ether (Et₂O) - Weakly polar, coordinating
-
Toluene - Nonpolar, non-coordinating
-
-
Execution: Run the reactions at a standardized low temperature (e.g., -78 °C) and allow them to slowly warm to room temperature.
-
Analysis: Monitor the consumption of the glycosyl donor by TLC or LC-MS. If the donor is consumed but no product is formed, decomposition is likely. If the donor is not consumed, activation is likely the issue.
Possible Cause B: Side Reactions Consuming Starting Material
Causality: Undesired side reactions, such as hydrolysis of the donor or formation of N-glycosyl succinimides when using NIS as an activator, can compete with the desired glycosylation.[14] These side reactions are often solvent and temperature-dependent.[9][14]
Solution: Optimize Temperature and Activator Addition
-
Low-Temperature Start: Always begin glycosylation reactions at low temperatures (e.g., -60°C to -40°C) to minimize side reactions.[7][8]
-
Activator Pre-activation: In some cases, pre-activating the donor with the promoter at a low temperature for a short period before adding the acceptor can improve yields.[10]
-
Control for Hydrolysis: Ensure all glassware is flame-dried and solvents are anhydrous. The presence of water can lead to hydrolysis of the activated donor.
Problem 2: Poor Anomeric Selectivity (Incorrect α/β Ratio)
Causality: Uncontrolled SN1 vs. SN2 Pathway
The stereochemical outcome of a glycosylation reaction is determined by the mechanistic pathway. This is heavily influenced by the solvent's ability to stabilize the intermediate oxocarbenium ion and participate in the reaction.[7][9][15]
-
SN1-like Pathway: A long-lived, planar oxocarbenium ion allows for nucleophilic attack from either the α or β face, often leading to a mixture of anomers, with the thermodynamically more stable anomer (often the α-glycoside due to the anomeric effect) being favored.[7] Polar, non-coordinating solvents can promote this pathway.
-
SN2-like Pathway: A concerted, backside attack on the glycosyl donor by the acceptor leads to inversion of stereochemistry at the anomeric center. For an α-donor, this results in a β-product. This pathway is favored by less polar, non-coordinating solvents.[10]
-
Solvent Participation: Coordinating solvents like acetonitrile and diethyl ether can form covalent intermediates with the donor, directing the subsequent attack of the acceptor.[7][8]
Solution A: Protocol for Favoring β-Glycosides (1,2-trans)
-
Primary Choice: Use acetonitrile (ACN) as the solvent. The nitrile effect will promote the formation of an α-nitrilium intermediate, blocking the α-face and directing the acceptor to attack from the β-face.[7][8][9]
-
Alternative: Propionitrile can also be used and sometimes gives even higher β-selectivity.[7][8]
-
Donor Strategy: If possible, use a glycosyl donor with a participating protecting group (e.g., acetate, benzoate) at the C-2 position. This will strongly direct the formation of the 1,2-trans product regardless of the solvent.[11]
Solution B: Protocol for Favoring α-Glycosides (1,2-cis)
-
Primary Choice: Use a weakly coordinating ethereal solvent like diethyl ether (Et₂O) or a mixture of DCM/Et₂O (e.g., 1:1 or 1:4).[7][8] Ethereal solvents can coordinate to the oxocarbenium ion and favor the formation of the α-product.[7][8]
-
Temperature: Running the reaction at lower temperatures often kinetically favors the formation of the β-glycoside, while higher temperatures can favor the thermodynamically more stable α-glycoside.[7][8] However, this is not a universal rule and must be determined empirically.
-
Donor Strategy: Ensure the glycosyl donor has a non-participating group (e.g., benzyl, ether) at the C-2 position.
Visualization: Solvent Influence on Glycosylation Pathways
Caption: Solvent choice directs glycosylation reactions toward different mechanistic pathways.
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for a Novel Glycosylation
This protocol provides a framework for efficiently screening solvents to optimize a new glycosylation reaction.
1. Preparation:
-
Ensure all reactants (glycosyl donor, glycosyl acceptor, activator) are pure and dry.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).
-
Flame-dry all glassware under vacuum or high-purity nitrogen/argon and allow to cool under an inert atmosphere.
2. Reaction Setup (Example for 0.1 mmol scale):
-
In separate, flame-dried round-bottom flasks equipped with stir bars and under an inert atmosphere, dissolve the glycosyl acceptor (0.12 mmol, 1.2 equiv) in 1 mL of the chosen solvent (e.g., DCM, ACN, Et₂O, Toluene, or mixtures thereof).
-
Cool each flask to the desired starting temperature (e.g., -78 °C).
-
In a separate flask, dissolve the glycosyl donor (0.1 mmol, 1.0 equiv) in the corresponding solvent.
-
Add the activator (e.g., TMSOTf, BF₃·OEt₂) to the acceptor solution.
-
Slowly add the donor solution to the acceptor/activator mixture via syringe over 10 minutes.
3. Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 30 min, 1 hr, 2 hr).
-
Once the donor is consumed or the reaction has stalled, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
4. Analysis:
-
Determine the crude α/β ratio by ¹H NMR spectroscopy by integrating characteristic anomeric proton signals.
-
Purify the products by flash column chromatography to determine the isolated yield.
Data Table 1: Properties of Common Glycosylation Solvents
| Solvent | Abbreviation | Dielectric Constant (Polarity) | Coordinating Ability | Typical Outcome (No C-2 Participation) |
| Dichloromethane | DCM | 9.1 | Non-coordinating | Mixture, often β-favored via SN2 |
| Acetonitrile | ACN, MeCN | 37.5 | Coordinating (Participating) | High β-selectivity |
| Diethyl Ether | Et₂O | 4.3 | Weakly Coordinating | High α-selectivity |
| Tetrahydrofuran | THF | 7.5 | Coordinating | α-selective |
| Toluene | - | 2.4 | Non-coordinating | Mixture, can favor α |
| Nitromethane | MeNO₂ | 35.9 | Non-coordinating | Mixture, depends on system |
Data Table 2: Example: Solvent Effect on the Glycosylation of a Glucosyl Donor
Reaction: Perbenzylated Glucosyl Trichloroacetimidate Donor + Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside Acceptor, promoted by TMSOTf at -20 °C.
| Solvent | Yield (%) | α:β Ratio | Predominant Product |
| Dichloromethane (DCM) | 75% | 1 : 2.5 | β |
| Acetonitrile (ACN) | 85% | 1 : >20 | β |
| Diethyl Ether (Et₂O) | 60% | 5 : 1 | α |
| Toluene | 65% | 2 : 1 | α |
| DCM / Et₂O (1:1) | 70% | 3 : 1 | α |
Note: This data is illustrative, based on general trends reported in the literature.[7][8] Actual results will vary depending on the specific substrates and conditions.
References
-
Bandyopadhyay, P., & Mandal, P. K. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 94(10), 838-851. [Link]
-
Bandyopadhyay, P., & Mandal, P. K. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. ResearchGate. [Link]
-
Eriksson, L., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]
-
Sun, Y., et al. (2024). Solvent effects on carbohydrate transformation: insights into chemical pathway modulation. Green Chemistry. [Link]
-
Mong, K. K. T., et al. (2017). Solvent Effect on Glycosylation. In Selective Glycosylations: Synthetic Methods and Catalysts. Wiley-VCH. [Link]
- Demchenko, A. V. (2008). Stereoselective Chemical O-Glycosylation: From Established Concepts to Modern Approaches. In Modern Methods for the Synthesis of Carbohydrates.
-
Codée, J. D. C., et al. (2011). Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. Beilstein Journal of Organic Chemistry, 7, 1348–1355. [Link]
-
Bennett, C. S. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2734-2749. [Link]
-
Wikipedia. (n.d.). Chemical glycosylation. Retrieved from [Link]
-
Chang, C. W., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry, 85(17), 11338–11347. [Link]
-
Walvoort, M. T. C., & van der Marel, G. A. (2011). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(10). [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 13. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Glycosides: A Comparative Analysis of HPLC and NMR
In the realm of drug development and natural product research, the accurate determination of purity is a cornerstone of safety, efficacy, and regulatory compliance. For glycosides—a diverse class of compounds crucial to pharmacology—this assessment presents unique analytical challenges.[1][2] This guide provides an in-depth, experience-driven comparison of two instrumental techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles, practical methodologies, and comparative performance of these techniques, offering a decision-making framework for researchers, scientists, and quality control professionals.
The Critical Nature of Glycoside Purity
Glycosides are characterized by a sugar moiety (glycone) linked to a non-sugar moiety (aglycone).[2][3] This structural duality governs their biological activity and pharmacological properties.[1] Impurities, which can arise from biosynthesis, extraction, or degradation, may not only reduce the therapeutic efficacy of a glycoside-based product but also introduce toxicity. Therefore, a robust analytical strategy for purity determination is non-negotiable.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC has long been the gold standard for the quantitative analysis of glycosides due to its high sensitivity, resolving power, and versatility.[1][4] The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
The "Why" Behind HPLC Method Development for Glycosides
A successful HPLC method is not a matter of chance; it is the result of a systematic and scientifically sound development process. For glycosides, which can range from highly polar to moderately non-polar, Reverse-Phase HPLC (RP-HPLC) is the most common approach.[1]
-
Column Selection: The choice of a C18 column is a logical starting point for many glycosides, offering a good balance of hydrophobicity for retaining and separating a wide range of these compounds. The particle size of the stationary phase is also a critical factor; smaller particles (sub-2 µm), as used in Ultra-Performance Liquid Chromatography (UPLC), provide significantly higher resolution and faster analysis times compared to the traditional 3-5 µm particles used in HPLC.[4]
-
Mobile Phase Optimization: A gradient elution, typically involving a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol, is generally required. The gradient allows for the elution of both the more polar glycosides and any less polar aglycone impurities within a reasonable timeframe.
-
Detection: Diode Array Detection (DAD) or UV-Vis spectroscopy is widely used for the detection of chromophoric glycosides.[1] For glycosides lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. For unequivocal identification and co-eluting peak resolution, Mass Spectrometry (MS) is the detector of choice.[1][5]
Experimental Protocol: A Validated RP-HPLC Method for a Hypothetical Flavonoid Glycoside
This protocol outlines a typical workflow for the purity assessment of a flavonoid glycoside, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
1. System Preparation:
- HPLC System: A quaternary HPLC system with a DAD detector.
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm (or the λmax of the target glycoside).
2. Standard and Sample Preparation:
- Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water. This yields a stock solution of ~1 mg/mL. Prepare a series of dilutions for the linearity curve.
- Sample Solution: Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.
3. Chromatographic Run and System Suitability:
- Gradient Program:
- 0-2 min: 5% B
- 2-20 min: 5% to 60% B
- 20-22 min: 60% to 95% B
- 22-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B (re-equilibration)
- Injection Volume: 10 µL.
- System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
4. Data Analysis and Purity Calculation:
- Purity (%): Calculated using the area normalization method:
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the HPLC Workflow
Sources
- 1. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Glycoside determination and analysis in laboratory - Analytice [analytice.com]
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- 5. media.neliti.com [media.neliti.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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Definitive Assignment of Anomeric Configuration in Glycosylation Products: A Comparative Guide
An industry-leading comparison guide from the desk of a Senior Application Scientist.
For researchers, medicinal chemists, and professionals in drug development, the synthesis of glycosides is a foundational step in creating novel therapeutics, probes, and biomaterials. The glycosidic bond, which links a carbohydrate to another molecule, possesses a critical stereocenter at the anomeric carbon (C-1). The orientation of the substituent at this position—either axial (typically α) or equatorial (typically β)—dramatically influences the final molecule's three-dimensional structure, its biological activity, and its metabolic stability.[1][2] An incorrect anomeric assignment can lead to inactive compounds or misinterpreted structure-activity relationships (SAR), making unambiguous confirmation an essential, non-negotiable step in the synthetic workflow.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm anomeric configuration. We move beyond simple protocol recitation to explain the causality behind methodological choices, offering a self-validating framework for researchers to confidently assign the stereochemistry of their glycosylation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful and universally applied technique for determining anomeric configuration in solution.[3] It is non-destructive and provides a wealth of structural information from a single set of experiments. The assignment relies on the fact that the local electronic environment of the anomeric nucleus and its neighbors is distinct for α and β anomers, leading to predictable differences in key NMR parameters.[4][5]
A. 1D ¹H NMR: Chemical Shifts and Coupling Constants
The simplest and most direct NMR experiment involves analyzing the one-dimensional proton spectrum. Two key parameters are interrogated: the chemical shift (δ) of the anomeric proton (H-1) and its scalar coupling constant (J-coupling) to the adjacent proton (H-2).
Causality Behind the Method:
-
Chemical Shift (δ): The anomeric proton's chemical shift is highly sensitive to the orientation of the C-1 substituent. In most common hexopyranosides (e.g., glucose, galactose), an axial anomeric proton (typically in β-anomers) is more shielded and thus resonates at a higher field (lower ppm) than an equatorial anomeric proton (typically in α-anomers).[1][4] Anomeric proton signals typically appear in a relatively clear region of the spectrum, between 4.3 and 5.9 ppm.[1]
-
³J(H1,H2) Coupling Constant: This value is dictated by the dihedral angle between the H-1 and H-2 protons, a relationship described by the Karplus equation.
-
A large coupling constant (³J ≈ 7–9 Hz) indicates an anti-periplanar (180°) relationship, which occurs when both H-1 and H-2 are in axial positions. For D-glucose or D-galactose, this is characteristic of the β-anomer .[6][7]
-
A small coupling constant (³J ≈ 2–4 Hz) indicates a gauche (60°) relationship, which occurs when one proton is axial and the other is equatorial. For D-glucose or D-galactose, this is characteristic of the α-anomer .[6][7]
-
Table 1: Typical ¹H NMR Parameters for Common Anomeric Configurations
| Monosaccharide | Anomer | H-1 Orientation | H-2 Orientation | Typical δ (H-1) (ppm) | Typical ³J(H1,H2) (Hz) |
| D-Glucose | α | Equatorial | Axial | ~5.1-5.3[4] | ~3-4[7] |
| β | Axial | Axial | ~4.5-4.7[4] | ~7-9[6][7] | |
| D-Galactose | α | Equatorial | Axial | ~5.2-5.4 | ~3-4 |
| β | Axial | Axial | ~4.5-4.7 | ~7-9 | |
| D-Mannose | α | Equatorial | Equatorial | ~4.8-5.0 | ~1-2[6] |
| β | Axial | Equatorial | ~4.7-4.9 | < 1[6] |
Experimental Protocol: 1D ¹H NMR Acquisition
-
Sample Preparation: Dissolve 1-5 mg of the purified glycosylation product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetric solvent peak).
-
Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using a known reference (e.g., residual solvent peak or TMS). Identify the anomeric proton signal (typically a doublet between 4.3-5.9 ppm). Integrate the peak and measure the coupling constant (³J(H1,H2)). Compare these values to established literature values to assign the configuration.
B. 2D NOESY/ROESY: Through-Space Correlation
For complex molecules or cases where 1D analysis is ambiguous, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides definitive proof. These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.
Causality Behind the Method: The key is to observe a cross-peak between the anomeric proton (H-1) of the newly installed sugar and a proton on the aglycone (the non-sugar part). The specific proton on the aglycone that shows this correlation confirms the linkage site, while the stereochemistry can be confirmed by observing correlations to other protons on the sugar ring itself. For a 1,4'-linked disaccharide, a strong NOE between H-1 and H-4' is expected. For an α-anomer (equatorial H-1), a strong NOE to H-2 is expected. For a β-anomer (axial H-1), strong NOEs to the axial H-3 and H-5 are expected.[8][9]
dot
Caption: Workflow for Anomeric Configuration Assignment using NMR.
X-ray Crystallography: The Absolute Gold Standard
When an unambiguous, definitive structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[10] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through it.[11][12]
Causality Behind the Method: The method directly generates an electron density map of the molecule, from which the position of each atom can be determined.[12] This provides the absolute configuration of all stereocenters, including the anomeric carbon, leaving no room for ambiguity.[13]
Trustworthiness and Limitations: While its results are definitive, the primary and often insurmountable challenge is growing a single, high-quality crystal suitable for diffraction. Many glycosylated compounds, particularly complex ones, may be difficult to crystallize, remaining as oils or amorphous solids. The process can be time-consuming and requires specialized equipment and expertise.
Experimental Protocol: Key Stages of X-ray Crystallography
-
Crystallization: The purified compound is dissolved in a solvent system and allowed to slowly evaporate, or another technique like vapor diffusion is used to induce the formation of single crystals. This is often the most challenging, trial-and-error step.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction patterns are recorded on a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. Phases are determined (the "phase problem"), and an initial electron density map is calculated.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined to best fit the experimental data, resulting in a final, highly accurate 3D structure.
Enzymatic Assays: The Biochemical Confirmation
A highly effective and often overlooked method is the use of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds with exquisite specificity for the anomeric configuration.[14]
Causality Behind the Method: The active site of a glycosidase is precisely shaped to recognize and bind to only one anomeric configuration. For example, α-glucosidase will only cleave α-glucosides, leaving β-glucosides untouched.[15] Therefore, selective cleavage of your product by a specific glycosidase provides unequivocal proof of its anomeric stereochemistry.
dot
Caption: Logical workflow for an enzymatic assay to determine anomeric configuration.
Experimental Protocol: Generic Glycosidase Digestion Assay
-
Enzyme Selection: Choose a glycosidase specific for the sugar and the suspected anomeric linkage of your product (e.g., for a methyl D-glucoside, use α-glucosidase and/or β-glucosidase).
-
Reaction Setup: In separate microcentrifuge tubes, prepare reactions containing:
-
Test Reaction: Your glycoside product, the specific glycosidase, and the appropriate buffer.
-
Positive Control: A known substrate for the enzyme to ensure it is active.
-
Negative Control: Your glycoside product in buffer without the enzyme to check for spontaneous hydrolysis.
-
-
Incubation: Incubate all tubes at the optimal temperature and for a sufficient time for the enzyme (e.g., 37°C for 1-4 hours).
-
Reaction Quenching: Stop the reaction, typically by heating or adding a quenching agent like a basic solution.
-
Analysis: Analyze the reaction mixtures by a suitable method (e.g., Thin Layer Chromatography (TLC), HPLC, or Mass Spectrometry) to detect the presence of the hydrolyzed free sugar in the "Test Reaction" tube. If the free sugar is present, the configuration matches the enzyme's specificity.
Comparative Summary of Techniques
Choosing the right method depends on the available equipment, the nature of the sample, and the level of certainty required.
Table 2: Comparison of Methods for Anomeric Configuration Analysis
| Feature | NMR Spectroscopy | X-ray Crystallography | Enzymatic Assays |
| Principle | Nuclear spin properties in a magnetic field | X-ray diffraction by a crystal lattice | Enzyme-substrate specificity |
| Information | Relative configuration (in solution) | Absolute configuration (in solid state) | Confirms specific linkage type |
| Sample Req. | 1-5 mg | <1 mg (of single crystals) | µg to mg scale |
| Sample State | Solution | Single Crystal | Solution |
| Destructive? | No | No (crystal is recovered) | Yes |
| Speed | Fast (hours) | Slow (days to weeks) | Moderate (hours) |
| Key Advantage | Rich structural data, routine | Unambiguous, definitive answer | High specificity, accessible |
| Key Limitation | Signal overlap in complex molecules | Crystal growth is a major bottleneck | Requires specific, pure enzyme |
Conclusion and Best Practices
For routine confirmation of synthetic glycosylation products, NMR spectroscopy is the undisputed workhorse . The analysis of ¹H chemical shifts and, more importantly, the ³J(H1,H2) coupling constants, provides a rapid, reliable, and self-validating system for assigning the anomeric configuration. 2D NOESY/ROESY experiments should be employed in cases of ambiguity or for simultaneous confirmation of the glycosidic linkage site.
When absolute proof is mandated, such as for a regulatory filing or to resolve a profound scientific question, the effort to obtain a structure by X-ray crystallography is justified. Enzymatic assays serve as an excellent and often underutilized orthogonal method to corroborate NMR findings, especially in a biological or biochemical context. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately characterize their glycosylation products, ensuring the integrity and success of their scientific endeavors.
References
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Demchenko, A. V., & Pornsuriyasak, P. (2018). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Accounts of Chemical Research, 51(8), 1863-1875. Retrieved from [Link]
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Magritek. (n.d.). Glucose Anomers: Conformational Analysis by NMR. Retrieved from [Link]
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Carneiro, O. B., & Sass, H. (2002). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 14(3), 170-188. Retrieved from [Link]
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Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 7945-7996. Retrieved from [Link]
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Mishra, N. K., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18584-18593. Retrieved from [Link]
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Lowary, T. L., et al. (2012). 2D NMR spectra of the glycosidic linkages and nonreducing termini of... ResearchGate. Retrieved from [Link]
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Stout, G. H., & Jensen, L. H. (1989). Structure Determination by X-ray Crystallography. The World of Materials. Retrieved from [Link]
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LibreTexts Chemistry. (2015). Step-by-Step Buildup and Degradation of Sugars. Retrieved from [Link]
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Striegel, A. M. (2008). Influence of anomeric configuration on mechanochemical degradation of polysaccharides: cellulose versus amylose. Biomacromolecules, 9(1), 334-338. Retrieved from [Link]
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Armstrong, Z. (2024). Carbohydrate-active enzyme (CAZyme) discovery and engineering via (Ultra)high-throughput screening. RSC Chemical Biology. Retrieved from [Link]
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Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Retrieved from [Link]
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Biurrun, J., et al. (2013). Reaction Mechanisms in Carbohydrate-Active Enzymes: Glycoside Hydrolases and Glycosyltransferases. Insights from ab Initio Quantum Mechanics/Molecular Mechanics Dynamic Simulations. Journal of the American Chemical Society, 135(35), 13126-13137. Retrieved from [Link]
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A Tale of Two Rings: A Comparative Guide to Benzylidene and Silylene Protecting Groups in Carbohydrate Synthesis
In the intricate world of carbohydrate synthesis, the sheer density of hydroxyl groups on a monosaccharide presents a formidable challenge.[1] Discriminating between these functionalities is paramount for achieving the desired regio- and stereoselectivity in complex oligosaccharide assembly.[2][3] To navigate this challenge, synthetic chemists rely on a sophisticated toolkit of protecting groups.[4] Among the most powerful are cyclic acetals, which can mask two hydroxyls simultaneously, imparting conformational rigidity and opening avenues for advanced synthetic manipulations.
This guide provides an in-depth comparison of two cornerstone cyclic protecting groups: the classic benzylidene acetal and the powerful di-tert-butylsilylene (DTBS) acetal , a prominent member of the silylene class. We will move beyond a simple catalog of reagents to explore the causality behind their applications, their profound impact on molecular reactivity, and the strategic considerations that guide their selection in the synthesis of complex glycans.
The Benzylidene Acetal: A Classic Workhorse of Regioselectivity
The benzylidene acetal is a mainstay in carbohydrate chemistry, prized for its ease of installation, general stability, and, most critically, its capacity for regioselective cleavage.[5][6] Typically formed across the C4 and C6 hydroxyls of hexopyranosides, it creates a rigid trans-fused decalene-like ring system.[1] This conformational lock is not merely a passive shield; it actively influences the reactivity of the entire monosaccharide unit.[7][8]
Formation and Stability
Formation is typically achieved under acidic conditions using benzaldehyde dimethyl acetal or benzaldehyde with a dehydrating agent. The resulting acetal is robust, withstanding a wide array of basic, and many neutral and mildly acidic conditions, making it an excellent "permanent" protecting group during multi-step syntheses.[6][9] Complete removal is readily accomplished by either acidic hydrolysis or catalytic hydrogenolysis.[6]
The Strategic Advantage: Regioselective Reductive Opening
The true synthetic power of the benzylidene acetal lies in its regioselective reductive opening.[5][10] This remarkable transformation cleaves the acetal to generate a benzyl ether at one oxygen and a free hydroxyl at the other, providing a direct route to selectively differentiated 4-OH and 6-OH positions. The outcome is exquisitely controlled by the choice of reagents, a classic example of mechanistic principles guiding synthetic strategy.[11]
-
Formation of 4-O-Benzyl Ethers (Free 6-OH): Reagents where a Lewis acid is the most electrophilic species preferentially coordinate to the more sterically accessible and electronically richer O-6 atom. Subsequent hydride delivery cleaves the C6-O bond, yielding the 4-O-benzyl ether.[5][12]
-
Formation of 6-O-Benzyl Ethers (Free 4-OH): When using borane reagents activated by a Lewis acid (e.g., BH₃·NMe₃-AlCl₃), the borane itself becomes the most electrophilic species.[5][11] It coordinates to the O-6 oxygen, but the subsequent intramolecular hydride delivery proceeds through a transition state that favors cleavage of the C4-O bond, liberating the 4-OH group.[11][13]
This predictable control allows chemists to meticulously plan the elaboration of the carbohydrate scaffold, making the benzylidene acetal an indispensable tool for preparing advanced building blocks.
The Silylene Acetal: A Modern Master of Stereocontrol
While silyl ethers are common for protecting single hydroxyls, bifunctional silylating agents like di-tert-butylsilyl bis(trifluoromethanesulfonate) create cyclic silylene acetals. The di-tert-butylsilylene (DTBS) group, in particular, has emerged as a powerful tool, not for its cleavage patterns, but for its profound ability to dictate stereochemical outcomes in glycosylation reactions.[8][14]
Formation and Stability
The DTBS group is installed under non-acidic conditions, typically using the corresponding bis(triflate) and a hindered base like 2,6-lutidine. It forms a seven-membered ring across the C4 and C6 hydroxyls. This protecting group exhibits exceptional stability, resisting both acidic and basic conditions that would cleave many other protecting groups.[15] Its removal is specifically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), establishing its orthogonality to many other groups.[15]
The Strategic Advantage: Conformation-Directed Glycosylation
The primary reason for employing a DTBS group is to enforce extreme conformational rigidity on the pyranose ring, thereby controlling the stereoselectivity of glycosylation.[7][14] The bulky tert-butyl groups lock the sugar into a conformation that can favor the formation of otherwise difficult-to-access glycosidic linkages.
The most celebrated application is in α-selective galactosylation .[14] Normally, a participating acyl group (like a benzoate or acetate) at the C2 position of a galactose donor would direct the formation of the 1,2-trans (β) product. However, the 4,6-O-DTBS group forces the pyranoside ring into a conformation where attack from the α-face is overwhelmingly favored. This "DTBS effect" is so powerful that it can completely override the C2-neighboring group participation, consistently delivering the 1,2-cis (α) glycoside in high yield.[16] This control is attributed to a combination of steric blockade of the β-face and through-space electron donation from an oxygen atom to the developing oxocarbenium ion at the anomeric center.[8][16]
Head-to-Head Comparison: Benzylidene vs. Silylene Acetals
| Feature | Benzylidene Acetal | Di-tert-butylsilylene (DTBS) Acetal |
| Primary Function | Regioselective generation of 4-OH or 6-OH derivatives.[5] | Stereochemical control in glycosylation reactions.[14] |
| Formation | Acid-catalyzed (e.g., PhCH(OMe)₂, CSA). | Base-mediated (e.g., DTBS(OTf)₂, lutidine). |
| Typical Diols | 4,6-diols of hexopyranosides. | 4,6-diols of hexopyranosides; also used for 3,5-diols in furanosides.[8] |
| Stability Profile | Stable to base, mild acid, redox conditions. | Stable to a wide range of acid/base and redox conditions.[15] |
| Deprotection | Acidic hydrolysis or catalytic hydrogenolysis (Pd/C, H₂).[6] | Fluoride ion source (e.g., TBAF, HF-Pyridine). |
| Key Synthetic Utility | Reductive opening to 4-O-Bn or 6-O-Bn ethers.[5][10][13] | Overrides neighboring group participation to enforce α-selectivity.[16] |
| Orthogonality | Orthogonal to base-labile (e.g., acetate) and fluoride-labile (silyl) groups. | Orthogonal to acid-labile (e.g., trityl) and hydrogenolysis-labile (benzyl) groups. |
| Influence on Donor | Generally considered a deactivating group.[7] | Can be deactivating but primarily used for its stereodirecting effect.[7] |
Experimental Protocols
Protocol 1: Formation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
To a solution of methyl α-D-glucopyranoside (1.0 g, 5.15 mmol) in anhydrous DMF (20 mL), add benzaldehyde dimethyl acetal (0.92 mL, 6.18 mmol).
-
Add a catalytic amount of camphorsulfonic acid (CSA, ~60 mg, 0.26 mmol).
-
Heat the mixture to 60 °C under reduced pressure (to remove methanol byproduct) for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with triethylamine.
-
Concentrate the solvent in vacuo. The crude product can often be recrystallized from ethanol to yield the title compound as a white solid.
Protocol 2: Regioselective Opening to Methyl 4-O-benzyl-α-D-glucopyranoside
-
Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (500 mg, 1.77 mmol) in anhydrous toluene (15 mL) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (3.5 mL, 3.5 mmol).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate.
-
Stir vigorously until the two layers are clear. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield the 4-O-benzyl ether.[12]
Protocol 3: Formation of a 4,6-O-Di-tert-butylsilylene (DTBS) Acetal
-
Dry the starting carbohydrate (e.g., a galactose derivative, 1.0 mmol) by co-evaporation with anhydrous toluene and place under a high vacuum for several hours.
-
Dissolve the dried sugar in anhydrous dichloromethane (10 mL) under an argon atmosphere.
-
Add 2,6-lutidine (0.35 mL, 3.0 mmol) and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add di-tert-butylsilyl bis(trifluoromethanesulfonate) (0.40 mL, 1.2 mmol).
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.
Protocol 4: Cleavage of the DTBS Acetal
-
Dissolve the DTBS-protected sugar (200 mg, ~0.5 mmol) in THF (5 mL).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 mL, 1.0 mmol).
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).
-
Concentrate the reaction mixture and purify directly by silica gel chromatography to isolate the deprotected diol.
Visualizing the Synthetic Logic
Caption: General formation pathways for benzylidene and DTBS acetals.
Caption: Divergent outcomes of benzylidene acetal reductive cleavage.
Caption: DTBS group overriding C2-participation for α-glycosylation.
Conclusion: Strategic Selection for Synthetic Success
The choice between a benzylidene and a silylene protecting group is a critical strategic decision in carbohydrate synthesis. It is not a matter of inherent superiority but of intended application.
The benzylidene acetal is the strategist's tool for regiochemical manipulation . Its value is realized upon its cleavage, providing access to selectively functionalized intermediates that are crucial for the construction of complex, branched oligosaccharides.[5][10]
In contrast, the di-tert-butylsilylene acetal is the tactician's choice for stereochemical control . It is employed to conquer challenging glycosylations, locking the glycosyl donor into a highly specific conformation to achieve a desired stereochemical outcome, even when it contradicts established electronic rules.[8][14]
Ultimately, a deep understanding of the mechanistic underpinnings of these protecting groups empowers the synthetic chemist to move beyond simple protection and deprotection, transforming these temporary masks into active participants that steer the course of a synthesis toward its desired, complex target.
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Zhu, Y., & Yang, B. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Mini reviews in medicinal chemistry, 15(14), 1195–1206. [Link]
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Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett, 2010(08), 1193-1196. [Link]
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Castagner, B., & Seeberger, P. H. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic letters, 11(22), 5262–5265. [Link]
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Manabe, Y., & Ito, Y. (2011). Reverse orthogonal strategy for oligosaccharide synthesis. Chemical Communications, 47(31), 8871-8873. [Link]
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Garegg, P. J., Hultberg, H., & Wallin, S. (1982). Reductive Ring Openings of Carbohydrate Benzylidene Acetals Using Borane-Trimethylamine and Aluminium Chloride. Regioselectivity and Solvent Dependance. Journal of Carbohydrate Chemistry, 1(3), 315-322. [Link]
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Manabe, S. (2017). Di-tert-butylsilylene (DTBS)-Directed Stereoselective Glycosylations. Trends in Glycoscience and Glycotechnology, 29(169), E93-E104. [Link]
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Sun, L., et al. (2021). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters, 23(1), 185–189. [Link]
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Manabe, Y., & Ito, Y. (2013). Broadening the Scope of the Reverse Orthogonal Strategy for Oligosaccharide Synthesis. The Journal of organic chemistry, 78(21), 10636–10649. [Link]
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Hénault, J., et al. (2019). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. The Journal of Organic Chemistry, 84(8), 4647–4663. [Link]
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Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Organic Letters, 18(3), 512-515. [Link]
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Kiso, M., et al. (2000). Di-tert-butylsilylene (DTBS) Group-Directed α-Selective Galactosylation Unaffected by C-2 Participating Functionalities. Tetrahedron Letters, 41(43), 8315-8320. [Link]
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Johnsson, R., Ohlin, M., & Ellervik, U. (2009). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 74(24), 9471–9479. [Link]
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Ohlin, M., & Ellervik, U. (2010). Silylene acetals from cheap reagents: synthesis and regioselective opening. Organic & Biomolecular Chemistry, 8(19), 4293-4295. [Link]
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Tanaka, H., et al. (2012). Ring Cleavage Reactions of Methyl α-D-Allopyranoside Derivatives with Phenylboron Dichloride and Triethylsilane. Molecules, 17(8), 9841–9853. [Link]
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Lipták, A., et al. (1991). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 214(1), 29-41. [Link]
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Chandra, K. L., & Chandrasekhar, S. (2007). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Tetrahedron Letters, 48(42), 7483-7485. [Link]
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Johnsson, R., & Ellervik, U. (2007). Reductive openings of benzylidene acetals. Kinetic studies of borane and alane activation by Lewis acids. Tetrahedron, 63(24), 5236-5242. [Link]
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Misra, A. K., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 18-22. [Link]
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Crich, D., & Li, H. (2004). Benzylidene Acetal Fragmentation Route to 6-Deoxy Sugars: Direct Reductive Cleavage in the Presence of Ether Protecting Groups, Permitting the Efficient, Highly Stereocontrolled Synthesis of β-d-Rhamnosides from d-Mannosyl Glycosyl Donors. Total Synthesis of α-d-Gal-(1→3)-α-d-Rha-(1→3)-β-d-Rha-(1→4)-β-d-Glu-OMe, the Repeating Unit of the Antigenic Lipopolysaccharide from Escherichiahermannii ATCC 33650 and 33652. Journal of the American Chemical Society, 126(38), 11823–11825. [Link]
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Ohtsuka, Y., et al. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Carbohydrate Research, 343(15), 2577-84. [Link]
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A Senior Application Scientist's Guide: Reactivity Comparison of Phenyl-β-D-glucopyranoside vs. Thioglycoside Donors
In the intricate field of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the successful assembly of complex oligosaccharides and glycoconjugates. The reactivity of the donor, governed by the nature of its anomeric leaving group, dictates the required activation conditions, potential side reactions, and overall efficiency of the glycosylation process. This guide provides an in-depth comparison of two distinct classes of glycosyl donors: the classical Phenyl-β-D-glucopyranoside and the versatile thioglycosides. We will delve into the fundamental principles governing their reactivity, supported by experimental protocols and mechanistic insights to inform your synthetic strategies.
The Anomeric Leaving Group: A Tale of Two Atoms
The core of a chemical glycosylation reaction is the substitution of a leaving group at the anomeric carbon (C-1) of a glycosyl donor by the hydroxyl group of a glycosyl acceptor.[1] An effective glycosylation hinges on the leaving group's ability to depart under specific activation conditions, thereby generating a reactive electrophilic intermediate, typically an oxocarbenium ion, which is then trapped by the acceptor.[1][2] The fundamental difference between Phenyl-β-D-glucopyranosides and thioglycosides lies in the atom attached to this anomeric carbon: oxygen versus sulfur. This single atomic substitution profoundly impacts the donor's stability, the energy required for its activation, and its overall utility in synthesis.
Phenyl-β-D-glucopyranoside: Stability at the Cost of Reactivity
Phenyl-β-D-glucopyranoside is an O-glycoside where the anomeric carbon is linked to a phenoxy group. The oxygen of the phenyl group is a relatively poor leaving group due to the strength of the C-O bond and the basicity of the resulting phenoxide. Consequently, Phenyl-β-D-glucopyranosides exhibit exceptional stability.[3] They are robust compounds, often crystalline, and can withstand a wide array of reaction conditions used for installing and manipulating protecting groups on the carbohydrate scaffold.
However, this high stability directly translates to low reactivity as a glycosyl donor. The activation of the phenoxy leaving group requires forcing conditions, which can be incompatible with sensitive functional groups on either the donor or the acceptor. While methods for phenolic O-glycosylation exist, they often necessitate strong Lewis acids or specialized, multi-step activation strategies that are not broadly applicable.[4][5] For instance, recent advancements have introduced novel phenyl glycoside donors with tethered alkynes that activate via an ipso-cyclization mechanism, but these are structurally complex and not representative of the simple phenyl glucoside.[3] Due to these limitations, simple phenyl glycosides are not commonly employed as donors in modern, complex oligosaccharide synthesis.
Thioglycosides: The Workhorse of Modern Glycosylation
Thioglycosides, which feature a sulfur atom at the anomeric position (e.g., phenylthio-, ethylthio-), represent a cornerstone of contemporary carbohydrate chemistry.[6] They strike an optimal balance between stability and reactivity that is unmatched by most other donor classes.
Key Advantages of Thioglycosides:
-
Robust Stability: Much like their O-phenyl counterparts, thioglycosides are highly stable, easily prepared, and can be purified by standard chromatographic techniques.[7][8] This stability allows for intricate protecting group manipulations on the thioglycoside building block before the crucial glycosylation step.
-
Tunable and Versatile Activation: The true power of thioglycosides lies in the diverse and mild methods available for their activation. The anomeric sulfur atom is "thiophilic," meaning it is a soft nucleophile that reacts readily with soft electrophiles. This has led to the development of a vast toolkit of "thiophilic promoters."[7] The most prevalent activation system is a combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[9][10][11] Many other promoters, including metal salts (AuCl₃, CuBr₂, Bi(OTf)₃) and other electrophilic halogen sources, have also been developed, offering orthogonal activation strategies.[7][12]
-
High Reactivity: Upon activation by a thiophilic promoter, the thio-aglycon is converted into an excellent leaving group, facilitating the formation of the glycosidic bond under mild conditions, often at low temperatures (-78 °C to 0 °C).[2] This broadens the scope of compatible substrates, including those with delicate functional groups.
Mechanistic Comparison of Activation
The divergent reactivity of these two donor classes is best understood by examining their activation mechanisms.
Activation of a Thioglycoside Donor
The activation of a thioglycoside with the common NIS/TfOH promoter system proceeds via the electrophilic attack of an iodonium ion (generated from NIS and catalytic TfOH) on the anomeric sulfur atom. This forms a sulfonium ion intermediate, which is an excellent leaving group. Subsequent departure of this group, assisted by the lone pair on the ring oxygen, generates the critical oxocarbenium ion, which is then intercepted by the glycosyl acceptor.
Activation of Phenyl-β-D-glucopyranoside
Activating a phenyl glycoside is significantly more challenging. It typically requires a strong Lewis acid to coordinate to the anomeric oxygen, making it a better leaving group. This process often requires higher temperatures and can lead to undesired side reactions, such as degradation of the sugar backbone or rearrangement of protecting groups. The lack of a universally mild and efficient activation method is the primary reason for their limited use.
Head-to-Head Performance Data
To provide a clear, quantitative comparison, the following table summarizes the key performance characteristics of each donor type.
| Feature | Phenyl-β-D-glucopyranoside | Thioglycoside Donors |
| Stability | Excellent; very stable to a wide range of synthetic conditions.[3] | Excellent; stable for purification and protecting group manipulations.[7] |
| Leaving Group Ability | Poor | Good (after activation) |
| Activation Conditions | Harsh (strong Lewis acids, high temperatures).[5] | Mild and versatile (NIS/TfOH, metal salts, etc., often at low temp).[9] |
| General Reactivity | Low | High and tunable |
| Versatility | Limited; not suitable for many complex syntheses. | High; widely used in orthogonal and one-pot strategies.[9] |
| Common Side Reactions | Aglycon exchange, degradation under harsh conditions. | Intermolecular thioaglycon transfer, formation of N-glycosyl succinimides (with NIS).[6] |
| Stereocontrol | Dependent on conditions; can be difficult to control. | Generally good; influenced by protecting groups, solvent, and temperature. |
Experimental Protocols: A Self-Validating Comparison
The following protocols provide a practical demonstration of the reactivity difference. The glycosylation of a common acceptor with a thioglycoside donor under standard conditions is expected to proceed efficiently, while the same reaction with a phenyl glucoside donor under identical conditions will likely fail, validating the superior reactivity of the thioglycoside.
Protocol 1: Synthesis of a Phenylthioglycoside Donor
This protocol describes the synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside, a common thioglycoside donor.
Materials:
-
Penta-O-acetyl-β-D-glucopyranose
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucopyranose (1.0 equiv) in anhydrous DCM.
-
Add thiophenol (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired phenylthioglycoside.
Causality Note: The use of a Lewis acid like BF₃·OEt₂ is necessary to activate the anomeric acetate for substitution by the thiophenol nucleophile. This reaction demonstrates that while thiols are good nucleophiles, the creation of the thioglycoside itself requires activation.
Protocol 2: Glycosylation with a Thioglycoside Donor (Expected Success)
This protocol details the glycosylation of a primary alcohol acceptor using the synthesized thioglycoside donor.
Materials:
-
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (Donor, 1.0 equiv)
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor, 1.2 equiv)
-
N-Iodosuccinimide (NIS, 1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)
-
Activated molecular sieves (4 Å)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the donor, acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add NIS to the suspension.
-
After 5 minutes, add a stock solution of TfOH in DCM dropwise.
-
Stir the reaction at -40 °C, monitoring progress by TLC.
-
Upon completion (typically 1-2 hours), quench the reaction with triethylamine, followed by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Filter the mixture through celite, wash the filtrate with Na₂S₂O₃ (aq) and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the disaccharide product.[9]
Trustworthiness Note: This protocol is a standard, widely validated method in carbohydrate chemistry. The use of molecular sieves is critical to remove trace water, which can hydrolyze the activated donor. The quench with sodium thiosulfate removes excess iodine.
Protocol 3: Attempted Glycosylation with Phenyl-β-D-glucopyranoside (Expected Failure)
This protocol attempts the same glycosylation under the mild conditions suitable for thioglycosides.
Materials:
-
Phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (Donor, 1.0 equiv)
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor, 1.2 equiv)
-
N-Iodosuccinimide (NIS, 1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)
-
Activated molecular sieves (4 Å)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Follow the exact procedure as outlined in Protocol 2, substituting the thioglycoside donor with the phenyl glycoside donor.
-
Monitor the reaction by TLC over an extended period (e.g., 24 hours).
Expected Outcome: Little to no formation of the desired disaccharide product is expected. The starting materials will likely remain unreacted. This result directly demonstrates the significantly lower reactivity of the phenyl glycoside donor, as the NIS/TfOH system is not sufficiently electrophilic to activate the phenoxy leaving group under these conditions.
Conclusion and Outlook
For the modern carbohydrate chemist, the choice between phenyl-β-D-glucopyranoside and thioglycoside donors is clear for most applications. While phenyl glycosides are exceptionally stable, their utility as glycosyl donors is severely hampered by their low reactivity and the harsh conditions required for their activation.
In stark contrast, thioglycosides offer an unparalleled combination of robust stability for synthetic manipulations and a wide array of mild, efficient activation methods.[6][7] Their tunable reactivity has made them the preferred choice for the construction of highly complex oligosaccharides, enabling advanced strategies like one-pot multi-glycosylation and orthogonal synthesis. For researchers and drug development professionals, mastering the use of thioglycoside donors is an essential skill for navigating the challenges of modern glycoscience.
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Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. (2025). MOLECULES. [Link]
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Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. (n.d.). MDPI. [Link]
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Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2). (2021). NCBI. [Link]
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Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. (2020). ACS Publications. [Link]
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Comparison of thioglycoside glycosyl donor relative reactivity values... (n.d.). ResearchGate. [Link]
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Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. (n.d.). PubMed. [Link]
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Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (n.d.). ProQuest. [Link]
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Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors. (n.d.). ACS Publications. [Link]
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phenyl beta-D-glucopyranoside. (n.d.). PubChem. [Link]
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Reactivity differences in glycosidic bond cleavage between phenyl β-d-glucoside and xyloside under basic conditions: mechanistic insights from kinetic and computational approaches. (2025). ResearchGate. [Link]
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Synthesis of thioglycoside glucosyl donor panel starting from... (n.d.). ResearchGate. [Link]
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Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent. (2018). PubMed Central. [Link]
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Comparison of glycosyl donors: a supramer approach. (n.d.). PubMed Central. [Link]
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Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. (2022). ACS Publications. [Link]
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Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. (n.d.). PubMed Central. [Link]
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Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility. (2025). PubMed Central. [Link]
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A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. (n.d.). PubMed Central. [Link]
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Hydrogen bond activated glycosylation under mild conditions. (n.d.). PubMed Central. [Link]
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New Methods for the Synthesis, Activation, and Application of Thioglycosides. (n.d.). IRL @ UMSL. [Link]
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Chemical glycosylation. (n.d.). Wikipedia. [Link]
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Glycosylation of Volatile Phenols in Grapes following Pre-Harvest (On-Vine) vs. Post-Harvest (Off-Vine) Exposure to Smoke. (2025). ResearchGate. [Link]
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Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. (2024). National Institutes of Health. [Link]
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Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry. [Link]
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Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. [Link]
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Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. (2022). ACS Publications. [Link]
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(PDF) Glycosyl ortho-(1-phenylvinyl)benzoates versatile glycosyl donors for highly efficient synthesis of both O-glycosides and nucleosides. (n.d.). ResearchGate. [Link]
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Practical β-Stereoselective O-Glycosylation of Phenols with Penta-O-acetyl-β-D-glucopyranose. (2025). ResearchGate. [Link]
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A Researcher's Guide to Alternative Protecting Groups for the 4,6-Diols of Glucose
In the intricate field of carbohydrate chemistry, the regioselective protection of hydroxyl groups is a cornerstone of synthetic strategy. For glucose and its derivatives, the 4,6-diols present a common motif requiring protection to allow for selective modification of the remaining hydroxyls at the C-2 and C-3 positions. The benzylidene acetal has long been the gold standard for this purpose, but the demands of modern complex oligosaccharide synthesis necessitate a broader toolkit of protecting groups with diverse stability and deprotection profiles. This guide provides an in-depth comparison of alternative protecting groups for the 4,6-diols of glucose, offering experimental insights and data to inform your synthetic planning.
The Benzylidene Acetal: A Benchmark for Comparison
The formation of a 4,6-O-benzylidene acetal is a robust and high-yielding reaction, typically achieved by treating the glucoside with benzaldehyde dimethyl acetal under acidic conditions.[1] This cyclic acetal is stable to a wide range of reaction conditions, yet it can be removed under acidic hydrolysis or hydrogenolysis.[2][3][4][5] Its utility is further enhanced by the potential for regioselective reductive opening to yield either a 4-O-benzyl or 6-O-benzyl ether, providing a pathway to further differentiated products.[2][6]
Key Features of Benzylidene Acetals:
-
Formation: High-yielding and regioselective for the 4,6-diols.
-
Stability: Stable to basic and many nucleophilic reagents.
-
Deprotection: Cleaved by acidic hydrolysis or hydrogenolysis.
-
Reductive Opening: Allows for regioselective formation of benzyl ethers.
While the benzylidene acetal is a powerful tool, its removal conditions can be harsh and may not be compatible with other sensitive functional groups in a complex molecule. This limitation has driven the exploration of alternative protecting groups.
p-Methoxybenzylidene (PMB) Acetals: An Oxidatively Labile Alternative
A valuable alternative to the benzylidene acetal is the p-methoxybenzylidene (PMB) acetal. The introduction of the electron-donating methoxy group on the aromatic ring alters the acetal's reactivity, rendering it more susceptible to oxidative cleavage.[7][8] This provides an orthogonal deprotection strategy to the standard benzylidene group.
Comparative Advantages of PMB Acetals:
-
Orthogonal Deprotection: Can be removed under oxidative conditions (e.g., with DDQ or CAN) that leave benzylidene acetals and other acid-sensitive groups intact.[7][8]
-
pH-Responsive Applications: The acid lability of the PMB acetal has been utilized in the development of pH-responsive hydrogels for drug delivery.[7][8][9]
-
Similar Formation: Formed under similar acid-catalyzed conditions as benzylidene acetals.[7]
The choice between a benzylidene and a PMB acetal often hinges on the overall synthetic strategy and the need for orthogonal deprotection.
Propane-1,3-diyl (PD) Acetals: A Non-Aromatic Option
For applications where aromatic groups are undesirable, such as in certain biological assays or to avoid complications in catalytic hydrogenations, the propane-1,3-diyl (PD) acetal offers a non-aromatic alternative. Formed from 1,3-propanediol or its synthetic equivalents, these acetals provide robust protection for the 4,6-diols.[10][11][12][13]
Characteristics of Propane-1,3-diyl Acetals:
-
Non-Aromatic: Avoids potential interference from aromatic rings in subsequent reactions.
-
Stability: Generally stable to a range of reaction conditions.
-
Deprotection: Typically removed under acidic conditions.
While not as commonly employed as their aromatic counterparts, PD acetals are a useful option in specific synthetic contexts.
Silyl Ethers: Dual-Purpose Protection
Bulky di-tert-butylsilylene (DTBS) groups can be used to protect the 4,6-diols of glucose.[14][15] These silyl ethers offer a distinct stability profile compared to acetals.
Features of Di-tert-butylsilylene Protection:
-
Acid Stability: More stable to acidic conditions than traditional acetals, which can be advantageous in certain synthetic routes.[15]
-
Orthogonality: Cleaved under fluoride-mediated conditions, providing orthogonality to acid- and base-labile protecting groups.
-
Influence on Reactivity: The conformationally rigid silylene ring can influence the stereochemical outcome of glycosylation reactions at the anomeric center.
The use of silyl ethers for 4,6-diol protection is a more specialized strategy but offers unique advantages in terms of stability and stereocontrol.
Orthoesters: A Less Common but Versatile Option
Orthoesters can also serve as protecting groups for diols, including the 4,6-diols of glucose.[14][16][17] Their formation and cleavage are typically acid-catalyzed. While less common than cyclic acetals for this specific purpose, they are a part of the broader toolkit for carbohydrate chemists.
Comparative Data Summary
| Protecting Group | Typical Formation Reagents | Typical Deprotection Conditions | Key Advantages |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, p-TsOH | H+ / H2O; H2, Pd/C | High yield, robust, regioselective opening |
| p-Methoxybenzylidene Acetal | Anisaldehyde dimethyl acetal, CSA | DDQ, CAN; mild H+ | Orthogonal to benzylidene, oxidative cleavage |
| Propane-1,3-diyl Acetal | 1,1,3,3-Tetraethoxypropane, acid catalyst | H+ / H2O | Non-aromatic, stable |
| Di-tert-butylsilylene | Di-tert-butylsilyl bis(triflate) | TBAF | Acid stable, orthogonal to acetals |
Experimental Protocols
Protocol 1: Formation of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside
This protocol is adapted from a procedure by Yan & RajanBabu (2001).
-
To a solution of methyl α-D-glucopyranoside (1.0 g, 5.15 mmol) in anhydrous DMF (10 mL) is added benzaldehyde dimethyl acetal (0.93 mL, 6.18 mmol) and p-toluenesulfonic acid monohydrate (98 mg, 0.515 mmol).
-
The reaction mixture is stirred at 80 °C for 2 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine (0.21 mL, 1.54 mmol) and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the product as a white solid.
Protocol 2: Deprotection of a Benzylidene Acetal via Catalytic Transfer Hydrogenation
This protocol is based on the work of Santra, Ghosh, & Misra (2013).[2]
-
To a solution of the 4,6-O-benzylidene protected glucose derivative (500 mg, 1.36 mmol) in methanol (5 mL) is added 10% Pd(OH)2/C (50 mg).
-
Triethylsilane (650 μL, 4.07 mmol) is added portionwise to the stirring mixture at room temperature.
-
The reaction is stirred for 30 minutes, or until completion as monitored by TLC.
-
The reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with methanol.
-
The combined filtrates are concentrated under reduced pressure, and the residue is purified by column chromatography to yield the deprotected diol.
Visualizing Protecting Group Strategies
Caption: General workflow for the protection and deprotection of the 4,6-diols of glucose.
Caption: Orthogonal deprotection strategy for benzylidene and PMB acetals.
Conclusion
The selection of a protecting group for the 4,6-diols of glucose is a critical decision in the design of a synthetic route. While the benzylidene acetal remains a reliable and versatile choice, a thorough understanding of the available alternatives is essential for the modern carbohydrate chemist. Factors such as the need for orthogonal deprotection, the presence of other functional groups, and the desired stereochemical outcomes of subsequent reactions will all influence the optimal choice. This guide provides a framework for making that choice, grounded in the current literature and established experimental practices.
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A Comparative Guide to Glycosyl Acceptors: The Role of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside in Modern Glycosynthesis
In the intricate world of carbohydrate chemistry, the strategic construction of glycosidic linkages is paramount for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] The success of a glycosylation reaction hinges on a delicate interplay between the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions.[3][4] While much attention is often given to the design and activation of glycosyl donors, the role of the glycosyl acceptor is equally critical in determining the yield and stereoselectivity of the desired product.[5][6]
This guide provides an in-depth comparison of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside with other commonly employed glycosyl acceptors. We will delve into the structural nuances that govern acceptor reactivity and explore how these features can be manipulated to achieve specific synthetic outcomes. This analysis is designed for researchers, scientists, and drug development professionals engaged in the field of glycoscience.
The Central Role of the Glycosyl Acceptor
A glycosylation reaction is fundamentally a nucleophilic substitution at the anomeric center of a glycosyl donor.[3] The glycosyl acceptor, possessing a free hydroxyl group, acts as the nucleophile. The nucleophilicity of this hydroxyl group is a key determinant of the reaction's success.[6] Factors influencing this nucleophilicity include:
-
Steric Hindrance: Bulky protecting groups in proximity to the accepting hydroxyl can impede the approach of the activated donor.
-
Electronic Effects: Electron-withdrawing protecting groups can decrease the nucleophilicity of the hydroxyl group, while electron-donating groups can enhance it.[7]
-
Conformational Rigidity: The overall conformation of the acceptor molecule can influence the accessibility and orientation of the accepting hydroxyl group.
Profile of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside as a Glycosyl Acceptor
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a widely utilized building block in oligosaccharide synthesis. Its structure is characterized by two key features: the phenyl group at the anomeric (C-1) position and the benzylidene acetal protecting the hydroxyl groups at the C-4 and C-6 positions. This leaves the hydroxyl groups at C-2 and C-3 available for glycosylation.
The 4,6-O-benzylidene group imparts significant conformational rigidity to the pyranose ring.[8] This rigid structure has profound implications for the reactivity of the remaining hydroxyl groups. The fixed conformation can influence the stereochemical outcome of the glycosylation reaction.[9][10] Specifically, the benzylidene group locks the C5-C6 bond, which in turn affects the overall ring conformation and the orientation of the substituents at other positions.[10]
The phenyl group at the anomeric position also has electronic effects on the molecule. While the primary role of a phenyl group at the anomeric position is often associated with its function as a leaving group when the molecule acts as a donor (as a phenylthioglycoside, for example), its electronic properties can still influence the overall reactivity of the molecule as an acceptor.[11][12]
Synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
The synthesis of this acceptor typically involves the reaction of β-D-glucose with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. Subsequent introduction of the phenyl group at the anomeric position can be achieved through various methods, such as a Koenigs-Knorr reaction or by using a phenyl trifluoroacetimidate donor. A related compound, methyl 4,6-O-benzylidene-α-D-glucopyranoside, can be synthesized by reacting methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal and a catalytic amount of acid.[13]
Alternative Glycosyl Acceptors: A Comparative Overview
The choice of a glycosyl acceptor is dictated by the specific requirements of the synthetic strategy. A variety of acceptors with different protecting groups and anomeric substituents are available, each offering distinct advantages.
1. Methyl 4,6-O-benzylidene-α/β-D-glucopyranosides: These are close analogs of the phenyl counterpart, with a methyl group at the anomeric position. The smaller size of the methyl group compared to the phenyl group can lead to differences in steric hindrance around the anomeric center. The anomeric configuration (α or β) of the acceptor has been shown to influence the regioselectivity of glycosylation at the C-2 and C-3 positions.[14]
2. Acceptors with Ether Protecting Groups (e.g., Benzyl Ethers): In these acceptors, all hydroxyl groups except the one intended for glycosylation are protected as benzyl ethers. Benzyl ethers are considered "non-participating" groups, meaning they do not directly assist in the departure of the anomeric leaving group of the donor. This often leads to the formation of 1,2-cis glycosidic linkages, although stereoselectivity can be challenging to control.[10]
3. Acceptors with Ester Protecting Groups (e.g., Acetyl or Benzoyl Esters): Ester protecting groups are electron-withdrawing and can reduce the nucleophilicity of the accepting hydroxyl group.[7][15] This can be advantageous in strategies that rely on tuning the relative reactivity of different acceptors.[5] Furthermore, ester groups at the C-2 position of a donor can act as "participating" groups, leading to the formation of 1,2-trans glycosidic linkages with high stereoselectivity.[10]
4. Thioglycosides as Acceptors: While commonly employed as glycosyl donors due to the ability of the thiophenyl group to be activated by thiophilic promoters, thioglycosides can also serve as acceptors.[12] Their use as acceptors requires orthogonal activation strategies where the promoter for the donor does not activate the acceptor's anomeric thioether.
Comparative Performance: Experimental Data
The following table summarizes representative data from the literature, comparing the performance of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside with other acceptors in glycosylation reactions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-benzylated glucosyl trichloroacetimidate | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 85 | 1:2 (for 1→3) | [14] |
| Per-O-benzylated glucosyl trichloroacetimidate | Methyl 4,6-O-benzylidene-β-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 82 | 1:1 (for 1→3) | [14] |
| 2-Deoxy-2-fluoro-mannosyl triflate | Phenyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-glucopyranoside | N/A (pre-formed triflate) | CH₂Cl₂ | -78 | N/A | β-selective | [9] |
| Glycosyl diphenyl phosphate | Various primary and secondary glycosyl acceptors | Bis-thiourea catalyst | Toluene | RT | Excellent | β-selective | [1] |
Note: Direct comparative data for Phenyl 4,6-O-benzylidene-β-D-glucopyranoside under identical conditions with the other acceptors in a single study is limited in the provided search results. The table illustrates the types of data available for related compounds.
Experimental Protocols
General Protocol for Glycosylation using a Glycosyl Acceptor
The following is a generalized protocol for a chemical glycosylation reaction. The specific reagents, stoichiometry, and reaction conditions will vary depending on the donor, acceptor, and desired product.
-
Preparation of Reactants: The glycosyl donor and acceptor are dried under high vacuum for several hours to remove any residual moisture, which can quench the reaction.
-
Reaction Setup: The glycosyl acceptor and a molecular sieve (e.g., 4 Å) are added to a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., dichloromethane or toluene) is then added.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C) using an appropriate cooling bath.
-
Addition of Donor and Promoter: The glycosyl donor is added, followed by the dropwise addition of the promoter (e.g., TMSOTf, BF₃·OEt₂). The choice of promoter is critical and depends on the nature of the leaving group on the donor.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched by the addition of a base (e.g., triethylamine or pyridine) to neutralize the acidic promoter.
-
Workup: The reaction mixture is filtered to remove the molecular sieves, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired glycoside.
Visualization of Key Concepts
Glycosylation Reaction Workflow
Caption: A typical workflow for a chemical glycosylation reaction.
Structural Comparison of Glycosyl Acceptors
Caption: Structures of various glycosyl acceptors.
Conclusion
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a valuable glycosyl acceptor in oligosaccharide synthesis, offering a balance of reactivity and stereodirecting potential due to its rigidified conformation. The choice between this acceptor and alternatives like its methyl-substituted analog or those with different protecting group patterns depends on the specific synthetic challenge. Understanding the interplay of steric and electronic effects of the acceptor's protecting groups is crucial for designing successful glycosylation strategies.[16] As research continues to unravel the complexities of the glycosylation reaction mechanism, the ability to fine-tune acceptor reactivity will remain a cornerstone of rational oligosaccharide synthesis.[5][7]
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van der Vorm, S., et al. (2018). Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. Angewandte Chemie International Edition, 57(4), 954-958. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside Derivatives
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives. These compounds are pivotal intermediates in carbohydrate chemistry, serving as building blocks for the synthesis of complex glycans and glycoconjugates with significant biological and therapeutic potential.[1] Accurate and detailed structural characterization is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. Herein, we will explore the nuances of different ionization methods, delve into their characteristic fragmentation patterns, and provide actionable experimental protocols to guide researchers in selecting the optimal analytical strategy.
The Crucial Role of Ionization: A Head-to-Head Comparison of ESI and MALDI
The journey of a molecule from a sample vial to a mass spectrum begins with ionization. The choice of ionization technique is arguably the most critical parameter, as it dictates the nature of the ions generated and, consequently, the quality and type of information that can be gleaned. For protected glycosides like the Phenyl 4,6-O-benzylidene-β-D-glucopyranoside series, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most prevalent and effective methods.[2][3]
Electrospray Ionization (ESI): The Gentle Giant for Quantitative Insights
ESI is a soft ionization technique that transforms solution-phase analytes into gas-phase ions with minimal fragmentation.[4][5] This makes it exceptionally well-suited for determining the molecular weight of intact molecules. When coupled with liquid chromatography (LC), LC-ESI-MS provides a powerful platform for both the separation and sensitive detection of derivatives in complex mixtures.
The primary ions observed in positive-ion ESI-MS for these glucopyranoside derivatives are typically protonated molecules [M+H]+ and adducts with alkali metals, such as sodium [M+Na]+ and potassium [M+K]+. The propensity to form these adducts is a hallmark of carbohydrate analysis, stemming from the high affinity of the numerous oxygen atoms for metal cations. While this can complicate spectra, it also provides an additional layer of confirmation for molecular weight assignment.
Matrix-Assisted Laser Desorption/Ionization (MALDI): The Rapid Screener for High-Throughput Analysis
MALDI is another soft ionization technique, but it operates on a different principle.[4] The analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser is then used to desorb and ionize the analyte molecules. MALDI is renowned for its high throughput, tolerance to buffers and salts, and its tendency to produce predominantly singly charged ions, which simplifies spectral interpretation.[2]
For carbohydrate analysis, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA).[6] An interesting aspect of MALDI analysis of glycosides is the difference between positive and negative ion modes. The positive ion mode often yields more structural information due to some in-source decay or post-source decay, revealing fragment ions corresponding to the loss of sugar moieties.[7][8] Conversely, the negative ion mode can produce cleaner spectra with a dominant deprotonated molecule [M-H]-, which is advantageous for unambiguous molecular weight determination in a mixture.[7][8]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from solution-phase droplets | Laser-induced desorption and ionization from a solid matrix |
| Typical Ions | [M+H]+, [M+Na]+, [M+K]+, multiply charged ions | [M+H]+, [M+Na]+, [M+K]+, predominantly singly charged |
| Coupling | Easily coupled with Liquid Chromatography (LC-MS) | Can be coupled with LC, but more common for direct analysis |
| Sample Throughput | Lower, dependent on LC run time | High, rapid analysis of multiple samples on a target plate |
| Fragmentation | Generally low in-source fragmentation | Can have in-source decay, useful for structural information |
| Best For | Quantitative analysis, analysis of complex mixtures after separation | Qualitative screening, high-throughput analysis, imaging |
| Considerations | Sensitive to salt and buffer concentrations | Matrix selection is crucial, potential for matrix interference |
Decoding the Fragments: Structural Elucidation Through MS/MS
Tandem mass spectrometry (MS/MS) is an indispensable tool for unraveling the structure of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint that reveals details about the glycosidic linkage, the protecting groups, and the aglycone.
The most characteristic fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.[9] For a glucopyranoside derivative, this corresponds to a neutral loss of 162 Da. The resulting fragment ion, the aglycone, can then undergo further fragmentation.
Another important set of fragments arises from cleavages within the carbohydrate ring, often referred to as cross-ring cleavages. These fragments can provide information about the positions of substituents on the sugar.
Below is a DOT script visualizing a typical fragmentation workflow for a Phenyl 4,6-O-benzylidene-β-D-glucopyranoside derivative.
Figure 1: MS/MS Fragmentation Workflow
Field-Proven Experimental Protocols
To ensure reproducible and high-quality data, adherence to well-defined experimental protocols is essential. The following are starting-point methodologies for the analysis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives by LC-ESI-MS and MALDI-MS.
Protocol 1: LC-ESI-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Scan Range: m/z 100 - 1000.
-
Protocol 2: MALDI-MS Analysis
-
Matrix Preparation:
-
Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
-
Sample Preparation and Spotting:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Mix the sample solution with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Mass Spectrometry Parameters:
-
Ion Source: MALDI.
-
Mode: Reflectron positive ion.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Adjust to the minimum power necessary to obtain a good signal-to-noise ratio, to minimize in-source fragmentation.
-
Acceleration Voltage: 20 kV.
-
Pulsed Ion Extraction: 200 ns delay.
-
Calibration: Use a suitable calibrant mixture that brackets the expected mass range of the analyte.
-
Comparative Data at a Glance
To illustrate the differences in the data obtained from each technique, consider the hypothetical analysis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (Molecular Formula: C19H20O6, Exact Mass: 344.1260).
| Ion | Theoretical m/z | Observed m/z (ESI) | Observed m/z (MALDI) | Interpretation |
| [M+H]+ | 345.1338 | 345.1335 | 345.1341 | Protonated Molecule |
| [M+Na]+ | 367.1157 | 367.1152 | 367.1160 | Sodium Adduct |
| [M+K]+ | 383.0897 | 383.0891 | 383.0899 | Potassium Adduct |
| [M-162+Na]+ | 205.0528 | Not typically observed without MS/MS | 205.0531 (low intensity) | In-source loss of glucose |
Concluding Remarks and Recommendations
Both ESI and MALDI are powerful techniques for the mass spectrometric analysis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives, each with its own set of advantages.
-
For quantitative studies and the analysis of complex mixtures requiring separation, LC-ESI-MS is the undisputed method of choice. Its ability to couple seamlessly with liquid chromatography allows for the precise quantification of individual components.
-
For rapid qualitative screening, high-throughput analysis of synthetic reaction products, and when sample amounts are limited, MALDI-MS offers a compelling alternative. Its speed and tolerance to a wider range of sample matrices make it an efficient tool for quickly confirming the presence of the desired product.
Ultimately, the selection of the most appropriate mass spectrometry technique will depend on the specific analytical question at hand. A thorough understanding of the principles and capabilities of each method, as outlined in this guide, will empower researchers to make informed decisions and obtain the high-quality data necessary to advance their work in the complex and rewarding field of carbohydrate chemistry.
References
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
- Harvey, D. J. (2006). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. Mass Spectrometry Reviews, 25(4), 595-662.
- Pfenninger, A., Karas, M., Finke, B., & Stahl, B. (2002). Structural analysis of underivatized neutral human milk oligosaccharides by matrix-assisted laser desorption/ionization fourier-transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(11), 1331-1340.
- Wang, J., Zhou, G., & Liu, Z. (2000). MALDI-TOF MS analysis of food flavonol glycosides. Journal of Agricultural and Food Chemistry, 48(5), 1657-1662.
- Zaia, J. (2004). Mass spectrometry of oligosaccharides. Mass Spectrometry Reviews, 23(3), 161-227.
- Angel, P. M., & Orlando, R. (2007). The analysis of N-glycans by matrix-assisted laser desorption/ionization mass spectrometry. Current Protocols in Protein Science, Chapter 12, Unit 12.9.
- Pabst, M., & Altmann, F. (2011). Glycoprotein analysis by mass spectrometry. Proteomics, 11(4), 631-643.
- Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.
- Sun, J., et al. (2016). A practical LC-MS/MS method for the simultaneous determination of multiple glycosides in rat plasma after oral administration of a traditional Chinese medicine, Yi-qi-yang-yin decoction.
- Singh, N. (2021). Ionization Methods in MS | Mass Spectroscopy. [Video]. YouTube.
- Wuhrer, M., Deelder, A. M., & Hokke, C. H. (2005). Protein glycosylation analysis by mass spectrometry.
- Jia, W., et al. (2017). Profiling and characterization of the glycosides in processed and unprocessed Radix Polygoni Multiflori by UPLC-QTOF-MS/MS. Journal of Analytical Methods in Chemistry, 2017, 8916356.
Sources
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- 2. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Lewis Acids for Benzylidene Acetal Deprotection
In the landscape of synthetic organic chemistry, particularly in the multistep synthesis of complex molecules like pharmaceuticals and natural products, the judicious use of protecting groups is paramount. Among these, the benzylidene acetal stands out as a robust and versatile protecting group for 1,2- and 1,3-diols, frequently employed in carbohydrate and polyol chemistry.[1][2] However, the efficacy of a protecting group strategy is ultimately defined by the ability to cleave it selectively and efficiently under mild conditions. This guide provides a comparative analysis of various Lewis acids for the deprotection of benzylidene acetals, offering insights into their mechanisms, selectivity, and practical applications to aid researchers in making informed decisions for their synthetic endeavors.
The Role of Lewis Acids in Benzylidene Acetal Deprotection
The cleavage of a benzylidene acetal involves the hydrolysis of the acetal linkage. While this can be achieved with strong Brønsted acids, such methods often lack selectivity, potentially cleaving other acid-sensitive functional groups within the molecule.[1][2] Lewis acids offer a milder and often more selective alternative. The fundamental mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the acetal. This coordination polarizes the C-O bond, making the acetal carbon more electrophilic and susceptible to nucleophilic attack by a scavenger, which can be a solvent like water or a thiol.[3][4]
The choice of Lewis acid is critical and can significantly influence the reaction's outcome, including its rate, yield, and chemoselectivity. Factors such as the Lewis acidity, the nature of the counter-ion, and the solvent system all play a crucial role in the deprotection process.
A Comparative Overview of Common Lewis Acids
Several Lewis acids have been successfully employed for the deprotection of benzylidene acetals. This section provides a comparative analysis of some of the most frequently used reagents, highlighting their strengths and weaknesses.
Iron(III) Chloride (FeCl₃)
Iron(III) chloride is an inexpensive, readily available, and effective Lewis acid for benzylidene acetal deprotection.[5] It is often used in catalytic amounts and can promote the reaction under mild conditions.
-
Advantages:
-
Cost-effective and readily available.
-
High catalytic activity.
-
Can be used in conjunction with scavengers like mercaptoacetic acid for efficient deprotection.[6]
-
-
Considerations:
-
Its hygroscopic nature can sometimes lead to the in situ formation of HCl, which may affect acid-sensitive substrates.
-
The colored nature of iron salts can sometimes complicate reaction monitoring and purification.
-
A mild and efficient catalytic deprotection of ketals and acetals can be achieved using a system of FeCl₃·6H₂O and acetaldehyde, proceeding via a transacetalization process.[7][8]
Bismuth(III) Triflate (Bi(OTf)₃)
Bismuth(III) triflate has emerged as a highly efficient and environmentally friendly Lewis acid catalyst for various organic transformations, including acetal deprotection.[9][10][11] Its low toxicity and stability in the presence of water make it an attractive option.[11][12]
-
Advantages:
-
Considerations:
-
While generally mild, forcing conditions (e.g., reflux) may be required for the cleavage of more stable cyclic acetals.[10]
-
Scandium(III) Triflate (Sc(OTf)₃)
Scandium(III) triflate is a unique and powerful Lewis acid known for its remarkable catalytic activity and water stability.[13] This makes it particularly useful for reactions in protic or aqueous environments.
-
Advantages:
-
Considerations:
-
Higher cost compared to other Lewis acids like FeCl₃.
-
May not be suitable for substrates containing acid-labile acetal moieties that are intended to remain intact.[16]
-
Other Notable Lewis Acids
Several other Lewis acids have also been reported for the deprotection of benzylidene acetals, each with its own specific applications and advantages.
-
Tin(II) Chloride (SnCl₂): This reagent has been shown to selectively cleave benzylidene acetals without affecting other common protecting groups like benzoyl, acetyl, benzyl, and acetonide.[3][17]
-
Erbium(III) Triflate (Er(OTf)₃): Proposed as a mild and efficient catalyst for benzylidene deprotection. In a modified procedure using acetic anhydride as the solvent, it can achieve simultaneous cleavage and peracetylation.[18][19]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A classic Lewis acid that is effective but can be harsh and may cleave other acid-sensitive groups.[6]
Comparative Data Summary
| Lewis Acid | Typical Catalyst Loading | Solvent System | Key Advantages | Key Considerations |
| FeCl₃ | 10 mol%[6] | CH₂Cl₂[6], Acetaldehyde[8] | Inexpensive, high activity[5] | Hygroscopic, potential for HCl formation |
| Bi(OTf)₃ | 0.1 - 1 mol%[9][10] | THF/H₂O[9][10] | Highly catalytic, low toxicity, water-stable[9][10][11] | May require heating for stubborn acetals[10] |
| Sc(OTf)₃ | Catalytic | CH₂Cl₂[14] | Exceptional activity, water-resistant, recyclable[13][14] | Higher cost |
| SnCl₂ | Stoichiometric | CH₂Cl₂[3] | High selectivity[3][17] | Stoichiometric amounts may be required |
| Er(OTf)₃ | Catalytic | Acetonitrile, Acetic Anhydride[19] | Mild, can be used for one-pot deprotection/acetylation[19] | Less commonly used than other triflates |
Mechanistic Insights
The deprotection of a benzylidene acetal by a Lewis acid (LA) generally proceeds through the following steps:
-
Coordination: The Lewis acid coordinates to one of the oxygen atoms of the acetal ring. This is the activation step.
-
Oxocarbenium Ion Formation: The coordination weakens the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The stability of this intermediate is a key factor in the reaction's facility.
-
Nucleophilic Attack: A nucleophile, which can be water present in the reaction mixture or an added scavenger, attacks the electrophilic benzylic carbon.
-
Deprotection and Release: This attack leads to the cleavage of the acetal, releasing the diol and benzaldehyde.
The choice of Lewis acid can influence the nature of the intermediate. Stronger Lewis acids in non-coordinating solvents may favor the formation of a "naked" oxocarbenium ion, while in coordinating solvents like THF, the Lewis acid's reactivity is tempered, potentially leading to a more controlled reaction through an intimate ion pair.[20]
Caption: General mechanism of Lewis acid-catalyzed benzylidene acetal deprotection.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
General Experimental Workflow
Caption: A typical experimental workflow for Lewis acid-mediated deprotection.
Protocol 1: Deprotection using FeCl₃
-
To a solution of the benzylidene acetal (1.0 mmol) in dichloromethane (10 mL), add FeCl₃ (0.1 mmol, 10 mol%).
-
If required, add a scavenger such as mercaptoacetic acid (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diol.
Protocol 2: Deprotection using Bi(OTf)₃
-
Dissolve the benzylidene acetal (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v, 10 mL).
-
Add Bi(OTf)₃ (0.01 mmol, 1 mol%) to the solution.
-
Stir the mixture at room temperature or heat to reflux if necessary, while monitoring the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure diol.
Conclusion and Future Perspectives
The choice of a Lewis acid for the deprotection of benzylidene acetals is a critical decision in a synthetic sequence that depends on the substrate's complexity, the presence of other functional groups, and considerations of cost and environmental impact. While traditional Lewis acids like FeCl₃ remain valuable for their cost-effectiveness, modern catalysts such as Bi(OTf)₃ and Sc(OTf)₃ offer significant advantages in terms of catalytic efficiency, mildness, and environmental friendliness.
Future research in this area will likely focus on the development of even more selective and recyclable catalysts, as well as the application of novel reaction conditions, such as flow chemistry, to further enhance the efficiency and sustainability of this important transformation. A thorough understanding of the mechanistic nuances of each Lewis acid system will continue to be crucial for the rational design of complex synthetic strategies.
References
- A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars.
- A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals
- Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.
- A Simple and Efficient Chemoselective Method for the Catalytic Deprotection of Acetals and Ketals Using Bismuth Triflate.
- A Simple and Efficient Chemoselective Method for the Catalytic Deprotection of Acetals and Ketals Using Bismuth Triflate | Request PDF.
- Green Chemistry Using Bismuth(III) Salts: Synthesis of Cyclic Acetals and Allylation of Tetrahydropyranyl Ethers and Aldehydes. Digital Commons @ IWU.
- Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry.
- Regioselective ring opening of selected benzylidene acetals.
- Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry.
- Lewis Acids. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction. PMC - NIH.
- Truly Catalytic and Chemoselective Cleavage of Benzylidene Acetal with Phosphomolybdic Acid Supported on Silica Gel. Semantic Scholar.
- Benzylidene Acetals. Organic Chemistry Portal.
- FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols. Semantic Scholar.
- Recent Advances in Scandium(III) Triflate Catalysis: A Review.
- Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines. Organic Chemistry Portal.
- Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate. | Request PDF.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PMC - NIH.
- ARTICLE. ChemRxiv.
- 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups | Request PDF.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals.
- Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Organic Chemistry Portal.
- Scandium(III)
- A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature.
- FeCl3.6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process | Request PDF.
- FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process. New Journal of Chemistry (RSC Publishing).
- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. AIR Unimi.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
Navigating the lifecycle of a laboratory chemical extends beyond its application in research to its safe and compliant disposal. For researchers, scientists, and drug development professionals, understanding the nuanced procedures for waste management is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside (CAS No. 75829-66-2), grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Assessment and Characterization
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is essential. Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a protected monosaccharide derivative commonly used in synthetic carbohydrate chemistry.
Chemical Profile and Hazard Overview:
| Property | Value | Source |
| CAS Number | 75829-66-2 | [1] |
| Molecular Formula | C₁₉H₂₀O₆ | [1] |
| Physical Form | Solid, powder | |
| Hazard Classification | Not classified as hazardous under OSHA 29 CFR 1910.1200 | |
| Primary Hazard | Combustible Solid (Storage Class 11) |
While Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is not classified as a hazardous substance according to the OSHA Hazard Communication Standard, it is crucial to recognize its nature as a combustible solid. The toxicological properties have not been thoroughly investigated, and as a standard laboratory best practice, all chemicals should be handled with care to minimize exposure[2]. The absence of a formal hazard classification does not equate to an absence of risk; therefore, it must be managed as a chemical waste stream through approved disposal channels, not via standard refuse or sewer systems[3].
Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect laboratory personnel[5][6].
Your laboratory's specific obligations under RCRA depend on the total amount of hazardous waste generated monthly, which determines your facility's "generator status":
-
Very Small Quantity Generator (VSQG): Generates ≤ 100 kg of non-acutely hazardous waste per month.
-
Small Quantity Generator (SQG): Generates > 100 kg but < 1,000 kg of non-acutely hazardous waste per month.
-
Large Quantity Generator (LQG): Generates ≥ 1,000 kg of non-acutely hazardous waste per month.[7]
Academic institutions may operate under alternative, more flexible regulations outlined in 40 CFR Part 262, Subpart K, which are designed to suit the specific circumstances of research laboratories[8][9]. It is imperative to consult your institution's Environmental Health and Safety (EHS) office to understand your specific generator status and the applicable regulatory requirements.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the systematic process for disposing of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, from personal protection to final removal by a licensed contractor.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate PPE is worn to prevent accidental exposure.
-
Eye Protection: Wear chemical safety goggles or safety glasses.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard lab coat is required.
-
Respiratory Protection: For handling large quantities of the dry powder where dust may be generated, a NIOSH-approved N95 dust mask is recommended.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Pure Compound: Unused or expired Phenyl 4,6-O-benzylidene-β-D-glucopyranoside should be collected as a solid chemical waste.
-
Contaminated Materials: Lab materials contaminated with the compound (e.g., weigh boats, gloves, filter paper) should be collected in a designated solid waste container.
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as liquid chemical waste. Crucially, halogenated and non-halogenated solvent wastes must be segregated into separate containers [10].
-
Incompatibilities: As a combustible solid, store this waste away from strong oxidizing agents[11].
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by law and are essential for safety and proper handling by waste technicians.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid. For solids, a wide-mouth plastic or glass jar is suitable. For liquids, use appropriate solvent waste containers[4][12]. Do not reuse empty food or beverage containers.
-
Labeling: The waste container must be clearly and accurately labeled. While regulations vary, the label must, at a minimum, include:
-
The words "Hazardous Waste" [7].
-
The full chemical name: "Phenyl 4,6-O-benzylidene-β-D-glucopyranoside" . Do not use abbreviations or formulas.
-
An indication of the hazards (e.g., "Combustible").
-
-
Container Management: Fill containers to no more than 90% capacity to allow for expansion and prevent spills[4][10]. Keep containers closed at all times except when adding waste.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): This is an area "at or near the point of generation" where waste is initially collected under the control of laboratory personnel[7].
-
Storage Conditions: The designated storage area should be secure, well-ventilated, and away from sources of ignition[4]. Secondary containment (e.g., a tray) should be used to contain potential spills.
-
Time Limits: Depending on your generator status, there are strict time limits for how long waste can be accumulated on-site (e.g., LQGs generally have up to 90 days)[4][9].
Step 5: Arranging for Professional Disposal
Final disposal must be conducted by a licensed and approved waste management facility.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact. They will coordinate with a contracted hazardous waste hauler for pickup and disposal[7][13].
-
Disposal Method: The most common disposal method for this type of organic solid is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system[3][14]. Never dispose of this chemical down the drain or in the regular trash [3].
Spill and Decontamination Procedures
In the event of a spill, prompt and correct action is necessary to mitigate risks.
-
Isolate the Area: Alert personnel in the immediate vicinity and restrict access.
-
Don Appropriate PPE: Wear the PPE specified in Step 1.
-
Contain the Spill: For a solid powder spill, carefully sweep the material into an airtight container, taking care not to create dust[14]. Use a dustpan and brush designated for chemical spills.
-
Decontaminate: Clean the spill area with soap and water[2]. Collect all cleanup materials (e.g., contaminated paper towels) in a sealed bag or container and dispose of it as chemical waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside waste.
Caption: Disposal decision workflow for Phenyl 4,6-O-benzylidene-β-D-glucopyranoside.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. Available at: [Link]
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Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]
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Laboratory Waste Management: The New Regulations . MedLab. Available at: [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab . Needle.Tube. Available at: [Link]
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Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. Available at: [Link]
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MATERIAL SAFETY DATA SHEET - Monosaccharides, Disaccharide and Polysaccharides . (2014). EY Laboratories, Inc. Available at: [Link]
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Laboratory chemical waste disposal guidelines . University of Otago. Available at: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . (2025). University of Canterbury. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guideline – HS321 . (2022). UNSW Sydney. Available at: [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers . OSHA. Available at: [Link]
-
Safety Assessment of Monosaccharides, Disaccharides, and Related Ingredients as Used in Cosmetics . (2019). International Journal of Toxicology. Available at: [Link]
-
Safe Handling and Storage of Chemicals . Princeton University Environmental Health & Safety. Available at: [Link]
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- 8. epa.gov [epa.gov]
- 9. acs.org [acs.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. otago.ac.nz [otago.ac.nz]
- 14. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenyl 4,6-O-benzylidene-β-D-glucopyranoside
As researchers dedicated to advancing drug development, our work with specialized chemical intermediates like Phenyl 4,6-O-benzylidene-β-D-glucopyranoside demands a commitment to safety that is as rigorous as our science. This guide moves beyond mere compliance, offering a framework for risk assessment and personal protective equipment (PPE) selection grounded in the compound's specific physicochemical properties. Our objective is to build a culture of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: Beyond the Label
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, and its common thio-analogue, are typically supplied as a white to off-white crystalline powder[1][2]. While many suppliers' Safety Data Sheets (SDS) state that this product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, a lack of formal hazard classification should not be mistaken for an absence of risk[1].
The primary physical hazard stems from its form as a fine powder[1]. Inhalation of fine chemical dust can lead to respiratory irritation. Furthermore, as with many complex organic molecules used in research, comprehensive toxicological data is often unavailable[1]. Therefore, we must operate under the precautionary principle, assuming potential for skin, eye, and respiratory irritation upon exposure. The benzylidene acetal functional group is a stable protecting group but can be cleaved under certain acidic or reductive conditions, a factor to consider in complex experimental setups or waste stream management[3][4][5].
Core PPE Protocol: A Risk-Based Approach
A robust PPE strategy is not a one-size-fits-all checklist; it is a dynamic risk mitigation plan. The following recommendations are based on standard laboratory operations involving weighing, dissolving, and reacting with this compound.
Eye and Face Protection: The risk of airborne particles makes eye protection non-negotiable.
-
Causality: The solid, crystalline nature of the compound necessitates protection against dust particles, which can cause mechanical irritation or chemical injury to the eyes.
-
Recommendation: Wear chemical safety goggles that provide a full seal around the eyes. In situations where significant dust may be generated, such as handling large quantities or during sonication of a suspension, a face shield should be worn in addition to safety goggles for full facial protection[1][6][7].
Hand Protection: Direct skin contact is a primary route of exposure.
-
Causality: While no specific skin toxicity is noted, repeated exposure to any chemical can lead to irritation or sensitization. The use of appropriate gloves prevents dermal absorption and contamination.
-
Recommendation: Nitrile gloves are the standard for handling most non-highly hazardous chemicals and are appropriate here[8]. Always check for tears or punctures before use. For extended procedures, consider double-gloving. Remove gloves using the proper technique and wash hands thoroughly after handling the compound.
Body Protection: Protecting your skin and personal clothing is crucial to prevent secondary exposure.
-
Causality: Spills and airborne dust can contaminate clothing, leading to prolonged, unintentional exposure.
-
Recommendation: A standard, clean lab coat is required. For tasks with a higher risk of dust generation, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene offers superior protection[6][9]. Ensure the gown has tight-fitting cuffs[9].
Respiratory Protection: Inhalation is the most direct route for systemic exposure.
-
Causality: Handling the powder outside of a controlled ventilation environment can generate airborne dust that can be inhaled.
-
Recommendation: All weighing and initial dilutions of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk. If such engineering controls are not available or insufficient, a NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters is mandatory[8][10].
Quantitative Safety Data Summary
The following table summarizes key safety and handling information derived from supplier safety data sheets.
| Parameter | Value | Source |
| Physical State | Solid: Crystal - Powder (White to Almost white) | [1][2] |
| CAS Number | 75829-66-2 | [10] |
| Molecular Formula | C₁₉H₂₀O₆ | [10] |
| Melting Point | 194-196 °C (dec.) | [10] |
| Storage Temperature | Store in a freezer or refrigerator, tightly closed | [1][2] |
| Occupational Exposure Limits | No data available; not established | [11] |
| Primary PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [1][10] |
| Situational PPE | Face Shield, Dust Respirator (N95) | [1][10] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of the experimental workflow.
-
Preparation: Before retrieving the chemical, don all required PPE: lab coat, safety goggles, and nitrile gloves. Ensure a chemical fume hood is operational.
-
Weighing: Transport the sealed container of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside to the fume hood. Perform all weighing operations within the hood on a weigh boat or paper.
-
Dispensing: Carefully dispense the required amount. Avoid creating dust clouds by handling the material gently. Immediately and securely close the main container.
-
Dissolution: Add the weighed solid to your reaction vessel within the fume hood. Add the solvent slowly to avoid splashing.
-
Cleanup: Wipe down the spatula and weighing area with a damp cloth to collect any residual dust. Dispose of the weigh boat and cloth as solid chemical waste.
-
Post-Handling: Remove protective apparel in the correct order (gloves first, then lab coat). Wash hands thoroughly with soap and water.
Safe Handling Workflow Diagram
Caption: A flowchart illustrating the essential steps for safely handling this compound.
Emergency and Disposal Procedures
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists[1].
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell[1].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice[1].
Spill Response: For a small spill, carefully sweep up the solid material, taking care not to create dust, and place it into a sealed, labeled container for disposal[1][11]. Clean the spill area with a damp cloth. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan: All waste, including the compound itself, contaminated consumables (e.g., weigh boats, gloves, wipes), and empty containers, must be disposed of as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. One accepted method is to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator[1][12]. Do not discharge to sewer systems[12].
References
-
Title: Safety Data Sheet - 4-Nitrophenyl-beta-D-glucopyranoside Source: G-Biosciences URL: [Link]
-
Title: Methyl 4,6-O-benzylidene-α-D-glucopyranoside SDS Source: LookChem URL: [Link]
-
Title: Personal protective equipment in your pharmacy Source: Alberta College of Pharmacy URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]
-
Title: Permissible Exposure Limits – OSHA Annotated Table Z-1 Source: Occupational Safety and Health Administration URL: [Link]
-
Title: Benzylidene Acetals Source: Organic Chemistry Portal URL: [Link]
-
Title: PPE - Guidance Source: Growsafe URL: [Link]
-
Title: Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives Source: PubMed URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: Examples of PPE for Various Dangerous Goods Classes Source: Storemasta URL: [Link]
-
Title: Benzylidene acetal - Wikipedia Source: Wikipedia URL: [Link]
-
Title: p-Siletanylbenzylidene acetal: oxidizable protecting group for diols Source: PubMed URL: [Link]
-
Title: Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C Source: PMC - NIH URL: [Link]
-
Title: Occupational Exposure Limits to Prevent Chemical Risks Source: Safety & Work URL: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside | 87508-17-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Benzylidene Acetals [organic-chemistry.org]
- 4. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. PPE [growsafe.co.nz]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. (-)-(4,6-O-亚苄基)苯基-β-D-吡喃葡萄糖苷 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
